6-Methylquinoline-8-carboxylic acid
Description
Properties
IUPAC Name |
6-methylquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDPHSBAQDGNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204242 | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55706-57-5 | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methylquinoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of a wide array of natural products, pharmaceuticals, and functional materials. The quinoline moiety is particularly prevalent in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this scaffold. Its versatile biological activities span a broad spectrum, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.
The strategic placement of substituents on the quinoline ring allows for the fine-tuning of its physicochemical properties and biological activity. Carboxylic acid-functionalized quinolines, in particular, are of significant interest as they can serve as key intermediates in the synthesis of more complex molecules and can also exhibit intrinsic biological activity. 6-Methylquinoline-8-carboxylic acid is one such derivative, and this guide provides a detailed pathway for its synthesis to facilitate further research into its potential applications.
Retrosynthetic Analysis and Proposed Synthetic Strategy
The synthesis of this compound can be approached through several classical quinoline synthesis methods. A retrosynthetic analysis points towards the Doebner-von Miller reaction as a highly plausible and efficient strategy. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
For the target molecule, the retrosynthetic disconnection of the quinoline ring suggests 2-amino-5-methylbenzoic acid as the aniline component and acrolein as the three-carbon α,β-unsaturated aldehyde.
Figure 1: Retrosynthetic analysis of this compound.
The Doebner-von Miller Synthesis of this compound
The Doebner-von Miller reaction is a modification of the Skraup synthesis and is a robust method for preparing substituted quinolines.[1][2] The proposed synthesis of this compound involves the reaction of 2-amino-5-methylbenzoic acid with acrolein in a strongly acidic medium.
Reaction Mechanism
The mechanism of the Doebner-von Miller reaction is complex and is believed to proceed through the following key steps:
-
Michael Addition: The reaction is initiated by the 1,4-conjugate addition (Michael addition) of the amino group of 2-amino-5-methylbenzoic acid to acrolein.[1]
-
Cyclization: The resulting amino-aldehyde undergoes an intramolecular electrophilic cyclization onto the activated aromatic ring.
-
Dehydration: The cyclized intermediate then dehydrates to form a dihydroquinoline derivative.
-
Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic this compound. An oxidizing agent, often generated in situ or an external one, facilitates this final aromatization step.[3]
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6-Methylquinoline-8-carboxylic acid properties and characteristics
An In-Depth Technical Guide to 6-Methylquinoline-8-carboxylic Acid: Properties, Synthesis, and Applications in Modern Research
Introduction
The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant biological activity. Its presence in the pharmacophore of many approved drugs, particularly in the realm of antimalarials and antibacterials, underscores its importance to medicinal chemistry. Within this class, this compound (CAS No. 55706-57-5) emerges as a valuable and versatile building block for drug discovery and material science.[1] The strategic placement of a methyl group at the 6-position and a carboxylic acid at the 8-position provides distinct chemical handles for molecular elaboration, influencing both the electronic properties of the aromatic system and the potential for diverse chemical transformations.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles and supported by authoritative references.
Molecular Identity and Physicochemical Properties
This compound is a solid organic compound characterized by a quinoline core functionalized with two key substituents that dictate its chemical behavior and potential utility.[2] The carboxylic acid group provides a site for derivatization and influences solubility, while the methyl group can modulate biological activity and metabolic stability.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 55706-57-5 | [2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [1][4] |
| Molecular Weight | 187.20 g/mol | [1][2] |
| Appearance | Powder to crystal | [5] |
| Storage | Sealed in dry, room temperature | [1][2] |
| Predicted XlogP | 2.1 | [4] |
| Monoisotopic Mass | 187.06332 Da | [4] |
| SMILES | CC1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | [4] |
| InChIKey | UUDPHSBAQDGNLA-UHFFFAOYSA-N | [4] |
Synthesis and Purification
The synthesis of substituted quinoline carboxylic acids often relies on the oxidation of precursor molecules bearing alkyl groups. A robust and logical pathway to this compound involves the selective oxidation of 6,8-dimethylquinoline. This precursor can be synthesized via established methods for quinoline ring formation, such as the Skraup reaction.[6]
The critical step is the oxidation of the 8-methyl group to a carboxylic acid. This transformation is analogous to the well-documented synthesis of quinoline-8-carboxylic acids from 8-methylquinolines.[7] Strong oxidizing agents are required for this conversion.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Exemplary Experimental Protocol: Oxidation of 6,8-Dimethylquinoline
This protocol is adapted from general procedures for the oxidation of alkylquinolines.[8]
-
Dissolution: Dissolve 6,8-dimethylquinoline in a suitable solvent, such as aqueous sulfuric acid, in a reaction vessel equipped with a reflux condenser and magnetic stirrer. The acidic medium protonates the quinoline nitrogen, increasing its solubility and deactivating the ring towards oxidation.
-
Oxidant Addition: While stirring vigorously, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), in portions.[8] The reaction is highly exothermic; controlling the addition rate is critical to maintain a safe temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Workup: Cool the reaction mixture to room temperature. Quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄). The product will likely precipitate from the solution upon neutralization.
-
Isolation & Purification: Filter the crude solid product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Spectroscopic and Analytical Characterization
Unambiguous characterization of the final product is essential. While specific spectral data for this exact compound is not widely published, its features can be reliably predicted based on its structure and data from its precursors, such as 6-methylquinoline.[9][10]
-
¹H NMR: The spectrum is expected to show distinct aromatic protons on the quinoline core. The methyl group at the 6-position should appear as a singlet around 2.5 ppm.[9] A key diagnostic signal will be the broad singlet for the carboxylic acid proton, typically appearing far downfield (>10 ppm). The proton at the 8-position in the precursor will be absent.
-
¹³C NMR: The spectrum will display 11 distinct carbon signals. The carboxyl carbon (C=O) is expected to resonate at the downfield end of the spectrum (~165-175 ppm). The methyl carbon will appear upfield (~20 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid's hydrogen bonding, typically in the 2500-3300 cm⁻¹ region. A sharp C=O stretch will be prominent around 1700 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry should show a strong molecular ion (M⁺) peak corresponding to the monoisotopic mass of 187.06 Da.[4] Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH).
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is governed by its two primary functional groups: the carboxylic acid and the substituted quinoline ring. This dual functionality makes it a versatile intermediate.
-
Carboxylic Acid Reactions: The -COOH group is a site for standard transformations, including:
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) to yield esters.
-
Amide Formation: Conversion to an acid chloride (e.g., with SOCl₂) followed by reaction with amines to form amides.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Quinoline Ring Reactions: The quinoline system is an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution than benzene. The existing substituents (electron-donating methyl and electron-withdrawing carboxylic acid) will direct incoming electrophiles, though forcing conditions are often required.
Caption: Key reactive sites and potential transformations of the title compound.
Applications in Research and Drug Development
The utility of this compound in a research context, particularly for drug development, is multifaceted.
Heterocyclic Building Block in Medicinal Chemistry
The molecule serves as an advanced intermediate for constructing more complex bioactive molecules.[1][11] The carboxylic acid is a key handle for linking the quinoline scaffold to other pharmacophoric elements via stable amide or ester bonds. The carboxylic acid moiety itself is a critical functional group in hundreds of drugs, often acting as a key hydrogen bond donor/acceptor or a bioisostere for other functional groups.[12]
Scaffold for Antimalarial Drug Design
The quinoline core is famously associated with antimalarial drugs. This molecule provides a pre-functionalized scaffold that can be elaborated to explore new chemical space in the search for agents effective against resistant strains of malaria.[1]
Development of Fluorescent Probes
The inherent photoluminescent properties of the quinoline backbone make it a suitable platform for designing fluorescent probes.[1] The carboxylic acid group can be used to conjugate the quinoline to specific biomolecules or to modulate its solubility and photophysical properties in aqueous environments.
Workflow in Fragment-Based Drug Discovery (FBDD)
Given its molecular weight and structural features, this compound is an ideal candidate for inclusion in a fragment library for use in Fragment-Based Drug Discovery (FBDD) campaigns.
Caption: Role of this compound in a FBDD workflow.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential for advanced applications in medicinal chemistry, material science, and chemical biology. Its robust synthesis, well-defined physicochemical properties, and versatile chemical reactivity make it an attractive starting point for the design and synthesis of novel molecules. For researchers and drug development professionals, this compound represents not just a chemical entity, but a tool to probe biological systems and a scaffold upon which the next generation of therapeutics may be built.
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An In-depth Technical Guide to 6-Methylquinoline-8-carboxylic acid (CAS 55706-57-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Methylquinoline-8-carboxylic acid (CAS 55706-57-5), a heterocyclic building block with significant potential in medicinal chemistry and materials science. Drawing upon established scientific principles and available data, this document delves into the compound's physicochemical properties, synthesis methodologies, biological activities, and safety considerations.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, as a substituted quinoline derivative, presents a unique combination of a lipophilic methyl group and a versatile carboxylic acid handle, making it an attractive starting point for the synthesis of novel bioactive molecules and functional materials. The strategic placement of these functional groups influences the molecule's electronic properties, solubility, and potential for intermolecular interactions, thereby dictating its biological and chemical behavior.
Physicochemical Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on the known properties of its parent compound, 6-methylquinoline, and the influence of the carboxylic acid moiety, we can infer a reliable profile. The carboxylic acid group is expected to significantly increase the melting point and water solubility compared to 6-methylquinoline due to its ability to form strong intermolecular hydrogen bonds.
Table 1: Estimated Physicochemical Properties of this compound and Comparative Data for 6-Methylquinoline.
| Property | This compound (Estimated) | 6-Methylquinoline (CAS 91-62-3)[1][2] |
| Molecular Formula | C₁₁H₉NO₂ | C₁₀H₉N |
| Molecular Weight | 187.19 g/mol | 143.19 g/mol |
| Appearance | Crystalline solid | Clear pale yellow liquid or oil |
| Melting Point | Significantly higher than -22°C | -22 °C |
| Boiling Point | > 258.6 °C | 258.6 °C at 760 mmHg |
| Solubility | Moderately soluble in polar organic solvents and aqueous bases. | Less than 1 mg/mL in water at 17°C |
| pKa | ~4-5 (for the carboxylic acid) | 5.22 (of the protonated quinoline nitrogen) |
| logP | < 2.57 | 2.57 |
The presence of both a basic nitrogen atom in the quinoline ring and an acidic carboxylic acid group makes this compound an amphoteric molecule. This characteristic is crucial for its behavior in biological systems and for developing purification strategies.
Synthesis and Purification
The synthesis of this compound can be approached through established methods for quinoline synthesis, followed by functional group manipulations. A plausible and widely utilized route is the Skraup synthesis , a classic method for constructing the quinoline ring system.
General Synthesis Workflow: A Modified Skraup Approach
The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (historically arsenic pentoxide, though safer alternatives are now common), and sulfuric acid. For the synthesis of this compound, a suitable starting material would be 2-amino-5-methylbenzoic acid.
Caption: Postulated antimicrobial mechanism of action via metal chelation.
Potential as a Synthetic Intermediate
The carboxylic acid functionality at the 8-position is a versatile handle for further chemical modifications. It can be readily converted to esters, amides, and other functional groups, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This makes this compound a valuable building block for the development of new therapeutic agents.
Fluorescence Properties
Quinoline and its derivatives are known to exhibit fluorescence. This property can be exploited in the development of fluorescent probes for the detection of metal ions or for biological imaging applications. The specific fluorescence properties of this compound would be influenced by the substitution pattern and the local chemical environment.
Analytical Methods
A comprehensive analysis of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, which is typically downfield (10-13 ppm) and exchanges with D₂O. [3]The specific chemical shifts and coupling constants of the aromatic protons would provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbons of the quinoline ring system, the methyl carbon, and the carbonyl carbon of the carboxylic acid, which is expected to appear in the range of 165-185 ppm. [4]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. [4]A strong C=O stretching absorption for the carbonyl group will be observed around 1700-1725 cm⁻¹. [4]Characteristic C-H and C=C/C=N stretching vibrations of the aromatic ring will also be present.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate. The amphoteric nature of the molecule allows for pH manipulation of the mobile phase to achieve optimal retention and peak shape.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Safety and Handling
-
Hazards: 6-Methylquinoline is listed as harmful if swallowed and causes skin irritation. [5]It is also irritating to the eyes, mucous membranes, and upper respiratory tract. [6]When heated to decomposition, it may emit toxic fumes. [6]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [5][7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [5]Keep away from strong oxidizing agents and prolonged exposure to light. [6]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable heterocyclic compound with significant potential for applications in drug discovery and materials science. Its synthesis can be achieved through established methodologies, and its functional groups offer opportunities for diverse chemical modifications. While its biological activity profile suggests potential as an antimicrobial agent, careful consideration of its genotoxic properties is essential. This technical guide provides a foundational understanding of this compound, intended to support and guide further research and development efforts. As with any chemical, all handling and experimental work should be conducted with the utmost regard for safety.
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An In-Depth Technical Guide to 6-Methylquinoline-8-carboxylic acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylquinoline-8-carboxylic acid, a substituted quinoline derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, heterocyclic scaffold, combined with the reactive carboxylic acid and methyl functional groups, makes it a versatile building block for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in drug discovery and catalysis.
Molecular Structure and Physicochemical Properties
This compound possesses a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring, with a methyl group at the 6-position and a carboxylic acid group at the 8-position. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.
Key Identifiers and Molecular Weight
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.2 g/mol | [1] |
| CAS Number | 55706-57-5 | [1] |
| Canonical SMILES | CC1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | [2] |
| InChI | InChI=1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14) | [2] |
The presence of both a basic nitrogen atom in the quinoline ring and an acidic carboxylic acid group gives the molecule amphoteric properties. The methyl group can influence its solubility and electronic properties.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, with the Skraup-Doebner-von Miller reaction and its modifications being a common approach for constructing the quinoline core. A plausible synthetic pathway involves the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound.
Caption: A potential synthetic workflow for this compound.
General Experimental Considerations for Quinoline Synthesis
Protocols for the synthesis of similar quinoline carboxylic acids often involve the following steps[3]:
-
Reaction Setup: The aniline derivative and the α,β-unsaturated aldehyde or ketone are typically reacted in the presence of an acid catalyst and an oxidizing agent.
-
Heating: The reaction mixture is heated, often under reflux, for a specified period to drive the cyclization and aromatization steps.
-
Workup: After cooling, the reaction mixture is typically neutralized and the product is extracted with an organic solvent.
-
Purification: The crude product is then purified by techniques such as recrystallization or column chromatography.
Given the specificity of the target molecule, optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, would be crucial for achieving a good yield and purity.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for all eleven carbon atoms. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically in the range of 165-185 ppm). The chemical shifts of the aromatic carbons would also provide valuable information about the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present[4][5][6]:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-O stretch (carboxylic acid): A medium intensity band in the 1210-1320 cm⁻¹ region.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group (COOH) and other characteristic cleavages of the quinoline ring.
Applications in Drug Discovery and Catalysis
The unique structural features of this compound make it a valuable scaffold in the development of new therapeutic agents and catalysts.
Pharmaceutical Intermediate in Antimalarial Drug Synthesis
Quinoline and its derivatives have a long history in the fight against malaria, with quinine being the first effective treatment.[7] Many synthetic antimalarial drugs, such as chloroquine and primaquine, are based on the quinoline core. This compound serves as a key pharmaceutical intermediate in the synthesis of novel antimalarial compounds.[8] Its structure can be modified at the carboxylic acid group to introduce various side chains, which can modulate the compound's antimalarial activity, pharmacokinetic properties, and toxicity profile. The development of new quinoline-based drugs is crucial to combat the growing problem of drug-resistant malaria parasites.
Caption: Role of this compound in drug development.
Potential in Catalysis
The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group can act as coordination sites for metal ions. This property suggests that this compound and its derivatives have the potential to be used as ligands in the development of novel catalysts for organic transformations.[8][9] The rigid quinoline backbone can provide a well-defined coordination sphere around a metal center, potentially leading to high selectivity in catalytic reactions. Research in this area is ongoing and could lead to the discovery of new and efficient catalytic systems for a variety of chemical reactions.
Conclusion
This compound is a molecule with significant potential in both pharmaceutical and materials science. Its well-defined molecular structure and the presence of versatile functional groups make it an attractive starting material for the synthesis of new compounds with a wide range of applications. While further research is needed to fully elucidate its synthetic pathways and spectroscopic properties, the existing knowledge highlights its importance as a key building block in the development of new technologies, particularly in the ongoing quest for novel antimalarial agents.
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A Researcher's Guide to Sourcing 6-Methylquinoline-8-carboxylic Acid for Drug Development
An In-depth Technical Guide for Scientists and Pharmaceutical Professionals on the Procurement, Quality Assessment, and Application of 6-Methylquinoline-8-carboxylic Acid.
In the landscape of modern drug discovery, the quality and characterization of starting materials are paramount. This compound (CAS No. 55706-57-5), a key heterocyclic building block, is integral to the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth analysis of the commercial landscape for this critical reagent, offering insights into supplier evaluation, quality control parameters, and its applications in pharmaceutical research and development.
Commercial Availability and Supplier Landscape
Sourcing high-quality this compound is the foundational step for any research or development program. Several chemical suppliers offer this compound, primarily for research and development purposes. The purity levels typically advertised range from 97% to over 98%. For drug development applications, it is crucial to select suppliers who can provide comprehensive analytical data and demonstrate consistent quality.
Key Commercial Suppliers:
| Supplier | Stated Purity | Quality Management | Noteworthy Information |
| Biotuva Life Sciences | 98%[1] | Information not readily available | Offers the compound in research-scale quantities.[1] |
| HANGZHOU LEAP CHEM CO., LTD. (LEAPChem) | Not specified, but serves research and bulk manufacturing | ISO Certified[1] | A specialized fine chemical supplier with a broad catalog for research and production.[1] |
| BLD Pharm | Not specified, but provides analytical data | Information not readily available | Indicates the availability of NMR, HPLC, and LC-MS data for their products. |
| Sunway Pharm Ltd. | 97% | Information not readily available | Provides various research quantities and indicates the availability of CoA and NMR. |
When evaluating suppliers, it is imperative to look beyond the listed purity and inquire about their quality management systems, such as ISO certification, which indicates a commitment to standardized processes. Furthermore, the willingness of a supplier to provide detailed analytical documentation, including a Certificate of Analysis (CoA), is a strong indicator of their quality standards. For projects that may scale to clinical or commercial production, it is also wise to engage with suppliers who have a track record in bulk manufacturing.
Quality Specifications and Analytical Characterization
For researchers and drug development professionals, understanding the purity and impurity profile of this compound is critical. A comprehensive Certificate of Analysis is the primary document for assessing the quality of a specific batch.
Essential Parameters on a Certificate of Analysis:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥98% is generally expected for research applications.
-
Identity Confirmation: Confirmed by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct chemical structure.
-
Appearance: Should be a consistent solid, with the color noted.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Moisture Content: Usually determined by Karl Fischer titration.
-
Residual Solvents: Assessed by Gas Chromatography (GC), particularly important for later-stage drug development.
-
Elemental Impurities: May be required for advanced development stages.
The following diagram illustrates a typical workflow for the quality control of this compound:
Figure 2: Plausible Synthesis Route for this compound
Potential Impurities:
-
Unreacted Starting Material: Residual 6,8-dimethylquinoline.
-
Over-oxidation Products: Dicarboxylic acid derivatives if the reaction is not well-controlled.
-
Incomplete Oxidation Products: Such as the corresponding aldehyde.
-
Reagents and Catalysts: Traces of the oxidizing agent or other reagents used in the synthesis.
-
Isomeric Impurities: Depending on the initial starting materials for the quinoline synthesis, other positional isomers of methylquinoline carboxylic acid could be present.
Effective purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical to ensure the removal of impurities while maximizing the yield of the final product.
Applications in Drug Discovery and Development
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities. The carboxylic acid moiety, in particular, is a key functional group in many drugs, though it can sometimes present challenges related to metabolic stability and membrane permeability. [2][3]Bioisosteric replacement of the carboxylic acid is a common strategy in drug design to overcome these hurdles. [2][3] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is found in drugs with activities including:
The specific substitution pattern of this compound makes it an attractive starting material for creating novel compounds that can interact with various biological targets. Researchers can leverage the carboxylic acid group for further chemical modifications, such as amide bond formation, to build libraries of compounds for screening.
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.
-
Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
-
Stability: While generally stable, prolonged exposure to light, air, or moisture could lead to degradation.
Conclusion
For researchers and professionals in drug development, the selection of high-quality this compound is a critical decision that can impact the reliability of research data and the success of a development program. A thorough evaluation of commercial suppliers, a deep understanding of the product's analytical specifications, and an awareness of potential impurities are essential. By adhering to the principles of quality control and proper handling, scientists can confidently utilize this versatile building block to advance the discovery of novel therapeutics.
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The Royal Society of Chemistry. (2019). Supporting Information. [Link]
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ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. [Link]
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PMC. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. [Link]
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The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
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Organic Chemistry Portal. Synthesis of quinolines. [Link]
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The Biological Versatility of Quinoline Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry. Its inherent structural features, including the nitrogen atom's ability to act as a hydrogen bond acceptor and the planar aromatic system's capacity for π-π stacking interactions, render it a "privileged scaffold." This allows for the generation of vast libraries of derivatives with a wide spectrum of biological activities. The introduction of a carboxylic acid moiety to this scaffold further enhances its therapeutic potential by providing a key site for interaction with biological targets, often through the formation of salt bridges or hydrogen bonds. This guide provides an in-depth exploration of the multifaceted biological activities of quinoline carboxylic acids, focusing on their anticancer, anti-inflammatory, antibacterial, and antiviral properties. We will delve into their mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols for their biological evaluation, offering a comprehensive resource for researchers and drug development professionals.
Anticancer Activity: Targeting the Engines of Proliferation
Quinoline carboxylic acids have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are diverse, primarily targeting key enzymes essential for cancer cell proliferation and survival.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary and well-elucidated mechanism of the anticancer effects of many quinoline-4-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3] Cancer cells, with their high rate of proliferation, have a significant demand for nucleotides for DNA and RNA synthesis, making them particularly vulnerable to the depletion of the pyrimidine pool.[4] By inhibiting DHODH, these compounds effectively starve cancer cells of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest, primarily at the S-phase, and subsequent apoptosis.[4] The carboxylic acid group at the C-4 position is crucial for this activity, as it forms a critical salt bridge with a key arginine residue within the enzyme's binding pocket.[1]
Caption: Quinoline derivatives can inhibit the NF-κB signaling pathway, reducing inflammation.
Quantitative Anti-inflammatory Activity Data
The in vitro anti-inflammatory activity of quinoline carboxylic acids is often assessed by their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.
| Compound Class | Specific Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | - | RAW264.7 | LPS-induced NO production | Appreciable anti-inflammatory affinities | [5] |
| Quinoline-3-carboxylic acid | - | RAW264.7 | LPS-induced NO production | Appreciable anti-inflammatory affinities | [5] |
| Norsesterterpene peroxide | Epimuqubilin A | RAW 264.7 | LPS-induced NO production | 7.4 | [6] |
| Norsesterterpene peroxide | Sigmosceptrellin A | RAW 264.7 | LPS-induced NO production | 9.9 | [6] |
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). [6][7] Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate until they reach approximately 80% confluency.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). [8]6. Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable and quantifiable breakdown product of NO.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for NO production inhibition.
Antibacterial Activity: Disrupting Bacterial Replication
The discovery of nalidixic acid, a quinolone carboxylic acid, marked a significant milestone in antibacterial therapy. Since then, numerous fluoroquinolone derivatives have been developed, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [9]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Quinolone carboxylic acids exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. [1][10]These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. [11]DNA gyrase introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. [12]This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. [1]The carboxylic acid group at the C-3 position is essential for this activity, as it is involved in coordinating with a magnesium ion and interacting with the enzyme's active site. [10]
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An Enduring Legacy: A Technical Guide to the History and Discovery of Quinoline Derivatives
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the field of medicinal chemistry.[1] Its journey, from a crude 19th-century coal tar isolate to the core of modern pharmaceuticals, represents a remarkable chapter in scientific discovery. This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the history and discovery of quinoline derivatives. We will delve into the foundational natural products that first hinted at its power, dissect the classic synthetic reactions that unlocked its vast chemical potential, and trace the development of its most impactful therapeutic agents. This narrative is built not just on historical facts, but on the causal scientific reasoning that drove each discovery, providing a technical and practical perspective on this enduring molecular framework.[2]
Part 1: The Dawn of Quinoline - From Natural Remedy to Isolated Compound
The story of quinoline begins not in a laboratory, but in the Andes mountains of South America, with a tree bark that would alter the course of medicine and global exploration.
The Cinchona Bark: Nature's Antimalarial
For centuries, indigenous populations of Peru used the bark of the Cinchona tree to treat fevers. In the 17th century, Jesuit missionaries learned of its potent effects against the chills and fevers characteristic of malaria.[3][4] The powdered bark, often called "Jesuit's bark," was introduced to Europe and became the first effective treatment for the disease.[5][6] This natural remedy's efficacy was a medical revelation, but its use was hampered by inconsistent potency and supply issues.[7]
The critical turning point came in 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from the Cinchona bark.[5][7] They named this white, crystalline substance quinine , and its purification marked the dawn of using a specific chemical compound to treat an infectious disease, moving pharmacology from crude extracts to purified, quantifiable molecules.[5][8]
A Dual Discovery: Coal Tar and Chemical Degradation
While quinine demonstrated the biological power of the underlying quinoline structure, the parent heterocycle itself was discovered through two independent paths.
-
From Coal Tar (1834): German chemist Friedlieb Ferdinand Runge, while investigating the complex mixture of coal tar, isolated an oily substance he named "leukol" (white oil).[2][9]
-
From Quinine (1842): French chemist Charles Gerhardt, through the dry distillation of the alkaloid quinine with a strong base, obtained a similar compound he named "quinoline" (or "Chinolein").[2][9]
Initially, these were believed to be different substances. It was the German chemist August Hoffmann who later demonstrated that Runge's "leukol" and Gerhardt's "quinoline" were, in fact, the same molecule.[9] This dual discovery cemented quinoline's identity as both a fundamental industrial chemical and the core of a powerful natural medicine.
Part 2: The Synthetic Revolution - Forging the Quinoline Core
The isolation of quinoline and the elucidation of its structure ignited a flurry of activity among organic chemists. The late 19th century saw the development of several elegant and robust synthetic methods, many of which are still in use today. These "name reactions" provided the tools to construct the quinoline scaffold from simple starting materials, opening the door to systematic derivatization and the exploration of structure-activity relationships (SAR).
The Skraup Synthesis (1880)
The Skraup synthesis, developed by Czech chemist Zdenko Hans Skraup, is a classic and often vigorous method for producing quinoline itself.[10] It involves the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and a mild oxidizing agent.[11]
Causality: The brilliance of the Skraup synthesis lies in its use of simple, readily available reagents. The sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization. The oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring.
Generalized Mechanism
-
Dehydration: Concentrated sulfuric acid dehydrates glycerol to form acrolein.[12]
-
Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the acrolein in a conjugate (Michael) addition.[12]
-
Cyclization: The acid catalyzes the electrophilic ring-closure of the intermediate onto the electron-rich benzene ring.[12]
-
Oxidation: The resulting dihydroquinoline is oxidized (e.g., by nitrobenzene) to the aromatic quinoline product.[12][13]
Protocol: General Skraup Synthesis of Quinoline
-
Preparation: In a fume hood, equip a large round-bottom flask with a reflux condenser and a dropping funnel. Add aniline (1.0 eq) and ferrous sulfate heptahydrate (to moderate the reaction) to the flask.
-
Reagent Addition: Slowly and carefully add concentrated sulfuric acid (approx. 3.5 eq) to the aniline with stirring and cooling.
-
Heating & Addition: Heat the mixture to 100-110°C. Add glycerol (approx. 3.0 eq) dropwise from the funnel, ensuring the temperature does not exceed 140°C.
-
Oxidant Addition: Once the glycerol addition is complete, add the oxidizing agent (e.g., nitrobenzene, 0.5 eq) cautiously.
-
Reflux: Heat the reaction mixture to reflux (approx. 150-160°C) for 3-4 hours. The reaction is exothermic and may require careful temperature control.
-
Work-up: Cool the mixture and dilute with water. Steam distill the mixture to remove unreacted nitrobenzene. Make the residue strongly alkaline with sodium hydroxide solution.
-
Isolation: Steam distill the alkaline mixture. The quinoline will pass over with the steam. Separate the quinoline layer from the distillate, dry it over anhydrous potassium hydroxide, and purify by distillation.
The Doebner-von Miller Reaction (1881)
A versatile extension of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of substituted quinolines by reacting an aromatic amine with α,β-unsaturated aldehydes or ketones.[14][15]
Causality: This method offers greater flexibility than the Skraup synthesis by allowing the pre-formation or in situ generation of a wide variety of α,β-unsaturated carbonyls. This directly translates to the ability to install different substituents on the pyridine ring of the quinoline product, a key advantage for medicinal chemistry applications. The mechanism is more complex and now understood to proceed through a fragmentation-recombination pathway, which explains the formation of certain "scrambled" products observed in crossover experiments.[16]
Generalized Mechanism
-
Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.[14]
-
Fragmentation: The resulting adduct can fragment into an imine and a saturated carbonyl compound.[14][16]
-
Recombination/Condensation: These fragments can recombine to form a new conjugated imine intermediate.
-
Cyclization & Oxidation: This intermediate then undergoes electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation to yield the substituted quinoline.[15]
The Combes Synthesis (1888)
Reported by Alphonse Combes, this method synthesizes 2,4-disubstituted quinolines by condensing an aniline with a β-diketone under acidic conditions.[11][17]
Causality: The use of a β-diketone is unique and provides direct access to 2,4-disubstituted quinolines, a common substitution pattern in bioactive molecules. The reaction proceeds via a stable enamine intermediate, and the rate-determining step is the acid-catalyzed intramolecular electrophilic aromatic substitution (annulation).[17] The choice of acid catalyst (e.g., concentrated H₂SO₄ or polyphosphoric acid) is critical for promoting the dehydration and cyclization steps efficiently.[17]
Protocol: General Combes Synthesis
-
Condensation: Mix the aniline (1.0 eq) and the β-diketone (e.g., acetylacetone, 1.0 eq) in a suitable flask. The initial reaction to form the enamine intermediate can often be performed neat or with gentle heating. Water is eliminated during this step.
-
Cyclization: Cool the intermediate enamine. Slowly and cautiously add the acid catalyst (e.g., concentrated sulfuric acid, 5-10 eq) with vigorous stirring and cooling in an ice bath.
-
Heating: After the addition is complete, heat the mixture (e.g., in a water bath at 100°C) for a specified time (e.g., 15-30 minutes) to drive the cyclization and dehydration.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization & Isolation: Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or NaOH solution) until the product precipitates.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
The Friedländer Synthesis (1882)
The Friedländer synthesis, discovered by Paul Friedländer, is a condensation reaction between an o-aminoaryl aldehyde or ketone and a second carbonyl compound containing an α-methylene group.[18][19]
Causality: This is one of the most straightforward and convergent methods for quinoline synthesis. Its power lies in its atom economy and the direct construction of the quinoline from two pre-functionalized fragments. The reaction mechanism is a reliable sequence of aldol condensation followed by cyclizing condensation (imine formation), which can be catalyzed by either acid or base.[19][20] This allows the reaction conditions to be tuned to the specific substrates, avoiding side reactions.[20]
Generalized Mechanism
Two pathways are viable:
-
Pathway A (Aldol First): Intermolecular aldol condensation between the two carbonyl partners, followed by dehydration to form an α,β-unsaturated system. The intramolecular condensation between the amino group and the ketone then forms the quinoline after a final dehydration.[19]
-
Pathway B (Schiff Base First): Initial condensation between the amino group and the carbonyl partner to form a Schiff base (imine). A subsequent intramolecular aldol-type reaction, followed by dehydration, yields the final product.[19]
Part 3: The Pharmacological Odyssey - Quinoline Derivatives in Medicine
The development of robust synthetic methods transformed the quinoline scaffold from a chemical curiosity into a powerhouse for drug discovery. Its derivatives have become indispensable tools in the fight against infectious diseases and cancer.
Antimalarials: The Battle Against Resistance
The quinoline core is synonymous with antimalarial therapy.
-
Chloroquine: Following WWII, the synthetic 4-aminoquinoline chloroquine (synthesized in 1934) largely replaced quinine for malaria treatment.[6][21] It was highly effective, inexpensive, and safer than quinine.[6][22] Its mechanism involves interfering with the detoxification of heme within the parasite, leading to a buildup of toxic heme and parasite death.[6]
-
The Rise of Resistance: Widespread use led to the emergence of chloroquine-resistant strains of P. falciparum starting in the late 1950s.[5][21] This critical challenge spurred the development of new quinoline derivatives.
-
Next-Generation Drugs: Medicinal chemists modified the quinoline scaffold to create drugs like amodiaquine , mefloquine , and primaquine (an 8-aminoquinoline effective against dormant liver stages) to combat resistant parasites.[6][23][24] This ongoing chemical arms race highlights the scaffold's versatility, where modifications to side chains and substitution patterns can restore or enhance activity.[25][26]
Antibacterials: The Fluoroquinolone Revolution
A serendipitous discovery during chloroquine synthesis in 1962 by George Lesher yielded nalidixic acid , the first "quinolone" antibiotic.[][28] While its activity was modest and largely confined to urinary tract infections, it established a new mechanism of antibacterial action.[29][30]
The true breakthrough came in the early 1980s with the introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7 of the quinolone core, creating the fluoroquinolones (e.g., norfloxacin , followed by ciprofloxacin ).[][29]
Causality: The fluorine atom dramatically increased the drug's penetration into bacterial cells and its potency against the target enzymes.[] This single atomic substitution transformed a niche antibiotic into a class of broad-spectrum agents effective against a wide range of Gram-positive and Gram-negative bacteria.[][31]
Mechanism of Action: Fluoroquinolones do not disrupt the cell wall like penicillins. Instead, they directly inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[28][31] By stabilizing the enzyme-DNA complex after DNA cleavage, they prevent the resealing of the DNA strands, leading to double-strand breaks and rapid bacterial cell death.[28]
A Privileged Scaffold: Diverse Biological Activities
The therapeutic utility of the quinoline ring system extends far beyond infectious diseases. Its rigid, planar structure and ability to be functionalized at multiple positions make it an ideal scaffold for interacting with various biological targets.[23][32]
| Biological Activity | Examples / Notes | Key References |
| Anticancer | Inhibition of topoisomerase, cell cycle arrest, anti-proliferative activity. | [1][33][34][35] |
| Anti-inflammatory | Modulation of cytokine generation and other inflammatory pathways. | [1][23] |
| Antimicrobial | Includes antibacterial (fluoroquinolones) and antifungal activities. | [33][34][36] |
| Antiviral | Inhibition of viral replication and adhesion to host cells. | [23][32] |
| Anticonvulsant | Modulation of neurotransmitter activity. | [23][33][34] |
| Cardiovascular | Includes anti-arrhythmic and antihypertensive properties. | [23][34] |
Conclusion
From the fever-reducing bark of the Cinchona tree to the precision-engineered fluoroquinolones that halt bacterial DNA replication, the history of quinoline is a testament to the synergy between natural product discovery, synthetic innovation, and medicinal chemistry. Its journey illustrates a core principle of drug development: that nature provides the inspiration, synthesis provides the tools, and a deep understanding of mechanism and causality provides the path to therapeutic breakthroughs. The quinoline ring system, discovered over 180 years ago, remains a vital and "privileged" scaffold, continually yielding new derivatives and promising to be a cornerstone of pharmacological research for the foreseeable future.
References
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Unlocking the Therapeutic Promise of 6-Methylquinoline-8-carboxylic acid: A Technical Guide for Drug Discovery
Foreword: The Untapped Potential of a Unique Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities.[1][2][3] From the pioneering antimalarial drug quinine to modern fluoroquinolone antibiotics and targeted anticancer agents, the versatility of the quinoline scaffold is well-established.[4][5][6] This guide delves into the untapped potential of a specific, yet under-explored derivative: 6-Methylquinoline-8-carboxylic acid .
While direct literature on this particular molecule is sparse, its structural features—a strategic methyl substitution and a chelating 8-carboxylic acid group—suggest a rich and varied pharmacological potential. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a robust framework for the synthesis, characterization, and biological evaluation of this promising compound. By leveraging established principles of medicinal chemistry and drawing parallels with structurally related molecules, we will illuminate compelling research avenues for this compound.
I. Foundational Chemistry: Synthesis and Characterization
A reliable and scalable synthetic route is the bedrock of any drug discovery program. For this compound, we propose a synthetic strategy based on the classical Doebner-von Miller reaction, a robust method for quinoline synthesis.[7][8] This approach offers flexibility and access to the required starting materials.
Proposed Synthetic Pathway: A Modified Doebner-von Miller Approach
The synthesis commences with the reaction of 2-amino-5-methylbenzoic acid with an α,β-unsaturated aldehyde, such as acrolein, in the presence of an acid catalyst. The subsequent cyclization and oxidation yield the desired this compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-5-methylbenzoic acid
-
Acrolein
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Activated Charcoal
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2-amino-5-methylbenzoic acid in ethanol.
-
Acidification: Slowly add concentrated HCl to the stirred solution.
-
Addition of Acrolein: Add acrolein dropwise to the reaction mixture via the dropping funnel. An exothermic reaction may be observed; maintain the temperature below 40°C using an ice bath if necessary.
-
Addition of Oxidizing Agent: Add nitrobenzene to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a solution of NaOH.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., carboxylic acid C=O and O-H stretches).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
II. Potential Research Areas and Biological Evaluation
The unique structural arrangement of this compound, with a methyl group at the 6-position and a carboxylic acid at the 8-position, suggests several exciting avenues for pharmacological investigation. The 8-carboxylic acid moiety is particularly interesting due to its potential to act as a bidentate chelator for metal ions, a property often associated with specific enzyme inhibition.[9]
A. Anticancer Activity: Targeting Metalloenzymes and Proliferation Pathways
Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inhibition of topoisomerases, kinases, and metalloenzymes.[2][6] The 8-carboxylic acid group in our target molecule makes it a compelling candidate for inhibiting metalloenzymes that are crucial for cancer cell survival and proliferation.
Hypothesized Target: Carbonic Anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and CA XII. These zinc-containing enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Carboxylic acid-containing inhibitors have shown promise in targeting these enzymes.[10]
Caption: Workflow for assessing the anticancer activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
B. Antimicrobial Activity: Targeting Bacterial DNA Replication
The quinoline scaffold is central to the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[4] While this compound lacks the typical fluoroquinolone pharmacophore, its planar aromatic system and potential for metal chelation could still confer antimicrobial properties.
Hypothesized Target: Bacterial DNA Gyrase . This enzyme is essential for bacterial DNA replication and is a validated target for antimicrobial drugs. The planar quinoline ring could intercalate into the DNA, while the carboxylic acid group might interact with the enzyme or essential metal cofactors.
Caption: Workflow for evaluating antimicrobial potential.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
C. Anti-inflammatory Activity: Modulating Inflammatory Pathways
Certain quinoline derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3][11][12] The carboxylic acid moiety is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
Hypothesized Target: Cyclooxygenase (COX) Enzymes (COX-1 and COX-2) . These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes is a well-established strategy for treating inflammation.
Caption: Workflow for assessing anti-inflammatory properties.
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a suitable buffer, combine the enzyme, a heme cofactor, and the test compound (this compound) at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Measurement: The activity of the COX enzyme can be measured by various methods, such as monitoring the oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
III. Data Presentation and Interpretation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| LogP | ~2.5 |
| pKa (acidic) | ~4.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Note: These values are estimations based on the chemical structure and may vary from experimental results.
Table 2: Hypothetical Biological Activity Data Summary
| Assay | Cell Line / Enzyme | IC₅₀ (µM) |
| Anticancer | ||
| Cytotoxicity | MCF-7 | [Experimental Value] |
| Cytotoxicity | HCT116 | [Experimental Value] |
| Enzyme Inhibition | Carbonic Anhydrase IX | [Experimental Value] |
| Antimicrobial | MIC (µg/mL) | |
| Gram-positive | Staphylococcus aureus | [Experimental Value] |
| Gram-negative | Escherichia coli | [Experimental Value] |
| Anti-inflammatory | IC₅₀ (µM) | |
| Enzyme Inhibition | COX-1 | [Experimental Value] |
| Enzyme Inhibition | COX-2 | [Experimental Value] |
IV. Conclusion and Future Directions
This technical guide provides a comprehensive framework for initiating a drug discovery program centered on this compound. By proposing a viable synthetic route and outlining detailed protocols for evaluating its potential in key therapeutic areas, we have laid the groundwork for a systematic investigation of this promising molecule. The structural features of this compound, particularly the 8-carboxylic acid moiety, suggest a high potential for novel biological activities, especially in the realms of anticancer, antimicrobial, and anti-inflammatory research.
Future research should focus on the successful synthesis and characterization of the compound, followed by the execution of the proposed biological assays. Promising results from these initial studies would warrant further investigation into structure-activity relationships (SAR) through the synthesis of analogs, as well as more in-depth mechanistic studies and preclinical in vivo evaluation. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
V. References
-
Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
-
Mansfield, R. K., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987.
-
Organic Syntheses. (n.d.). Skraup Synthesis of Quinoline. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the manufacture of 8-hydroxy quinoline. Retrieved from
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
-
National Institutes of Health. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Levofloxacin. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
-
PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.
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ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
-
Frontiers. (2025). Quinolines: the role of substitution site in antileishmanial activity.
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
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PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
-
National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
-
Cambridge University Press. (n.d.). Doebner-von Miller Synthesis.
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ResearchGate. (n.d.). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation.
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
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Methodological & Application
Application Notes and Protocols: 6-Methylquinoline-8-carboxylic Acid in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1] Within this versatile class of compounds, 6-Methylquinoline-8-carboxylic acid emerges as a particularly valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
The strategic placement of the carboxylic acid group at the 8-position and the methyl group at the 6-position offers synthetic chemists a handle for diverse chemical modifications. The carboxylic acid moiety is readily activated for amide bond formation, a ubiquitous linkage in drug molecules. This allows for the introduction of various side chains and functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the final compound. These notes will provide a detailed guide on the practical application of this compound in pharmaceutical synthesis, with a focus on scientifically sound protocols and the rationale behind them.
Core Applications in Drug Discovery
Synthesis of Novel Antimalarial Agents
The quinoline core is famously present in several antimalarial drugs, such as chloroquine and quinine. This compound serves as a key starting material for the development of new antimalarial candidates, particularly those designed to overcome drug resistance.[2][3][4][5] The general strategy involves the derivatization of the carboxylic acid group to introduce amine-containing side chains, which are often crucial for antimalarial activity.
Development of Protein Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Quinoline-based molecules have been successfully developed as protein kinase inhibitors.[6][7][8] The synthesis of such inhibitors often involves the use of this compound to create a scaffold that can be further elaborated to achieve high affinity and selectivity for the target kinase.
Key Synthetic Transformations and Protocols
The primary utility of this compound in pharmaceutical synthesis lies in the transformation of its carboxylic acid group into an amide. This is typically achieved through a two-step process: activation of the carboxylic acid followed by coupling with an amine.
Method 1: Activation to an Acid Chloride
A common and effective method for activating a carboxylic acid is its conversion to the corresponding acid chloride. This highly reactive intermediate readily undergoes nucleophilic attack by an amine to form a stable amide bond.[9][10]
Protocol 1: Synthesis of 6-Methylquinoline-8-carbonyl chloride
Objective: To convert this compound to its acid chloride for subsequent amide coupling.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)[10][11]
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM to form a suspension.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature.[10][11] Caution: Gas evolution (CO₂, CO, HCl) will occur.[12] This step should be performed in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with anhydrous methanol to form the methyl ester, and analyzing by TLC or LC-MS for the disappearance of the starting carboxylic acid.[11]
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure. Caution: Use a suitable trap to neutralize the acidic vapors.[11]
-
The resulting crude 6-Methylquinoline-8-carbonyl chloride is typically used in the next step without further purification.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the highly reactive acid chloride from hydrolyzing with atmospheric moisture.
-
Anhydrous Solvents: Water will react with and quench the acid chloride.
-
Catalytic DMF: Acts as a catalyst to facilitate the formation of the Vilsmeier reagent in situ, which is the active chlorinating species.
-
Excess Oxalyl Chloride: Ensures complete conversion of the carboxylic acid.
-
Use without Purification: The high reactivity of the acid chloride makes it prone to decomposition during purification.
Method 2: Amide Coupling
Once the acid chloride is formed, it can be directly reacted with a primary or secondary amine to yield the desired amide.
Protocol 2: General Procedure for Amide Synthesis from 6-Methylquinoline-8-carbonyl chloride
Objective: To synthesize an amide derivative of this compound.
Materials:
-
Crude 6-Methylquinoline-8-carbonyl chloride (from Protocol 1)
-
Desired primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the crude 6-Methylquinoline-8-carbonyl chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (1.0 - 1.2 eq) and the non-nucleophilic base (2.0 eq) in anhydrous DCM.
-
Slowly add the amine solution to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Low Temperature Addition: The reaction is often exothermic, and adding the amine at 0 °C helps to control the reaction rate and minimize side reactions.
-
Non-nucleophilic Base: The base is required to neutralize the HCl generated during the reaction.[13] A non-nucleophilic base is used to prevent it from competing with the desired amine in reacting with the acid chloride.
-
Aqueous Workup: Removes any remaining salts and water-soluble impurities.
-
Purification: Column chromatography is a standard method to isolate the pure amide product.
Alternative One-Pot Amide Coupling (Direct Method)
For more sensitive substrates or to streamline the synthetic process, direct amide coupling using coupling reagents is a preferred method. This avoids the isolation of the highly reactive acid chloride.
Protocol 3: Direct Amide Coupling using EDC and HOBt
Objective: To synthesize an amide derivative of this compound in a one-pot procedure.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine (1.1 eq), HOBt (1.2 eq), and the base (e.g., DIPEA, 2.0 eq) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
EDC: A water-soluble carbodiimide that acts as a dehydrating agent to activate the carboxylic acid.[9]
-
HOBt: Reacts with the activated carboxylic acid to form an active ester, which is less prone to side reactions and racemization (if chiral centers are present). It also acts as a catalyst.[14]
-
Base: Neutralizes any acidic species and facilitates the reaction.
Data Presentation
| Parameter | Protocol 1 & 2 (Acid Chloride Method) | Protocol 3 (Direct Coupling) |
| Typical Yield | 60-85% | 70-95% |
| Reaction Time | 6-16 hours (two steps) | 12-24 hours (one pot) |
| Purity (post-chromatography) | >95% | >95% |
| Key Advantages | Use of inexpensive reagents. | Milder reaction conditions, suitable for sensitive substrates. |
| Key Disadvantages | Harsh reagents, moisture sensitive intermediate. | More expensive coupling reagents. |
Visualizing the Workflow
Caption: Synthetic routes for amide formation from this compound.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its utility is primarily centered around the derivatization of its carboxylic acid functionality to form amides, which are key structural motifs in many drug candidates. The choice between the acid chloride method and direct amide coupling will depend on the specific substrate, scale, and cost considerations of the synthetic campaign. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers and scientists in the field of drug development, enabling the efficient and rational synthesis of novel quinoline-based therapeutics.
References
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Synthesis of amino acid derivatives of 6-aminoquinoline antimalarial agents. (2001). Toyama Medical & Pharmaceutical University. [Link]
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Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
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Abdel-Wahab, B. F., et al. (2017). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 22(11), 1935. [Link]
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Singh, A., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(21), 12859-12876. [Link]
-
Sharma, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153234. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Wuts, P. G. (2012). From aziridine-2-carboxylic acids to b-lactams, morpholin-2,3,5-triones and N-carboxyanhydrides: a catalytic asymmetric synthesis of b-lactams. Chemical Science, 3(10), 2953-2958. [Link]
-
Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
-
Patel, H. M., et al. (2017). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 235-242. [Link]
-
El-Faham, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321. [Link]
-
Al-As'ad, R. M., et al. (2008). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B, 63(6), 701-706. [Link]
-
Li, J., et al. (2020). Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines. Synlett, 31(15), 1511-1514. [Link]
-
Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
-
Ghorab, M. M., et al. (2017). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology, 50(5), 1537-1548. [Link]
-
Abboud, M. I., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 9(1), 114-120. [Link]
-
Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International Journal of Molecular Sciences, 24(6), 5304. [Link]
-
Bálint, E., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6545. [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. [Link]
-
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]
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Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
-
Schaller, C. P. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl. College of Saint Benedict/Saint John's University. [Link]
-
Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6545. [Link]
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Application Notes and Protocols for 6-Methylquinoline-8-carboxylic acid as a Ligand in Coordination Chemistry
Introduction: The Strategic Advantage of the 6-Methylquinoline-8-carboxylic acid Scaffold
In the vast landscape of coordination chemistry, the design of effective ligands is paramount to tuning the properties of the resulting metal complexes. This compound emerges as a ligand of significant interest, offering a compelling blend of structural rigidity, defined coordination geometry, and tunable electronic properties. It belongs to the broader family of quinoline derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their recurrent appearance in bioactive compounds.[1][2]
The core utility of this compound lies in its function as a bidentate, monoanionic ligand. The quinoline nitrogen atom and the carboxylate oxygen atom at the 8-position form a highly stable five-membered chelate ring upon coordination to a metal ion. This N,O-coordination motif is a well-established feature in related compounds like 8-hydroxyquinoline, known for forming stable complexes with a wide array of metal ions.[1][3][4] The methyl group at the 6-position, while not directly involved in coordination, provides a valuable steric and electronic handle. It can influence the solubility of the complexes and subtly modulate the electron density of the aromatic system, thereby fine-tuning the spectroscopic and redox properties of the final metal complex.
These structural features make the resulting coordination compounds promising candidates for diverse applications, including:
-
Catalysis: The rigid framework can provide a well-defined coordination sphere for catalytic transformations.[5]
-
Luminescent Materials: The quinoline backbone possesses inherent photoluminescent properties, which can be enhanced or modified upon complexation, opening avenues for use in chemical sensors or organic light-emitting diodes (OLEDs).[2][5]
-
Medicinal Chemistry: The ability to chelate essential metal ions is a known mechanism for antimicrobial and anticancer activity.[2][6] Complexes derived from this ligand could serve as novel therapeutic agents.
This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its use in the preparation of transition metal complexes, and standard methodologies for their characterization.
Caption: Logical relationship between the ligand's structure and its applications.
Part 1: Synthesis and Purification of the Ligand
Protocol 1: Synthesis of this compound
This protocol outlines a potential two-step synthesis starting from a commercially available precursor, leading to the desired ligand.
Step A: Synthesis of 6,8-Dimethylquinoline (Skraup Reaction)
-
Rationale: The Skraup reaction is a classic and effective method for synthesizing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[10] Using 2,4-dimethylaniline as the starting material will yield the required 6,8-dimethylquinoline scaffold.
-
Materials:
-
2,4-Dimethylaniline
-
Glycerol
-
Arsenic pentoxide or Nitrobenzene (oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (to moderate the reaction)
-
Sodium hydroxide solution
-
Dichloromethane or Diethyl ether (for extraction)
-
-
Procedure:
-
Caution: The Skraup reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully add 2,4-dimethylaniline (1.0 eq).
-
Add ferrous sulfate heptahydrate (approx. 0.1 eq) to moderate the reaction.
-
Slowly add concentrated sulfuric acid (approx. 3.0 eq) with vigorous stirring and cooling in an ice bath.
-
Add glycerol (approx. 3.5 eq) to the mixture.
-
Add the oxidizing agent (e.g., arsenic pentoxide, 1.5 eq) portion-wise.
-
Heat the mixture cautiously to approximately 130-140 °C. Once the reaction initiates (indicated by bubbling), remove the heat source immediately. The reaction should proceed exothermically. If it becomes too vigorous, cool the flask with an ice-water bath.
-
After the initial vigorous reaction subsides, heat the mixture under reflux for 3-4 hours to ensure completion.
-
Cool the reaction mixture to room temperature and carefully dilute with water.
-
Make the solution strongly alkaline by slowly adding concentrated sodium hydroxide solution with cooling.
-
Extract the product into dichloromethane or diethyl ether (3 x volumes).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 6,8-dimethylquinoline. Purification can be achieved by vacuum distillation or column chromatography.
-
Step B: Oxidation to this compound
-
Rationale: The methyl group at the 8-position is more sterically accessible for oxidation than the methyl group at the 6-position. Strong oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium can selectively oxidize the 8-methyl group to a carboxylic acid. A similar oxidation of 6-methylquinoline to 6-quinolinecarboxylic acid has been reported using chromium trioxide.[11]
-
Materials:
-
6,8-Dimethylquinoline (from Step A)
-
Chromium trioxide or Potassium permanganate
-
Concentrated Sulfuric Acid
-
Water
-
Sodium bisulfite (for quenching)
-
-
Procedure:
-
Dissolve 6,8-dimethylquinoline (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0 °C in a round-bottom flask.[11]
-
Slowly add the oxidizing agent, such as chromium trioxide (approx. 4.0 eq), in small portions, ensuring the temperature remains low.[11]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 24 hours.[11]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and quench any excess oxidizing agent by carefully adding a saturated solution of sodium bisulfite until the solution becomes colorless (for KMnO₄) or green (for CrO₃).
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-4) using a sodium hydroxide solution. The product should precipitate out of the solution.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound. Recrystallization from an appropriate solvent like ethanol or acetic acid may be necessary for further purification.
-
Part 2: Synthesis of Metal Complexes
The general procedure for synthesizing metal complexes with this compound involves the reaction of a metal salt with the deprotonated ligand in a suitable solvent. The stoichiometry of the reactants (metal-to-ligand ratio) will determine the final structure of the complex, which is commonly ML₂ or ML₃.
Protocol 2: General Synthesis of M(II) bis(6-methylquinoline-8-carboxylate) Complexes
-
Rationale: This protocol is adapted from general methods for preparing complexes with similar N,O-donor ligands like 8-hydroxyquinoline.[12][13] The ligand is first deprotonated with a base to form the carboxylate, which then readily coordinates to the M(II) ion. Ethanol is a common solvent as it can dissolve the ligand and many metal salts, and the resulting complexes often have limited solubility, facilitating their precipitation.
-
Materials:
-
This compound (Ligand, L)
-
M(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Diethyl ether
-
-
Procedure:
-
Prepare a solution of the ligand (2.0 mmol) in 20 mL of ethanol. If solubility is an issue, gentle warming may be required.
-
In a separate flask, prepare a solution of KOH (2.0 mmol) in 10 mL of ethanol.
-
Add the ethanolic KOH solution dropwise to the ligand solution with constant stirring. This deprotonates the carboxylic acid, forming the potassium salt of the ligand.
-
Prepare a solution of the M(II) salt (1.0 mmol) in 10-15 mL of ethanol (or a minimal amount of water if the salt is insoluble in ethanol, followed by addition to the ethanol solution).
-
Slowly add the metal salt solution to the ligand salt solution. A colored precipitate should form immediately.
-
Stir the resulting mixture at room temperature for 2-3 hours to ensure complete complex formation.
-
Collect the precipitated complex by filtration.
-
Wash the solid with ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Dry the complex in a vacuum desiccator.
-
Caption: Experimental workflow for the synthesis of metal complexes.
Part 3: Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.
Data Presentation: Expected Properties of M(L)₂ Complexes
| Property | Ligand (HL) | M(L)₂ Complex | Rationale for Change |
| Appearance | White/Off-white solid | Colored solid | d-d electronic transitions in transition metal complexes. |
| Solubility | Soluble in polar organic solvents | Generally lower solubility | Increase in molecular weight and change in polarity. |
| Molar Conductivity | Non-electrolyte | Non-electrolyte | The complex is neutral, not ionic.[12] |
| Melting Point | Defined | Decomposes at high temp. | Coordination polymers are often more thermally stable. |
| IR: ν(O-H) (acid) | Broad, ~3000 cm⁻¹ | Absent | Deprotonation of the carboxylic acid upon coordination. |
| IR: ν(C=O) (acid) | ~1700 cm⁻¹ | ~1600-1650 cm⁻¹ (asymmetric) | Coordination of the carboxylate oxygen to the metal center weakens the C=O bond. |
| IR: ν(C=N) | ~1580 cm⁻¹ | Shifts by ± 10-20 cm⁻¹ | Coordination of the quinoline nitrogen to the metal center. |
| IR: ν(M-N), ν(M-O) | Absent | New bands, 400-600 cm⁻¹ | Appearance of new vibrations corresponding to the metal-ligand bonds.[14] |
| UV-Vis (λmax) | π → π* transitions | Shifted π → π*, d-d transitions | Coordination perturbs the electronic structure of the ligand; new metal-centered transitions appear. |
Characterization Protocols
-
Infrared (IR) Spectroscopy:
-
Acquire spectra of the free ligand and the metal complexes using KBr pellets or an ATR accessory.
-
Key Insight: The most telling evidence of coordination is the disappearance of the broad O-H stretch from the carboxylic acid and a significant redshift (lowering of wavenumber) of the C=O stretching frequency, indicating the involvement of the carboxylate group in bonding.[14]
-
-
UV-Visible Spectroscopy:
-
Dissolve the compounds in a suitable solvent (e.g., DMF or DMSO) and record the absorption spectra from 200-800 nm.
-
Key Insight: Compare the spectrum of the complex to that of the free ligand. Shifts in the intense π → π* and n → π* transitions of the quinoline ring indicate coordination. The appearance of new, weak, broad bands in the visible region for complexes of metals like Cu(II), Co(II), and Ni(II) are characteristic of d-d electronic transitions, providing information about the coordination geometry.[12]
-
-
Molar Conductivity:
-
Prepare dilute solutions (~10⁻³ M) of the complexes in a solvent like DMF.
-
Measure the conductivity using a calibrated conductometer.
-
Key Insight: Expected values for non-electrolytic complexes will be very low, confirming that the ligands have neutralized the charge of the metal ion and are not present as free ions in solution.[12]
-
-
Thermogravimetric Analysis (TGA):
-
Heat a small sample of the complex under a nitrogen atmosphere from room temperature to ~900 °C.
-
Key Insight: TGA can reveal the presence of coordinated or lattice solvent molecules (e.g., water), which will be lost at lower temperatures (< 200 °C). The decomposition temperature of the complex provides a measure of its thermal stability. The final residual mass should correspond to the respective metal oxide.[14]
-
Caption: Bidentate N,O-coordination mode of the ligand to a metal center.
References
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- 6-methyl-2-oxo-1H-quinoline-8-carboxylic acid. PubChem.
- Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action. RSC Publishing.
- 6-Methylisoquinoline-8-carboxylic acid. Benchchem.
- This compound 55706-57-5 wiki. Guidechem.
- 55706-57-5|this compound. BLD Pharm.
- Methyl quinoline-6-carboxyl
- This compound. Biotuva Life Sciences.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- 6-Methylquinoline-2-carboxylic acid. Benchchem.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PMC.
- 6-Methylquinoline-2-carboxylic acid. ChemScene.
- Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2 - Baghdad Science Journal. Baghdad Science Journal.
- Showing Compound 6-Methylquinoline (FDB011115). FooDB.
- Synthesis of quinolines. Organic Chemistry Portal.
- Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.
- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SciRP.org.
- Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes.
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Application Notes and Protocols for 6-Methylquinoline-8-carboxylic Acid in Catalysis
Introduction: A Versatile Scaffold for Catalytic Innovation
6-Methylquinoline-8-carboxylic acid is a heterocyclic compound that has garnered significant interest within the catalytic chemistry community. Its rigid quinoline framework, coupled with the strategic placement of a methyl group and a carboxylic acid moiety, provides a unique combination of steric and electronic properties. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as a bidentate chelating ligand, stabilizing transition metal centers and facilitating a variety of catalytic transformations.[1] This structural feature is paramount to its application in catalysis, particularly in the burgeoning field of C-H bond activation and functionalization.[2][3]
The quinoline core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, which further underscores the importance of developing efficient catalytic methods for its synthesis and functionalization.[4][5] This guide provides an in-depth exploration of the applications of this compound and its derivatives in catalysis, complete with mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Application: A Directing Group in C-H Bond Functionalization
The most prominent application of the quinoline-8-carboxylic acid scaffold lies in its role as a directing group for the regioselective functionalization of C-H bonds. The carboxylic acid group, in concert with the quinoline nitrogen, can coordinate to a metal center, bringing it in close proximity to a specific C-H bond and enabling its activation. This strategy circumvents the need for pre-functionalized substrates and offers a more atom-economical approach to molecule synthesis.[6]
Mechanistic Rationale: The Chelation-Assisted C-H Activation Cascade
Transition metal-catalyzed C-H activation reactions involving 8-substituted quinolines typically proceed through a cyclometalation pathway.[2] In the case of a substrate like 8-methylquinoline, the nitrogen atom acts as a coordinating site for the metal catalyst (e.g., Pd, Rh, Co). This initial coordination facilitates the activation of the C(sp³)–H bond of the adjacent methyl group, forming a stable five-membered metallacycle intermediate.[7][8] This intermediate is the linchpin of the catalytic cycle, from which various functionalization reactions can proceed.
The presence of the 8-carboxylic acid group in this compound can further modulate this process. Carboxylic acids are well-established directing groups in their own right and can participate in concerted metalation-deprotonation (CMD) pathways, often lowering the activation energy for C-H bond cleavage.[8]
Caption: Generalized workflow for C-H activation and functionalization.
Application in Aerobic Oxidation Reactions
Palladium(II) complexes have been shown to catalyze the regioselective aerobic oxidation of 8-methylquinolines.[9] In these systems, the methyl group is oxidized to an acetoxymethyl or a carboxylic acid group. The choice of ligand is crucial for the efficiency of these reactions. While the original research often employs auxiliary ligands like 2,6-pyridinedicarboxylic acid, the inherent chelating ability of this compound itself suggests its potential to act as both a substrate and a ligand, possibly forming dimeric or polymeric catalytic species in solution.
Protocol: Palladium-Catalyzed Aerobic Acetoxylation of 8-Methylquinoline
This protocol is adapted from established procedures for the aerobic oxidation of 8-methylquinolines and serves as a representative example of C-H functionalization.[9][10]
Materials:
-
8-Methylquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,6-Pyridinedicarboxylic acid (as an auxiliary ligand, if needed)
-
Acetic acid (AcOH)
-
Acetic anhydride (Ac₂O)
-
Oxygen (O₂) balloon
-
Standard glassware for organic synthesis
Procedure:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 8-methylquinoline (1 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the auxiliary ligand (0.05 mmol, 5 mol%).
-
Under a nitrogen atmosphere, add glacial acetic acid (5 mL) and acetic anhydride (1 mL).
-
Purge the flask with oxygen and then leave it under an O₂ balloon atmosphere.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding 8-quinolylmethyl acetate.
Causality Behind Experimental Choices:
-
Pd(OAc)₂: A common and effective palladium catalyst precursor for C-H activation.
-
Auxiliary Ligand: The pyridine dicarboxylic acid helps to stabilize the palladium center and facilitate the catalytic cycle.
-
AcOH/Ac₂O: Acetic acid serves as the solvent, while acetic anhydride acts as a dehydrating agent, preventing the accumulation of water which can deactivate the catalyst.
-
Oxygen: The terminal oxidant in this aerobic process, making the reaction more environmentally benign than those requiring stoichiometric chemical oxidants.
Potential as a Ligand in Cross-Coupling Reactions
While direct, extensive literature on this compound as a primary ligand in cross-coupling is still emerging, its structural motifs are highly suggestive of this application. Quinoline-based ligands are widely employed in various cross-coupling reactions, including Suzuki-Miyaura and Stille couplings.[11][12] The bidentate N,O-chelation offered by this compound could provide robust, well-defined catalytic species with high stability and activity.
Furthermore, the field of decarboxylative cross-coupling presents a particularly intriguing avenue for this molecule.[13][14] In such reactions, the carboxylic acid itself is extruded as CO₂ and replaced by another functional group. This powerful strategy uses carboxylic acids as readily available and stable alternatives to organometallic reagents.[15]
Hypothetical Application: Copper-Mediated Decarboxylative Arylation
Drawing inspiration from established copper-mediated decarboxylative coupling methodologies, a protocol for the arylation of this compound can be envisioned.[13]
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Application Notes and Protocols for the Esterification of 6-Methylquinoline-8-carboxylic Acid
Introduction: The Significance of 6-Methylquinoline-8-carboxylic Acid Esters in Medicinal Chemistry
This compound and its derivatives are heterocyclic compounds of significant interest in the field of drug discovery and development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in the realm of antimalarial drugs.[1] The carboxylic acid moiety at the 8-position provides a crucial handle for chemical modification, allowing for the synthesis of a diverse library of ester derivatives. These esters can exhibit modulated pharmacokinetic and pharmacodynamic properties, including altered solubility, membrane permeability, and metabolic stability, which are critical considerations in the optimization of lead compounds.[2] Furthermore, quinoline-4-carboxylic acids, a related class of compounds, have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3] This underscores the therapeutic potential that can be unlocked through the chemical derivatization of the quinoline core.
This guide provides a detailed exploration of the synthetic protocols for the esterification of this compound, with a focus on methods that address the potential challenges associated with this specific substrate. We will delve into the mechanistic underpinnings of each protocol, offering a rationale for the selection of reagents and reaction conditions.
Challenges in the Esterification of this compound
The esterification of this compound is not without its challenges. The steric hindrance posed by the methyl group at the 6-position and the bicyclic quinoline ring system can impede the approach of the alcohol nucleophile to the carboxylic acid. Furthermore, the quinoline nitrogen can be protonated under strongly acidic conditions, potentially leading to side reactions or reduced reactivity. Therefore, the choice of esterification method is critical to achieving high yields and purity of the desired ester product.
Recommended Esterification Protocols
We present three primary methods for the esterification of this compound, each with its own advantages and considerations.
Protocol 1: Steglich Esterification - A Mild and Efficient Approach for Sterically Hindered Substrates
The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[4][5][6] It is particularly well-suited for substrates that are sensitive to acid or sterically hindered, making it an excellent choice for this compound.[4] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6]
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[4] DMAP, a superior nucleophile compared to the alcohol, then reacts with the O-acylisourea to form a reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process.[4] The use of DMAP is crucial for accelerating the reaction and suppressing the formation of the N-acylurea byproduct, which can arise from a competing intramolecular rearrangement.[4][5]
Caption: Workflow for the Steglich esterification of this compound.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Solvent Addition: Dissolve the reactants in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Carbodiimide Addition: Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent to the cooled reaction mixture with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU.
-
Workup: Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]
| Parameter | Condition | Rationale |
| Coupling Agent | DCC or EDC | Activates the carboxylic acid for nucleophilic attack. EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[8] |
| Catalyst | DMAP | Accelerates the reaction and minimizes side product formation.[4] |
| Solvent | Anhydrous DCM or THF | Aprotic solvents that do not interfere with the reaction. |
| Temperature | 0°C to Room Temperature | Mild conditions that are well-tolerated by most functional groups. |
| Stoichiometry | Alcohol (1.2 eq), DCC/EDC (1.1 eq) | A slight excess of the alcohol and coupling agent ensures complete consumption of the starting carboxylic acid. |
Protocol 2: Mitsunobu Reaction - Inversion of Stereochemistry and Mild Conditions
The Mitsunobu reaction is another excellent choice for the esterification of this compound, particularly when using secondary alcohols where inversion of stereochemistry is desired.[9][10] This reaction proceeds under very mild and neutral conditions, utilizing triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]
The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate.[9] This intermediate deprotonates the carboxylic acid to form an ion pair. The alcohol then reacts with the phosphonium ion, leading to the formation of an alkoxyphosphonium salt, which is a potent electrophile. Finally, the carboxylate anion acts as a nucleophile, attacking the alkoxyphosphonium salt in an Sₙ2 fashion to yield the ester with inversion of configuration at the alcohol's stereocenter.[9][10]
Caption: Workflow for the Mitsunobu esterification of this compound.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Azodicarboxylate Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution with vigorous stirring.[11] Caution: Azodicarboxylates can be hazardous and should be handled with care.[11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired ester along with triphenylphosphine oxide and the reduced hydrazinedicarboxylate.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The non-polar byproducts can often be eluted first with a non-polar solvent system, followed by the more polar ester product.
| Parameter | Condition | Rationale |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol as a good leaving group. |
| Azodicarboxylate | DEAD or DIAD | Acts as an oxidant in the reaction. DIAD is often preferred due to its lower toxicity. |
| Solvent | Anhydrous THF | A common aprotic solvent for the Mitsunobu reaction. |
| Temperature | 0°C to Room Temperature | Mild reaction conditions. |
| Stoichiometry | Alcohol (1.2 eq), PPh₃ (1.5 eq), DEAD/DIAD (1.5 eq) | An excess of the phosphine and azodicarboxylate is used to drive the reaction to completion. |
Protocol 3: Fischer-Speier Esterification - The Classical Approach
The Fischer-Speier esterification is the most traditional method for forming esters, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[12][13][14] This is an equilibrium-driven reaction, and to achieve high yields, it is necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction.[13][15]
The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst.[12][14] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[14] The resulting tetrahedral intermediate undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water).[12] Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product.[12]
While simple and cost-effective, the harsh acidic conditions of the Fischer-Speier esterification may not be ideal for this compound. The quinoline nitrogen can be protonated, potentially deactivating the ring or leading to undesired side reactions. However, for simple, unhindered primary alcohols, this method can still be effective if carefully controlled.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if removing water azeotropically), combine this compound (1.0 eq) and a large excess of the alcohol (often used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the reaction mixture to reflux. If using a Dean-Stark trap with a solvent like toluene, water will be removed as it is formed, driving the equilibrium towards the products.[13]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid catalyst with a base, such as saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
Purification and Characterization of the Ester Product
Regardless of the synthetic method employed, purification of the final ester is crucial. Flash column chromatography is a common and effective technique.[7][16] The choice of eluent will depend on the polarity of the specific ester synthesized.
For the purification of quinoline derivatives, it is important to be aware that they can sometimes be challenging to handle on silica gel due to the basicity of the nitrogen atom. In such cases, using a silica gel column that has been treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can help to prevent streaking and improve the separation. Alternative purification methods for quinoline compounds include crystallization or conversion to a salt (e.g., picrate) for purification, followed by regeneration of the free base.[17]
The structure and purity of the synthesized ester should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Conclusion
The esterification of this compound can be successfully achieved through several synthetic routes. For this sterically hindered and potentially acid-sensitive substrate, the mild and efficient conditions of the Steglich esterification and the Mitsunobu reaction are highly recommended. The classical Fischer-Speier esterification, while a viable option, should be approached with caution due to the harsh acidic conditions. The choice of the optimal protocol will depend on the specific alcohol being used, the desired scale of the reaction, and the available laboratory resources. By carefully considering the mechanistic details and following the detailed protocols provided in these application notes, researchers can confidently synthesize a variety of this compound esters for further investigation in their drug discovery and development programs.
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Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1981 (1), 1-28. [Link]
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Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
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Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 2988–2991. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045–3049. [Link]
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Khan, K. M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101201. [Link]
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Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Jack Westin. Carboxylic Acids Important Reactions. [Link]
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Wang, Y., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 5(121), 99884-99891. [Link]
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Organic Syntheses Procedure. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]
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Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
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Al-As'ad, R. M., et al. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B, 68(5-6), 700-706. [Link]
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Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry, 18(28), 2394-2437. [Link]
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ResearchGate. Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. [Link]
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MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
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MDPI. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]
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Application Note: A Robust RP-HPLC Method for the Analysis of Quinoline Carboxylic Acid Derivatives
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of quinoline carboxylic acid derivatives. These compounds are crucial intermediates in pharmaceutical synthesis and metabolites in biological pathways, making their accurate analysis essential for quality control, process monitoring, and research.[1] This guide provides a comprehensive framework, from the fundamental principles of separation and method development to a step-by-step protocol and troubleshooting, designed for researchers, scientists, and drug development professionals.
Introduction and Scientific Principles
Quinoline carboxylic acids, such as quinoline-2-carboxylic acid (quinaldic acid) and kynurenic acid, form the structural core of many bioactive molecules.[1][2] Kynurenic acid, a metabolite of tryptophan, has garnered significant interest for its neuroprotective, anti-inflammatory, and antioxidant properties.[3][4] Given their importance, a reliable analytical method is paramount for ensuring the purity, stability, and concentration of these compounds in various matrices.
The chosen analytical technique is RP-HPLC due to its versatility and suitability for ionizable, moderately polar compounds like quinoline carboxylic acids. The fundamental principle of separation in RP-HPLC is the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, e.g., C18) and a polar mobile phase.
The Critical Role of Mobile Phase pH
The retention and peak shape of quinoline carboxylic acid derivatives are highly dependent on the mobile phase pH.[5][6] These molecules are amphoteric, containing both a weakly basic quinoline nitrogen and an acidic carboxylic acid group. Their ionization state, governed by their pKa values and the mobile phase pH, dictates their polarity and, consequently, their interaction with the stationary phase.[7][8]
-
At Low pH (e.g., pH < 3): The carboxylic acid group (-COOH) is protonated (neutral), while the quinoline nitrogen is protonated (positive charge).
-
At High pH (e.g., pH > 5): The carboxylic acid group is deprotonated (-COO⁻, anionic), while the quinoline nitrogen is neutral.
For reproducible retention and sharp, symmetrical peaks, it is crucial to operate at a pH where the analyte is in a single, stable ionic state.[5][6] Suppressing the ionization of the carboxylic acid group by using an acidic mobile phase (pH ~2.5-3.5) makes the molecule less polar, thereby increasing its retention time on a C18 column and improving peak shape.[8][9] This is the strategy employed in the protocol below.
Method Development and Optimization Workflow
A systematic approach to method development ensures a robust and reliable final method.[10] The process involves selecting the appropriate column, optimizing the mobile phase composition, and choosing a suitable detection wavelength.
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Application Notes and Protocols for the Derivatization of 6-Methylquinoline-8-carboxylic Acid for Biological Assays
Introduction: Unlocking the Potential of a Versatile Scaffold
6-Methylquinoline-8-carboxylic acid is a heterocyclic compound built upon a quinoline core, a structure renowned for its prevalence in natural products and pharmacologically active molecules.[1][2] The inherent properties of the quinoline ring system, such as its aromaticity and potential for fluorescence, make it an attractive scaffold for the development of probes and labels for biological assays.[3][4][5][6] The presence of a carboxylic acid at the 8-position and a methyl group at the 6-position provides strategic handles for chemical modification, allowing for the tailored synthesis of derivatives with enhanced functionality for specific biological applications.
This guide provides a comprehensive overview of the derivatization strategies for this compound, focusing on the generation of probes for biological assays. We will delve into the chemical principles behind these modifications, provide detailed, field-proven protocols, and discuss the application of the resulting derivatives in common assay formats. The methodologies described herein are designed to be robust and reproducible, empowering researchers to harness the full potential of this versatile molecular scaffold.
Core Derivatization Strategies: From Carboxylic Acid to Functional Probe
The primary site for derivatization on this compound is the carboxylic acid group. This functional group is readily converted into a variety of other functionalities, most notably amides and esters, through well-established coupling chemistries.[7][8][9] These reactions allow for the attachment of reporter groups (e.g., fluorophores, biotin), linkers, or biomolecules, thereby transforming the parent molecule into a powerful tool for biological investigation.
Amide Bond Formation: The Workhorse of Bioconjugation
The formation of a stable amide bond is a cornerstone of bioconjugation, enabling the covalent linkage of molecules with high efficiency and specificity.[10] For this compound, this is achieved by activating the carboxylic acid to a more reactive intermediate that can then readily react with a primary amine on a target molecule.
Causality Behind Experimental Choices: Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable carboxylate-ammonium salt.[11][12] To overcome this, coupling reagents are employed to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The most common and robust method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).[10] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester.[10] This two-step, one-pot process minimizes side reactions and maximizes coupling efficiency.[7]
Experimental Workflow: Amide Coupling
Caption: Workflow for amide bond formation using EDC/NHS chemistry.
Protocol 1: EDC/NHS Mediated Amide Coupling
This protocol describes the general procedure for coupling this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), stored desiccated at -20°C
-
N-hydroxysuccinimide (NHS), stored desiccated at room temperature
-
Amine-containing molecule (e.g., amino-modified fluorophore, biotin-amine, peptide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (optional, for amine salts)
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of 10-50 mM.
-
In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (1.2 equivalents) to neutralize.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add the EDC/NHS solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester intermediate.
-
-
Amine Coupling:
-
Add the solution of the amine-containing molecule to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, or overnight for less reactive amines. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Quenching and Work-up (Optional):
-
For small-scale reactions, the reaction mixture can often be directly purified.
-
For larger scale reactions, the reaction can be quenched by the addition of a small amount of water. The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate) and washed with brine.
-
-
Purification:
-
Purify the crude product using an appropriate chromatographic method.
-
For fluorescently labeled derivatives, reverse-phase HPLC is often the method of choice.[13][14]
-
For non-chromophoric derivatives, normal-phase column chromatography on silica gel may be employed. The use of a small amount of triethylamine in the eluent can help to reduce streaking of the basic quinoline product on the acidic silica gel.[15]
-
Data Summary: Amide Coupling Reagents
| Coupling Reagent Combination | Key Advantages | Typical Reaction Conditions |
| EDC/NHS | Water-soluble byproducts, efficient in aqueous and organic solvents.[8][10] | Room temperature, 2-4 hours |
| DCC/DMAP | Highly efficient for sterically hindered substrates.[16] | 0°C to room temperature, 1-3 hours |
| HATU/DIPEA | Fast reaction times, low racemization for chiral substrates.[16][17] | Room temperature, 30-60 minutes |
Esterification: Modulating Solubility and Pro-drug Strategies
Esterification of the carboxylic acid group offers another avenue for derivatization, which can be particularly useful for modulating the lipophilicity and cell permeability of the resulting compound.[9][18] This strategy is also commonly employed in the design of pro-drugs, where the ester linkage is cleaved by intracellular esterases to release the active molecule.[19]
Causality Behind Experimental Choices: The direct esterification of a carboxylic acid with an alcohol under acidic conditions (Fischer esterification) is an equilibrium-driven process.[20][21] To achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water that is formed during the reaction.[20] A more versatile and often higher-yielding approach for sensitive substrates is to first convert the carboxylic acid into a more reactive acyl halide (e.g., acyl chloride) and then react it with the alcohol in the presence of a base.[21][22] Alternatively, Lewis acid catalysts such as titanium tetrachloride can facilitate direct esterification under mild conditions.[23]
Experimental Workflow: Esterification via Acyl Chloride
Caption: Workflow for esterification via an acyl chloride intermediate.
Protocol 2: Esterification using Thionyl Chloride
This protocol describes the synthesis of an ester derivative of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
The desired alcohol (e.g., methanol, ethanol, or a more complex alcohol)
-
Anhydrous pyridine or triethylamine
-
Reaction vessel (e.g., round-bottom flask with a reflux condenser and drying tube)
-
Purification system (e.g., column chromatography, recrystallization)
Procedure:
-
Formation of the Acyl Chloride:
-
Suspend this compound (1 equivalent) in anhydrous DCM or toluene.
-
Add thionyl chloride (2-3 equivalents) dropwise at 0°C.
-
Stir the mixture at room temperature or gently reflux for 1-2 hours until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is often used directly in the next step without further purification.
-
-
Esterification:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the alcohol (1.2 equivalents) and anhydrous pyridine (1.5 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the alcohol/pyridine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
-
Work-up:
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude ester by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Applications in Biological Assays
The derivatization of this compound opens up a wide range of applications in biological assays, primarily by enabling its conjugation to molecules that facilitate detection or targeting.
Fluorescent Labeling
Quinoline and its derivatives are known to possess intrinsic fluorescent properties.[3][4][24] By conjugating this compound to biomolecules such as proteins, nucleic acids, or small molecule ligands, it is possible to create fluorescent probes for use in a variety of assays.[3][25]
-
Fluorescence Microscopy: Labeled antibodies or ligands can be used to visualize the localization of specific targets within cells and tissues.[1][26]
-
Flow Cytometry: Fluorescently tagged cells can be identified and sorted based on the expression of specific cell surface markers.
-
Fluorescence-based Immunoassays: The high sensitivity of fluorescence detection can be leveraged to develop highly sensitive ELISAs and other immunoassays.
Protocol 3: Labeling of an Antibody with an NHS-ester of this compound
This protocol outlines the general procedure for labeling a primary antibody with a pre-activated NHS-ester of this compound.
Materials:
-
Antibody solution (e.g., 1 mg/mL in phosphate-buffered saline, pH 7.4)
-
NHS-ester of this compound (prepared as in Protocol 1), dissolved in anhydrous DMSO
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the labeling buffer using a desalting column or dialysis. The buffer should be free of primary amines (e.g., Tris).
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the NHS-ester solution to the antibody solution. The optimal ratio should be determined empirically.
-
Gently mix and incubate the reaction at room temperature for 1 hour, or at 4°C for 2-4 hours, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted label and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with a protein stabilizer).
-
Collect the fractions containing the labeled antibody (typically the first colored peak to elute).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at the appropriate wavelengths for the protein (280 nm) and the quinoline label.
-
Conclusion: A Versatile Tool for Biological Discovery
The derivatization of this compound provides a powerful and flexible platform for the development of custom probes and labels for a wide array of biological assays. By leveraging well-established amide and ester coupling chemistries, researchers can readily attach a variety of functional moieties to this versatile quinoline scaffold. The protocols and guidelines presented in this application note are intended to serve as a starting point for the design and synthesis of novel derivatives, ultimately enabling new avenues of biological inquiry and discovery.
References
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- BenchChem. (2025).
- Springer. (n.d.). New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling.
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- S. L. A. Ali, et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(48), 6560-6563.
- Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Zhang, Y., et al. (2025).
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- Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters.
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Application Notes & Protocols: The Skraup Synthesis of Quinolines
Abstract
The Skraup synthesis, a foundational reaction in heterocyclic chemistry, offers a direct route to the quinoline scaffold, a privileged structure in medicinal chemistry and materials science.[1] Discovered by Czech chemist Zdenko Hans Skraup in 1880, this reaction classically involves the treatment of a primary aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2] While powerful, the synthesis is notoriously exothermic and requires meticulous control to ensure safety and reproducibility.[3] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, detailed experimental protocols for its safe execution, and field-proven insights tailored for researchers, scientists, and drug development professionals.
Scientific Principles and Mechanistic Causality
A thorough understanding of the reaction mechanism is paramount to successful execution and troubleshooting. The Skraup synthesis is not a simple one-pot condensation but a multi-step sequence where each reagent plays a critical, interdependent role.
The overall reaction can be summarized as the reaction of an aromatic amine (e.g., aniline), glycerol, an oxidizing agent (e.g., nitrobenzene), and concentrated sulfuric acid to yield quinoline.[3]
The Mechanistic Pathway:
-
Formation of the Electrophile: The reaction is initiated by the strong dehydration of glycerol by concentrated sulfuric acid to form acrolein (prop-2-enal), a highly reactive α,β-unsaturated aldehyde.[4][5] This in-situ generation is a key feature of the classic Skraup synthesis.
-
Michael Addition: The aromatic amine, acting as a nucleophile, attacks the β-carbon of acrolein in a 1,4-conjugate addition (Michael addition).[5][6] This step forms a β-anilinopropionaldehyde intermediate.
-
Electrophilic Cyclization: Under the strongly acidic conditions, the aldehyde is protonated, and the electron-rich aromatic ring attacks the carbonyl carbon in an intramolecular electrophilic aromatic substitution, leading to ring closure.[4]
-
Dehydration: The resulting heterocyclic alcohol rapidly undergoes acid-catalyzed dehydration to form 1,2-dihydroquinoline.[5]
-
Aromatization: The final and critical step is the oxidation of the 1,2-dihydroquinoline to the stable aromatic quinoline system.[5] This step requires an external oxidizing agent.
Causality of Reagent Choice:
-
Aniline/Aromatic Amine: Provides the foundational benzene ring and the nitrogen atom for the resulting quinoline. The nature and position of substituents on the aniline will dictate the substitution pattern of the final product.
-
Glycerol: Serves as the three-carbon source (C2, C3, C4 of the quinoline ring) after its conversion to acrolein.
-
Concentrated Sulfuric Acid: Functions as both a potent dehydrating agent to generate acrolein and as an acid catalyst for the cyclization and dehydration steps.[6]
-
Oxidizing Agent: Essential for the final aromatization. Nitrobenzene is traditionally used and can also serve as a solvent, while arsenic pentoxide is a common alternative that often results in a less violent reaction.[1][2] The oxidizing agent itself is reduced in the process (e.g., nitrobenzene is reduced to aniline, which can then enter the reaction).[5]
-
Reaction Moderator: The reaction is famously exothermic and can become uncontrollable.[7] A moderator, such as ferrous sulfate (FeSO₄), is crucial. It is believed to function as an oxygen carrier, smoothing the oxidation step over a longer period and preventing a dangerous surge in temperature.[7]
Caption: Figure 1: Reaction Mechanism of the Skraup Synthesis.
Experimental Protocols and Workflow
Safety is the paramount concern in performing the Skraup synthesis. The protocols described must be executed within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves.[1]
Protocol 1: Synthesis of Quinoline from Aniline
This robust protocol is adapted from Organic Syntheses and incorporates ferrous sulfate as a moderator to ensure a controlled reaction.[7]
Materials:
-
Aniline: 93 g (1.0 mole)
-
Nitrobenzene: 49 g (0.4 mole)
-
Glycerol (anhydrous): 276 g (3.0 moles)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O): 10 g
-
Concentrated Sulfuric Acid (98%): 100 ml
Equipment:
-
2-liter three-necked round-bottom flask
-
Mechanical stirrer with a gas-tight seal
-
Reflux condenser
-
Dropping funnel or powder funnel
-
Heating mantle or large oil bath
-
Steam distillation apparatus
Caption: Figure 2: Experimental Workflow for Skraup Synthesis.
Step-by-Step Methodology:
-
Reagent Combination: In the 2-liter flask equipped with a mechanical stirrer and reflux condenser, combine the aniline (93 g), glycerol (276 g), and nitrobenzene (49 g).[3] It is critical to ensure the reagents are well-mixed before proceeding.
-
Moderator Addition: Add the ferrous sulfate heptahydrate (10 g) to the mixture.[3]
-
Acidification (Critical Step): Begin vigorous stirring. Slowly and cautiously, add the concentrated sulfuric acid (100 ml) in portions. The addition is highly exothermic; the rate of addition should be controlled to prevent the temperature from rising uncontrollably.[1] Ensure the aniline sulfate dissolves and the ferrous sulfate is well-distributed.[7]
-
Initiation and Reflux: Gently heat the mixture with a heating mantle. Once the liquid begins to boil, immediately remove the heat source.[7] The exothermic nature of the reaction will sustain boiling for 30-60 minutes. If the reaction becomes too vigorous, a wet towel can be placed on the upper part of the flask to aid the condenser.[7]
-
Completion: After the initial exothermic phase subsides, reapply heat and maintain a steady reflux for an additional 3-5 hours to drive the reaction to completion.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to below 100°C. Cautiously dilute the thick, dark mixture with an equal volume of water.
-
Transfer the mixture to a larger flask suitable for steam distillation. Steam distill the mixture to remove any unreacted nitrobenzene.[3][8]
-
After the nitrobenzene has been removed, cautiously make the solution strongly alkaline by adding a concentrated solution of sodium hydroxide (e.g., 40% w/v).[3] The heat of neutralization will be significant.
-
Perform a second steam distillation to isolate the crude quinoline.[3] The quinoline will co-distill with water. Collect the distillate until it runs clear.
-
-
Purification:
-
Separate the quinoline layer from the aqueous layer in the collected distillate using a separatory funnel.
-
Dry the crude quinoline over anhydrous potassium carbonate.
-
Purify the final product by vacuum distillation, collecting the fraction boiling at 235-237°C (at atmospheric pressure) or 110-114°C (at 14 mmHg).[3][7] The expected yield is 84-91%.[3]
-
Quantitative Data and Reaction Parameters
The yield and optimal conditions for the Skraup synthesis are highly dependent on the substrates used. The following table provides a comparative overview of reaction parameters for quinoline and a common substituted derivative.
| Product | Aromatic Amine | Oxidizing Agent | Moderator | Reaction Time (Reflux) | Temp (°C) | Yield (%) | Reference |
| Quinoline | Aniline | Nitrobenzene | FeSO₄ | 3-5 hours | ~140-150 | 84-91 | [3] |
| 6-Methoxy-8-nitroquinoline | 3-Nitro-4-aminoanisole | Arsenic pentoxide | None | ~7 hours | ~120-123 | 65-72 | [3] |
Field-Proven Insights and Troubleshooting
-
Controlling the Exotherm: The primary challenge of the Skraup synthesis is managing its violent exotherm.[7] The use of ferrous sulfate is non-negotiable for safety on the scale described. Adding the sulfuric acid slowly and ensuring efficient stirring are critical to dissipate heat. Never add the acid before the ferrous sulfate is in the flask.[7]
-
Tar Formation: The strongly acidic and high-temperature conditions can lead to the formation of significant amounts of tar, which can complicate purification.[9] Using anhydrous glycerol and ensuring the reaction does not overheat can help minimize this side reaction.[9]
-
Substrate Reactivity: Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can hinder it or require more forcing conditions. The regiochemical outcome for meta-substituted anilines can be complex and may lead to mixtures of 5- and 7-substituted quinolines.[10]
-
Alternative Oxidants: While nitrobenzene is classic, arsenic pentoxide is often preferred as it typically leads to a less violent reaction, though it introduces concerns regarding arsenic waste disposal.[2]
-
Modern Approaches: For smaller-scale synthesis, microwave irradiation has been explored as a method to reduce reaction times and potentially improve yields and safety profiles.[4]
References
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines. BenchChem.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Unknown. (n.d.).
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
-
Wang, X., et al. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 70(13), 5408–5411. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry. [Link]
- BenchChem. (n.d.). avoiding common pitfalls in quinoline synthesis. BenchChem.
-
National Institutes of Health. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. [Link]
-
Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]
- ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
YouTube. (2024). Making quinoline - the Skraup synthesis. [Link]
- XMB Forum. (2021).
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Application Notes and Protocols for the Use of 6-Methylquinoline-8-carboxylic Acid in the Development of Antimalarial Drugs
Abstract
The quinoline scaffold remains a cornerstone in the discovery of novel antimalarial agents. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 6-Methylquinoline-8-carboxylic acid as a key building block for new antimalarial candidates. We delve into the scientific rationale, synthetic protocols, and a complete workflow for the biological evaluation of its derivatives, from initial in vitro screening to in vivo efficacy studies. This guide emphasizes the causality behind experimental choices and provides field-proven insights into the unique mechanistic space occupied by 8-substituted quinolines, particularly their role in targeting the persistent liver stages of Plasmodium, a critical step towards malaria eradication.
Introduction: The Strategic Importance of 8-Substituted Quinolines
For decades, quinoline-containing drugs like chloroquine and quinine have been pivotal in treating the blood-stage of malaria. Their primary mechanism involves interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion within the food vacuole.[1][2] However, the emergence of widespread drug resistance necessitates the development of new chemical entities with novel mechanisms of action.
The 8-aminoquinoline class, exemplified by primaquine, represents a critical pharmacological group due to its unique activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for disease relapse.[2][3] This class of compounds is also effective against the sexual stages of the parasite (gametocytes), thereby possessing transmission-blocking potential.[2]
This compound is a strategic starting scaffold for several reasons:
-
The 8-Carboxylic Acid Moiety: This functional group serves as a versatile chemical handle for the introduction of various side chains, most commonly aminoalkyl groups, which are critical for the antimalarial activity of 8-aminoquinolines.
-
The Quinoline Core: This bicyclic system is a privileged structure in antimalarial chemistry, known to interact with parasitic targets.[4]
-
The 6-Methyl Group: Substitutions on the quinoline nucleus are known to significantly modulate the compound's physicochemical properties, metabolic stability, and biological activity. The introduction of a methyl group at the C6 position can influence electron density, lipophilicity, and interactions with metabolic enzymes, potentially leading to an improved efficacy or safety profile compared to unsubstituted analogues.[4][5][6]
This guide will provide the necessary protocols to synthesize derivatives from this scaffold and rigorously evaluate their potential as next-generation antimalarials.
Synthesis and Characterization
The development of novel derivatives begins with a robust synthetic pathway. This compound can be used to generate a library of compounds, typically amides, by coupling various amines to the carboxylic acid. The general workflow is outlined below.
Caption: General workflow for synthesizing a library of 8-carboxamide derivatives.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from a standard method for the oxidation of methylquinolines.[7]
Causality: The methyl group at the C6 position is oxidized to a carboxylic acid using a strong oxidizing agent like chromium trioxide in an acidic medium. The reaction is refluxed to provide the necessary activation energy for the oxidation to proceed to completion.
Materials:
-
6-Methylquinoline
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Sodium hydroxide (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 6-Methylquinoline (1.0 eq) in a solution of deionized water and concentrated sulfuric acid at 0 °C.
-
Carefully add chromium trioxide (approx. 4.0 eq) to the solution in small portions, keeping the temperature below 10 °C.
-
Once the addition is complete, attach a condenser and heat the reaction mixture to reflux (approximately 100-110 °C).
-
Maintain reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated NaOH solution to pH ~7-8.
-
Filter the mixture to remove chromium salts.
-
Acidify the filtrate with concentrated HCl to pH ~3-4 to precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 2.2: General Procedure for Amide Synthesis
Causality: The carboxylic acid is first activated to form a more reactive species (e.g., an acyl chloride or an active ester), which is then susceptible to nucleophilic attack by a primary or secondary amine, forming a stable amide bond.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., EDCI/HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Selected amine (R-NH₂)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
-
Standard workup and purification reagents
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise and reflux for 2-3 hours to form the acyl chloride. Remove excess thionyl chloride under reduced pressure.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Confirm the structure and purity of the final amide derivative by NMR, Mass Spectrometry, and HPLC.
In Vitro Biological Evaluation
The initial assessment of new compounds involves determining their activity against the malaria parasite and their toxicity to mammalian cells. This dual-assay approach allows for the calculation of a Selectivity Index (SI), a critical parameter in early drug discovery.
Caption: Workflow for the in vitro screening and prioritization of new compounds.
Protocol 3.1: In Vitro Antimalarial SYBR Green I Assay
Causality: This assay measures the proliferation of Plasmodium falciparum in red blood cells. The SYBR Green I dye intercalates with double-stranded DNA. Since mature red blood cells are anucleated, the amount of fluorescence is directly proportional to the number of parasites.[8][9][10] A reduction in fluorescence in treated wells compared to controls indicates inhibition of parasite growth.
Materials:
-
Culture-adapted P. falciparum strains (e.g., drug-sensitive 3D7, drug-resistant Dd2)
-
Human O+ erythrocytes
-
Complete RPMI-1640 medium
-
96-well black, clear-bottom microplates
-
Lysis buffer (with Saponin and Triton X-100)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (485 nm excitation / 530 nm emission)
Procedure:
-
Plate Preparation: Pre-dose a 96-well plate with serial dilutions of the test compounds (e.g., from 10 µM to 0.01 µM). Include positive (e.g., Chloroquine) and negative (vehicle, DMSO) controls.
-
Parasite Culture: Synchronize parasite cultures to the ring stage. Prepare a parasite suspension in complete medium with 1.5% hematocrit and 0.5% parasitemia.[10]
-
Incubation: Add 175 µL of the parasite suspension to each well of the pre-dosed plate.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, freeze the plates at -20°C or below for at least 2 hours, then thaw to lyse the red blood cells.
-
Prepare a SYBR Green I working solution in lysis buffer. Add 100 µL of this solution to each well in the dark.[8]
-
Incubate the plates at room temperature in the dark for 1-2 hours.
-
Fluorescence Reading: Read the fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence from control wells containing uninfected erythrocytes. Plot the percentage of growth inhibition against the log of the compound concentration and determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression model.
Protocol 3.2: In Vitro Cytotoxicity MTT Assay
Causality: This colorimetric assay assesses cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[1][11][12] The amount of formazan produced is proportional to the number of viable cells. A reduction in signal indicates cytotoxicity.
Materials:
-
Human cell line (e.g., HepG2, a liver cell line relevant for studying 8-aminoquinoline metabolism)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or other solubilizing agent
-
Absorbance plate reader (570 nm)
Procedure:
-
Cell Plating: Seed HepG2 cells into a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Addition: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a positive control for toxicity (e.g., Doxorubicin) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[1][13]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well and mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.[1]
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
Data Presentation: Hypothetical In Vitro Results
| Compound ID | R-Group (Amine) | IC₅₀ (nM, 3D7) | IC₅₀ (nM, Dd2) | CC₅₀ (nM, HepG2) | Selectivity Index (SI) (Dd2) |
| Lead-01 | N,N-diethyl-1,4-pentanediamine | 85 | 110 | >20,000 | >181 |
| Lead-02 | 4-aminopiperidine | 150 | 195 | >20,000 | >102 |
| Lead-03 | 3-(aminomethyl)pyridine | 210 | 250 | 15,000 | 60 |
| Primaquine | (Reference) | 950 | 1200 | 18,000 | 15 |
| Chloroquine | (Reference) | 20 | 250 | >50,000 | >200 |
In Vivo Efficacy Evaluation
Promising compounds with high selectivity indices must be evaluated in an animal model to assess their in vivo efficacy, which integrates the compound's absorption, distribution, metabolism, and excretion (ADME) properties with its intrinsic antimalarial activity.
Protocol 4.1: The Peters' 4-Day Suppressive Test in P. berghei-Infected Mice
Causality: This is the standard primary in vivo screening model. Mice are infected with a lethal strain of rodent malaria, Plasmodium berghei. The test compound is administered daily for four days, and its ability to suppress the growth of the parasite (parasitemia) is measured relative to an untreated control group.[14][15][16]
Materials:
-
Female BALB/c or Swiss Webster mice (6-8 weeks old)
-
Plasmodium berghei ANKA strain (cryopreserved or from a donor mouse)
-
Test compound formulation (e.g., in 7% Tween 80 / 3% ethanol)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: On Day 0, infect mice intraperitoneally (i.p.) or intravenously (i.v.) with 1x10⁵ parasitized red blood cells from a donor mouse.[17]
-
Grouping: Randomize the infected mice into groups (n=5 per group): Vehicle Control, Positive Control (Chloroquine, e.g., 20 mg/kg), and Test Compound groups (at various doses, e.g., 10, 30, 100 mg/kg).
-
Treatment: Starting 2-4 hours post-infection (Day 0), administer the first dose of the respective treatments via oral gavage (p.o.) or i.p. injection.
-
Continue treatment once daily for the next three consecutive days (Day 1, 2, and 3).
-
Monitoring Parasitemia: On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percent suppression of parasitemia for each treatment group using the formula: % Suppression = [1 - (Avg. Parasitemia of Treated Group / Avg. Parasitemia of Vehicle Group)] * 100
-
Extended Monitoring: Continue to monitor the mice daily for survival. Mice that are aparasitemic on Day 30 are considered cured.[15]
Data Presentation: Hypothetical In Vivo Results
| Compound ID | Dose (mg/kg/day, p.o.) | Average Parasitemia on Day 4 (%) | % Parasite Suppression | Mean Survival Time (Days) |
| Vehicle Control | - | 25.4 | 0 | 8 |
| Lead-01 | 30 | 2.1 | 91.7 | >30 (Cured) |
| Lead-01 | 10 | 8.9 | 65.0 | 18 |
| Chloroquine | 20 | 0.5 | 98.0 | >30 (Cured) |
Mechanistic Insights: The Role of Metabolic Activation
Unlike 4-aminoquinolines, the efficacy of 8-aminoquinolines like primaquine is critically dependent on their biotransformation in the host.[18] This is a crucial consideration for drug design and interpretation of results.
The Two-Step Relay Hypothesis: The current understanding of the mechanism of action for 8-aminoquinolines involves a two-step process:[19]
-
Metabolic Activation (Step 1): The parent drug is metabolized by host liver enzymes, primarily Cytochrome P450 2D6 (CYP2D6), to form hydroxylated, redox-active metabolites.[18][20][21] This step is essential for activity; individuals with poor CYP2D6 metabolism show reduced efficacy of primaquine.[18][22]
-
ROS Generation (Step 2): These reactive metabolites enter the parasite and undergo redox cycling, catalyzed by parasite enzymes such as PfFNR (ferredoxin-NADP+ reductase). This process generates significant amounts of reactive oxygen species (ROS), like hydrogen peroxide, leading to oxidative stress and parasite death.[2]
This mechanism explains the potent activity of 8-aminoquinolines against liver-stage parasites, where host metabolic enzymes are abundant. The 6-methyl substitution on our scaffold could influence the rate and regioselectivity of this crucial metabolic hydroxylation, potentially enhancing the formation of active metabolites or reducing the formation of toxic ones.
Caption: The two-step metabolic activation and action of 8-aminoquinolines.
Conclusion and Future Directions
This compound serves as a promising and versatile platform for the development of novel antimalarial drugs. By leveraging the established importance of the 8-substituted quinoline core for activity against relapse-causing malaria stages, medicinal chemists can create diverse libraries of new chemical entities. The protocols detailed in this guide provide a robust and validated workflow for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Understanding the critical role of metabolic activation by host CYP enzymes is paramount for interpreting structure-activity relationships and rationally designing safer, more effective drugs to combat and ultimately eradicate malaria.
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Synthesis of 6-Methylquinoline-8-Carbonyl Chloride: A Detailed Guide for Researchers
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The targeted synthesis of substituted quinolines is therefore of significant interest to drug development professionals. 6-Methylquinoline-8-carbonyl chloride is a valuable building block, enabling the introduction of the 6-methylquinoline-8-carbonyl moiety into various molecular frameworks through reactions with nucleophiles such as amines and alcohols.
This guide details a robust two-step synthesis of 6-methylquinoline-8-carbonyl chloride, commencing with the preparation of the precursor, 6-methylquinoline-8-carboxylic acid, followed by its conversion to the final acid chloride.
Synthetic Strategy Overview
The synthesis of 6-methylquinoline-8-carbonyl chloride is most effectively approached in two distinct stages:
-
Synthesis of this compound: This crucial intermediate can be prepared via the oxidation of a suitable precursor, such as 6-methyl-8-formylquinoline. The formylation of 6-methylquinoline can be achieved through methods like the Vilsmeier-Haack reaction, followed by a standard oxidation of the aldehyde to the carboxylic acid.
-
Conversion to 6-Methylquinoline-8-Carbonyl Chloride: The carboxylic acid is then converted to the more reactive acid chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction is efficient, with the byproducts being gaseous, which simplifies purification.
Figure 1: General workflow for the synthesis of 6-methylquinoline-8-carbonyl chloride.
PART 1: Synthesis of this compound
A reliable method for the synthesis of this compound involves the preparation of an aldehyde precursor, 6-methyl-8-formylquinoline, followed by its oxidation.
Protocol 1.1: Synthesis of 6-Methyl-8-formylquinoline (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction provides an effective method for the formylation of electron-rich aromatic compounds, including quinoline derivatives.
Materials:
-
6-Methylquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent.
-
To this mixture, add a solution of 6-methylquinoline in anhydrous dichloromethane (DCM) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 6-methyl-8-formylquinoline, which can be purified by column chromatography on silica gel.
Protocol 1.2: Oxidation of 6-Methyl-8-formylquinoline to this compound
The oxidation of the aldehyde to the carboxylic acid is a standard transformation that can be achieved using various oxidizing agents. A common and effective method utilizes potassium permanganate.
Materials:
-
6-Methyl-8-formylquinoline
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 6-methyl-8-formylquinoline in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of potassium permanganate in water to the stirred solution of the aldehyde. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
To the filtrate, add a solution of sodium bisulfite to quench any remaining permanganate.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.
PART 2: Synthesis of 6-Methylquinoline-8-carbonyl Chloride
The conversion of the carboxylic acid to the acid chloride is a critical step that requires careful handling of the hazardous reagent, thionyl chloride.
Causality Behind Experimental Choices:
Thionyl chloride is the reagent of choice for this conversion due to its high reactivity and the convenient removal of byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which are easily removed from the reaction mixture, simplifying the workup and purification of the desired acid chloride.[3] The use of a catalytic amount of DMF can accelerate the reaction through the formation of the Vilsmeier reagent in situ.
Protocol 2.1: Conversion of this compound to 6-Methylquinoline-8-carbonyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)
-
Standard laboratory glassware, reflux condenser, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, suspend this compound in anhydrous toluene.
-
Add a catalytic amount (a few drops) of anhydrous DMF to the suspension.
-
Slowly add thionyl chloride to the stirred suspension at room temperature. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. Co-distillation with anhydrous toluene can help remove the last traces of SOCl₂.
-
The resulting crude 6-methylquinoline-8-carbonyl chloride is often used in the subsequent reaction step without further purification due to its reactivity and sensitivity to moisture.
Data Presentation: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 6-Methylquinoline | C₁₀H₉N | 143.19 | Clear pale yellow liquid or oil |
| This compound | C₁₁H₉NO₂ | 187.19 | Solid |
| 6-Methylquinoline-8-carbonyl chloride | C₁₁H₈ClNO | 205.64 | Solid (presumed) |
Note: Physical and spectroscopic data for 6-methylquinoline-8-carbonyl chloride are not widely reported and should be determined upon synthesis.
Trustworthiness: A Self-Validating System
The protocols described are based on well-established chemical transformations. The success of each step can be validated through standard analytical techniques:
-
TLC: To monitor the progress of the reactions.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product. The disappearance of the carboxylic acid proton signal and the characteristic shifts in the aromatic region in the ¹H NMR spectrum would indicate the formation of the acid chloride.
-
IR Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (typically >1750 cm⁻¹) are indicative of acid chloride formation.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.
Safety and Handling of Thionyl Chloride
Thionyl chloride is a corrosive, toxic, and moisture-sensitive reagent that must be handled with extreme care in a well-ventilated fume hood.[4][5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5]
-
Handling: Use in a fume hood with proper ventilation. Avoid inhalation of vapors.[6][7]
-
Storage: Store in a cool, dry place away from water and moisture. Containers should be tightly sealed.[5]
-
Quenching: Excess thionyl chloride should be quenched carefully by slow addition to a large volume of a suitable solvent like isopropanol or by cautiously adding it to a stirred, cooled solution of sodium bicarbonate. Never add water directly to thionyl chloride as the reaction is violent.
-
Spills: In case of a spill, neutralize with sodium bicarbonate or another suitable absorbent material.
Figure 2: Key safety precautions for handling thionyl chloride.
Conclusion
The synthesis of 6-methylquinoline-8-carbonyl chloride is a multi-step process that requires careful execution and adherence to safety protocols, particularly in the final chlorination step. By following the detailed procedures outlined in this guide, researchers can reliably produce this valuable intermediate for application in drug discovery and development programs. The versatility of the quinoline scaffold ensures that derivatives of this compound will continue to be of high interest in the pursuit of novel therapeutic agents.
References
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from a source providing safety information on thionyl chloride.[4]
-
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-
Lanxess. (n.d.). Product Safety Assessment: Thionyl chloride. Retrieved from a manufacturer's safety assessment.[6]
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International Chemical Safety Cards. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from an international safety card.[7]
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National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: THIONYL CHLORIDE. Retrieved from a chemical hazard database.[8]
-
BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of Isoquinoline-6-carbonyl Chloride. Retrieved from a technical support document.[3]
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- Li, A.-H., Beard, D. J., Coate, H., Honda, A., Kadablbajoo, M., Kleinberg, A., Laufer, R., Mulvihill, K. M., Nigro, A., Rastogi, P., Siu, M. W., Steinig, A. G., Wang, T., Werner, D., Crew, A. P., & Mulvihill, M. J. (2010).
- Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477.
- Bañón-Caballero, A., Guillena, G., & Nájera, C. (2013). Chiral Primary Amine-Thioureido Organocatalysts for the Asymmetric Friedländer Reaction. The Journal of Organic Chemistry, 78(11), 5349–5356.
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Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(34), 20135–20156.[1]
-
Chen, Y., & Sun, Z. (2021). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 26(21), 6539.[9]
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Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).[2]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.[5]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from a chemical synthesis database.[4]
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from an online encyclopedia.[10]
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Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from a chemical supplier's technical documentation.[3]
-
BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Retrieved from a technical guide.[11]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from an online encyclopedia.[12]
-
ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from a scientific networking site.[13]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from a pharmaceutical guidance website.[14]
-
A paper on the preparation of quinolines. (n.d.). Preparation and Properties of Quinoline.[15]
-
ResearchGate. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.[16]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[17]
-
ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides.[18]
-
International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.[8]
-
PubMed. (1960). [Synthesis of methyl-8-hydroxyquinoline aldehydes].[19]
-
ResearchGate. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid.[20]
-
ResearchGate. (n.d.). 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline.[21]
-
PubChem. (n.d.). 6-Methylquinoline. Retrieved from a chemical compound database.[6]
-
FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from a food database.[7]
-
ChemicalBook. (n.d.). 6-Methylquinoline(91-62-3) 1H NMR spectrum. Retrieved from a chemical data provider.[22]
-
The Good Scents Company. (n.d.). 6-methyl quinoline 6-methylquinoline. Retrieved from a fragrance and flavor ingredient database.[23]
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ChemBK. (2024). 6-methyl quinoline. Retrieved from a chemical database.[24]
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Perfumer Supply House. (n.d.). 6-Methyl Quinoline. Retrieved from a perfumery supplier.[25]
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ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 1 H NMR. Retrieved from a chemical data provider.[9]
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ChemicalBook. (n.d.). 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum. Retrieved from a chemical data provider.[1]
-
Sigma-Aldrich. (n.d.). 8-methylquinoline-6-carboxylic acid. Retrieved from a chemical supplier's product page.[2]
-
Filo. (2025). A methyl quinoline ( x ) on vigorous oxidation (2) formed tricarboxylic a... Retrieved from an educational platform.[26]
-
WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents.[27]
-
MDPI. (2019). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.[28]
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Application Notes and Protocols for the Analytical Purity Assessment of 6-Methylquinoline-8-carboxylic Acid
Document ID: AN-QM8CA-2026-01
Abstract
This comprehensive guide provides a detailed framework for the purity assessment of 6-Methylquinoline-8-carboxylic acid, a critical intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for active pharmaceutical ingredients (APIs) and their precursors, this document outlines a multi-faceted analytical approach. We delve into the rationale behind method selection and provide step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to establish a robust and self-validating purity assessment workflow in accordance with regulatory expectations.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a key building block in the synthesis of various biologically active molecules. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can potentially alter the pharmacological and toxicological profile of the API or interfere with downstream manufacturing processes. Therefore, a rigorous and well-validated analytical strategy is paramount to ensure the identity and purity of this compound, meeting the standards set by regulatory bodies such as the U.S. Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
This document provides a suite of analytical methods, each offering a unique and complementary perspective on the purity profile of this compound. The selection of these methods is grounded in the physicochemical properties of the molecule, which features a heterocyclic aromatic quinoline core, a carboxylic acid functional group, and a methyl substituent.
Physicochemical Properties and Potential Impurities
A foundational understanding of the target molecule's properties and potential process-related impurities is essential for developing effective analytical methods.
Table 1: Physicochemical Properties of this compound (and Related Compounds)
| Property | Value (Estimated/Reported for Analogs) | Source |
| Molecular Formula | C₁₁H₉NO₂ | - |
| Molecular Weight | 187.19 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | General observation for similar compounds |
| pKa (Carboxylic Acid) | ~4-5 | Estimated based on benzoic acid and quinoline analogs |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General chemical knowledge |
| UV λmax | ~245 nm, ~315 nm in Methanol | Estimated based on the quinoline chromophore |
Potential Impurities
The Doebner-von Miller reaction is a common synthetic route for quinoline derivatives and may introduce specific impurities.[2][3] Understanding these potential byproducts is crucial for developing a stability-indicating method.
-
Starting Materials: Unreacted p-toluidine and pyruvic acid.
-
Intermediates: Incomplete cyclization or oxidation products.
-
Isomeric Impurities: Formation of other methylquinoline carboxylic acid isomers depending on the precise reaction conditions.
-
Degradation Products: Products arising from hydrolysis, oxidation, or photolysis. Common degradation pathways for quinoline derivatives can be explored through forced degradation studies.[4]
Chromatographic Purity Assessment: HPLC and GC Methodologies
Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main component from its impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity and assay of this compound due to its polarity and UV chromophore.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its broad applicability in retaining compounds with mixed polar and non-polar characteristics.
-
Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Acetonitrile is a common organic modifier providing good elution strength for quinoline derivatives.
-
Detection: The quinoline ring system has a strong UV absorbance, making a photodiode array (PDA) detector ideal for both quantification and peak purity analysis across a range of wavelengths.
Protocol 3.1: RP-HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve ~10 mg of this compound reference standard in diluent (Acetonitrile:Water 50:50) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
-
Analysis: Inject the standard and sample solutions, and calculate the purity by the area percent method.
Table 2: Representative HPLC Method Validation Parameters (as per ICH Q2(R1)) [5]
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 (over 0.01 - 0.2 mg/mL) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% for repeatability and intermediate precision |
| LOD | - | ~0.01 µg/mL |
| LOQ | Reportable | ~0.03 µg/mL |
Diagram 1: HPLC Purity Assessment Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, derivatization is required.[6]
Causality Behind Experimental Choices:
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to replace the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[7] This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the derivatized analyte and related impurities.
-
Detection: Mass spectrometry provides definitive identification of impurities based on their mass spectra and fragmentation patterns.
Protocol 3.2: GC-MS Analysis of Volatile Impurities
-
Instrumentation: GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 200 µL of pyridine and 200 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: m/z 40-500.
-
-
Analysis: Analyze the chromatogram for peaks other than the main derivatized compound. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Structural Elucidation and Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of structurally related impurities.
¹H NMR: Provides information on the number and environment of protons. Key expected signals include the aromatic protons of the quinoline ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons are influenced by the positions of the methyl and carboxylic acid groups.[8]
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic downfield chemical shift.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -COOH | ~13.5 (broad s) | ~168.0 |
| Quinoline H | 7.5 - 9.0 (multiplets) | 120.0 - 150.0 |
| -CH₃ | ~2.5 (s) | ~21.0 |
| Note: These are estimated values based on known data for similar structures. Actual values should be determined experimentally. |
Protocol 4.1: NMR Analysis
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) to confirm assignments.
-
Analysis: Compare the obtained spectra with the expected structure. Integrate the ¹H NMR signals to assess the relative amounts of impurities if they are visible.
Thermal and Physicochemical Characterization
Thermal analysis provides valuable information about the solid-state properties of the compound, including purity and the presence of residual solvents or water.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline compound, a sharp melting endotherm is expected. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the amount of residual solvents, water, or other volatile components.
Protocol 5.1: Thermal Analysis
-
Instrumentation: DSC and TGA instruments.
-
DSC Conditions:
-
Sample Pan: Aluminum, hermetically sealed.
-
Sample Size: 2-5 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature above the melting point.
-
Atmosphere: Nitrogen purge.
-
-
TGA Conditions:
-
Sample Pan: Platinum or ceramic.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to ~500 °C.
-
Atmosphere: Nitrogen purge.
-
-
Analysis:
-
DSC: Determine the onset of melting and the peak maximum.
-
TGA: Analyze the thermogram for any mass loss events prior to decomposition, which would indicate the presence of volatiles.
-
Diagram 2: Overall Purity Assessment Strategy
Caption: A comprehensive strategy for purity assessment.
Conclusion
The purity assessment of this compound requires a multi-technique approach to ensure a comprehensive understanding of its quality. The protocols detailed in this application note provide a robust framework for identity confirmation, quantification of the main component, and the detection and identification of potential impurities. By combining HPLC, GC-MS, NMR, and thermal analysis, researchers and drug development professionals can confidently establish the purity of this critical pharmaceutical intermediate, ensuring the quality and safety of the final drug product. All methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[5]
References
-
PubChem. 2-Methylquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Sharma, D., & Narasimhan, B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20853-20883. [Link]
-
Česlová, L., Holčapek, M., & Fidler, M. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 30(2). [Link]
-
PubChem. Methyl quinoline-6-carboxylate. National Center for Biotechnology Information. [Link]
- Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (pp. 1-7). Elsevier.
-
Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]
- Singh, S., et al. (2013). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 75(2), 173–178.
-
TSI Journals. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc.[Link]
- Mester, Z., & Fodor, P. (2005). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-25. [Link]
- Sharma, P., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). [Link]
-
ResearchGate. (2010). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
-
PubChem. 6-Quinolinecarboxylic acid. National Center for Biotechnology Information. [Link]
- Beck, A. (2012).
-
ResearchGate. (2002). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]
-
Sharma, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
- Supelco. (n.d.).
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
R Discovery. Stability-indicating HPLC Method Research Articles. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PubChem. 2-Methylquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. lmaleidykla.lt [lmaleidykla.lt]
- 8. repository.uncw.edu [repository.uncw.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylquinoline-8-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Methylquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic protocols and improve yields.
The synthesis of quinoline derivatives, such as this compound, is a cornerstone in medicinal and industrial chemistry, forming the scaffold for numerous significant compounds.[1] However, classic synthetic routes like the Doebner-von Miller reaction can be plagued by issues such as low yields and the formation of intractable byproducts.[2] This guide provides actionable solutions to common challenges encountered during this synthesis.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound, providing insights into the root causes and offering step-by-step solutions.
Problem 1: Low Yield and Significant Tar/Polymer Formation
Symptoms: The reaction mixture becomes a thick, dark, and unmanageable tar, which complicates product isolation and drastically reduces the yield of the desired this compound.[3]
Root Cause: The Doebner-von Miller reaction is typically performed under strongly acidic conditions. These conditions can inadvertently catalyze the polymerization of the α,β-unsaturated carbonyl starting material, a very common side reaction.[3][4]
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: To minimize self-polymerization of the α,β-unsaturated carbonyl compound, sequester it in an organic phase away from the acidic aqueous phase.[2][3] A common and effective system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[3]
-
Optimize Acid Catalyst and Concentration: While strong acids are necessary, overly harsh conditions can accelerate tar formation. It is advisable to conduct a comparative study of various Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to determine the optimal balance between reaction rate and byproduct formation.[3][4] In some cases, milder Lewis acids may be preferable.[3]
-
Control Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote polymerization.[3][4] It is crucial to maintain the lowest effective temperature to facilitate the desired reaction while suppressing unwanted side reactions.
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control its concentration and minimize self-condensation.[4][5]
Problem 2: Incomplete Oxidation and Presence of Dihydroquinoline Impurities
Symptoms: The final product is contaminated with partially hydrogenated quinoline derivatives, which can be challenging to separate from the desired aromatic product.[3]
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[6] If the oxidizing agent is inefficient, used in insufficient amounts, or if the reaction conditions do not favor complete oxidation, dihydro- or even tetrahydroquinoline byproducts may be isolated.[3]
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[3] Common oxidizing agents for this reaction include nitrobenzene or arsenic acid.[6]
-
Monitor Reaction Progress: Track the disappearance of the dihydroquinoline intermediate using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][7]
-
Post-Reaction Oxidation: If dihydroquinoline impurities are detected in the isolated product, it may be possible to oxidize them to the desired quinoline in a separate step using a suitable oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[3]
Problem 3: Reaction Stalls or Fails to Initiate
Symptoms: The reaction shows little to no conversion of starting materials to the desired product, even after prolonged reaction times.
Root Cause: Several factors can contribute to a stalled reaction, including the purity of starting materials, the activity of the catalyst, and suboptimal reaction conditions.[8]
Troubleshooting Steps:
-
Verify Purity of Starting Materials: Ensure the purity of the aniline, α,β-unsaturated carbonyl compound, and other reagents. Impurities can lead to side reactions and inhibit catalyst activity.[8]
-
Check Catalyst Activity: If using a catalyst, confirm that it is fresh and active. Some catalysts are sensitive to air and moisture.[8]
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time. The Doebner-von Miller reaction often requires heating to proceed at a reasonable rate.[4][6] Monitor the reaction progress to determine the optimal duration and avoid potential product degradation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to tar formation and significantly reduces the yield.[3][5] To prevent this, consider using a biphasic solvent system to sequester the carbonyl compound in an organic phase.[2][3] Additionally, controlling the reaction temperature and adding the carbonyl compound slowly can help minimize polymerization.[3]
Q2: I am using a substituted aniline and getting a very low yield. What could be the issue?
A2: The electronic properties of the substituents on the aniline ring can significantly impact the reaction's success. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[3] In such cases, exploring modified procedures or alternative synthetic routes may be necessary.
Q3: How can I effectively purify the crude this compound?
A3: Purification can often be achieved through recrystallization from a suitable solvent system.[8] For quinoline derivatives, which are basic, an acid-base extraction can be a highly effective purification method.[8] This involves dissolving the crude product in an organic solvent and extracting it with a dilute acid (e.g., 1M HCl). The quinoline will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, after which the aqueous layer is basified to precipitate the pure quinoline, which can then be extracted with an organic solvent.[8]
Q4: My reaction is extremely vigorous and difficult to control. How can I moderate it?
A4: The Skraup synthesis, a related reaction, is notoriously exothermic.[5] To control a vigorous reaction, you can add a moderator like ferrous sulfate (FeSO₄).[5] Additionally, ensure the slow and controlled addition of strong acids with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[5][7] While this compound synthesis is typically achieved via a Doebner-von Miller approach, these principles of moderation can be applied if a strong exothermic reaction is observed.
Experimental Protocols
Optimized Doebner-von Miller Synthesis of 6-Methylquinoline
This protocol is a general guideline and may require optimization for your specific substrates and equipment.
Materials:
-
4-methylaniline (p-toluidine)
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Oxidizing agent (e.g., nitrobenzene)
-
Sodium Hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Reactants: To the flask, add 4-methylaniline and concentrated hydrochloric acid in an aqueous solution.
-
Biphasic System: Add toluene to the flask to create a two-phase system.
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.
-
Addition of Oxidant: Introduce the oxidizing agent to the reaction mixture.
-
Reaction: Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent.[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methylquinoline.
Oxidation of 6-Methylquinoline to this compound
Materials:
-
6-Methylquinoline
-
Sulfuric Acid
-
Chromium trioxide
-
Water
Procedure:
-
Dissolution: Dissolve 6-Methylquinoline in a mixture of water and sulfuric acid at 0 °C.[9]
-
Oxidant Addition: Add chromium trioxide in batches to the solution.[9]
-
Reaction: Reflux the reaction mixture for 24 hours.[9]
-
Work-up and Isolation: After cooling, the product can be isolated through appropriate work-up procedures, which may include filtration and recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinoline Synthesis
| Method | Catalyst | Temperature | Common Issues | Yield |
| Doebner-von Miller | Strong Acid (HCl, H₂SO₄) | High | Tar formation, low yields with substituted anilines | Variable |
| Skraup | H₂SO₄, Oxidant | High, Exothermic | Vigorous reaction, tar formation | Moderate to Good |
| Friedländer | Acid or Base | Elevated | Regioselectivity issues with unsymmetrical ketones | Good |
| Modified Doebner | Lewis Acid (ZnCl₂, SnCl₄) | Moderate | Substrate dependent | Improved |
This table provides a comparative overview of common quinoline synthesis methods, highlighting key parameters and potential challenges. The Doebner-von Miller and Skraup syntheses are known for their harsh conditions, which can lead to side reactions.[1][2]
Visualizations
Doebner-von Miller Reaction Mechanism
Caption: The generalized mechanism of the Doebner-von Miller reaction.
Troubleshooting Workflow for Low Yield
Caption: A general troubleshooting workflow for addressing low yields.[10]
References
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Benchchem. (n.d.). Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields.
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
- Benchchem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
- Benchchem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
-
Heterocyclic Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-Quinolinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 6-Methylquinoline-8-carboxylic Acid
Welcome to the technical support center for the purification of crude 6-Methylquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we provide troubleshooting guidance and frequently asked questions in a structured Q&A format, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of crude this compound, offering explanations and actionable solutions.
Q1: My crude product is a dark, tarry residue. How can I effectively purify it?
A1: The formation of dark, tarry materials is a common issue in quinoline synthesis, often resulting from acid-catalyzed polymerization of intermediates or side reactions.[1] A multi-step purification strategy is typically required.
-
Initial Treatment: Begin by triturating the crude material with a non-polar solvent like hexanes or diethyl ether. This will help remove highly non-polar, tarry impurities. Sonication during this step can be beneficial.
-
Acid-Base Extraction: The most effective method for separating the desired carboxylic acid from neutral and basic impurities is acid-base extraction.[2][3][4] Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane. Wash this solution with a weak aqueous base, like sodium bicarbonate (NaHCO₃) solution.[5][6] The this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The neutral and basic impurities will remain in the organic layer.
-
Recovery of the Acid: Separate the aqueous layer and acidify it with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is well below the pKa of the carboxylic acid (typically pH 2-3).[7] This will protonate the carboxylate, causing the this compound to precipitate out of the solution as it is generally insoluble in acidic water.[4][6]
-
Final Purification: The collected precipitate can then be further purified by recrystallization.[5][8]
Q2: I'm performing a recrystallization, but the product is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solvent Selection: The chosen recrystallization solvent may be too good a solvent. A common rule of thumb is that the desired compound should have poor solubility at room temperature but be completely soluble near the solvent's boiling point.[8] Experiment with solvent systems. For carboxylic acids, solvents like ethanol, methanol, or mixtures such as ethanol/water or toluene/hexanes can be effective.[7][9]
-
Slower Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling often promotes oiling out. Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
Reduce Solute Concentration: Oiling out can also occur if the solution is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again.
Q3: After purification, my product is still colored (yellow or brown). How can I decolorize it?
A3: Colored impurities are often highly conjugated organic molecules.
-
Activated Carbon (Charcoal): During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated carbon can be added to the solution. The colored impurities will adsorb onto the surface of the carbon. The solution should then be hot filtered to remove the carbon before allowing it to cool and crystallize. Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.
-
Hydrogenation: In some industrial processes, catalytic hydrogenation is used to decolorize carboxylic acid products by converting colored impurities to colorless derivatives.[10] However, this is a more advanced technique and may not be suitable for all laboratory settings.
Q4: My yield is very low after acid-base extraction and recrystallization. How can I improve it?
A4: Low yield can result from several factors throughout the purification process.
-
Incomplete Extraction: During the acid-base extraction, ensure thorough mixing of the organic and aqueous layers to maximize the transfer of the carboxylate salt into the aqueous phase. Perform multiple extractions with the aqueous base (e.g., 3 x 50 mL) rather than a single large extraction.
-
Incomplete Precipitation: When acidifying the aqueous layer, ensure the pH is sufficiently low to fully protonate the carboxylate. Check the pH with litmus paper or a pH meter. Cooling the acidified solution in an ice bath can further decrease the solubility of the carboxylic acid and improve precipitation.
-
Recrystallization Losses: During recrystallization, using the minimum amount of hot solvent necessary to dissolve the crude product is crucial to ensure the solution is saturated upon cooling.[8] Avoid using an excessive amount of solvent, as this will reduce the recovery of the purified crystals. The filtrate can be concentrated and a second crop of crystals can be obtained.
-
Washing of Crystals: When washing the final crystals, use a minimal amount of cold solvent to avoid redissolving the product.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound during purification.
Q1: What are the likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. For instance, in a Doebner-von Miller reaction, common impurities could include unreacted starting materials (e.g., an aminobenzoic acid and an α,β-unsaturated aldehyde or ketone), polymeric tars, and potentially regioisomers if the starting materials are unsymmetrical.[1] Side-products from condensation reactions are also possible.
Q2: What is the best solvent for recrystallizing this compound?
A2: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, polar protic solvents are often a good starting point.
| Solvent System | Rationale |
| Ethanol or Methanol | The carboxylic acid group can form hydrogen bonds with the alcohol. Solubility is typically high in hot alcohol and lower in cold alcohol. |
| Ethanol/Water | A mixed solvent system can be fine-tuned. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. |
| Toluene | A less polar solvent that can be effective for less polar impurities. |
It is always recommended to perform small-scale solubility tests with a few different solvents to identify the most suitable one for your specific crude product.[8]
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of your this compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point.
-
Thin Layer Chromatography (TLC): TLC can be used to quickly assess the number of components in your sample. The purified product should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining purity.[11][12] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid or formic acid) is a common starting point.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify the presence of any impurities with distinct signals. Quantitative NMR (qNMR) can also be used for purity assessment.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable impurities.[11]
Q4: What are the key safety precautions when handling this compound and the solvents/reagents for its purification?
A4: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and concentrated acids.
-
Handling Reagents: Concentrated acids and bases are corrosive and should be handled with care. Always add acid to water, not the other way around. Organic solvents are often flammable. Keep them away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
III. Experimental Protocols & Visualizations
Protocol 1: Purification of Crude this compound by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Basification: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Extraction: Allow the layers to separate. Drain the lower aqueous layer into a clean flask or beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is strongly acidic (pH ~2).
-
Precipitation and Collection: The purified this compound will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent or solvent system based on prior solubility tests.
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorized): If activated carbon was used, perform a hot gravity filtration to remove it.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once the flask is at room temperature, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly.
IV. References
-
Betti, M., et al. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Retrieved from
-
Kadhim Mohammed, I., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from
-
PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Retrieved from
-
Al-As'ad, R. M., et al. (n.d.). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Google Patents. (n.d.). US7132566B2 - Process for the purification of a crude carboxylic acid slurry. Retrieved from
-
ACS Food Science & Technology. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
Unknown Source. (n.d.). Acid-Base Extraction.
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization and Crystallization.
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. US7132566B2 - Process for the purification of a crude carboxylic acid slurry - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Doebner-von Miller Quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Doebner-von Miller synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this classic reaction, mitigate common side reactions, and optimize your synthetic outcomes.
The Doebner-von Miller reaction, a robust method for synthesizing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds, is known for its versatility but also for its challenges, particularly concerning side reactions under harsh acidic conditions.[1][2][3] This guide provides field-proven insights and explains the chemical principles behind our recommended troubleshooting steps.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing root cause analysis and actionable solutions.
Issue 1: Low Yield and Significant Tar/Polymer Formation
Question: My reaction mixture has turned into a thick, dark, intractable tar. Product isolation is nearly impossible, and my yield is extremely low. What is happening and how can I prevent this?
Root Cause Analysis: This is the most prevalent issue in the Doebner-von Miller synthesis.[4][5] The strongly acidic conditions required for the main reaction are also highly effective at catalyzing the self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material.[4][6] This acid-catalyzed polymerization is often rapid and exothermic, leading to the formation of high-molecular-weight, tarry byproducts that trap the desired product and complicate purification.
Recommended Solutions:
-
Control Reagent Concentration: The most direct way to inhibit polymerization is to maintain a low concentration of the reactive carbonyl compound at any given time.
-
Protocol: Add the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated, acidic solution of the aniline.[6] This prevents a localized high concentration of the carbonyl, favoring the desired reaction with the aniline over self-polymerization.
-
-
Optimize Acid Catalyst and Concentration: The choice and concentration of the acid are critical. Excessively harsh conditions accelerate tar formation.[4]
-
Strategy: While Brønsted acids like HCl and H₂SO₄ are common, consider screening milder Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) which can effectively catalyze the cyclization without promoting aggressive polymerization.[1][4][7] Perform small-scale parallel experiments to determine the optimal catalyst and concentration for your specific substrates.
-
-
Implement a Biphasic Solvent System: Sequestering the sensitive carbonyl compound in a non-polar organic phase can dramatically reduce its exposure to the highly acidic aqueous phase where polymerization is most rapid.[8]
-
Protocol: Conduct the reaction with the aniline dissolved in the aqueous acid phase (e.g., aqueous HCl) while the α,β-unsaturated carbonyl is dissolved in an immiscible organic solvent like toluene.[3][8] With vigorous stirring, the reaction occurs at the interface, but the bulk of the carbonyl is protected from the acidic environment, minimizing polymerization.
-
-
Maintain Strict Temperature Control: The reaction is often exothermic and requires heating to proceed at a reasonable rate. However, excessive temperatures will significantly promote side reactions.[4][6]
-
Strategy: Monitor the internal reaction temperature closely. Use an oil bath for consistent heating and initiate the reaction at the lowest effective temperature. If a strong exotherm is observed, especially during reagent addition, apply external cooling (e.g., an ice bath) to keep the reaction under control.[6]
-
Data Summary: Effect of Conditions on Tar Formation
| Parameter | Condition | Expected Outcome | Rationale |
| Reagent Addition | Slow, dropwise addition of carbonyl | Reduced tar, higher yield | Keeps instantaneous concentration of carbonyl low, disfavoring polymerization.[6] |
| Acid Catalyst | Milder Lewis Acid (e.g., ZnCl₂) | Less polymerization | Catalyzes the key steps without being as aggressive in promoting side reactions.[4][7] |
| Solvent System | Toluene/Aqueous HCl (Biphasic) | Significantly less tar | Sequesters the carbonyl compound from the harsh aqueous acid, preventing polymerization.[8] |
| Temperature | Lowest effective temperature | Cleaner reaction profile | Minimizes the rate of undesired polymerization pathways.[4] |
Issue 2: Formation of Unexpected Isomers or Byproducts
Question: I've isolated a product, but my characterization data (NMR, MS) doesn't match the expected quinoline derivative. What other products could have formed?
Root Cause Analysis: The complex, multi-step mechanism of the Doebner-von Miller reaction allows for several alternative pathways and side reactions of intermediates, leading to a variety of potential byproducts.
Potential Byproducts and Solutions:
-
Partially Hydrogenated Quinolines (Dihydroquinolines):
-
Cause: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is insufficient or inefficient, the dihydroquinoline may be isolated as a major byproduct.[4] In some cases, an intermediate Schiff base can act as the oxidizing agent, becoming reduced in the process and leading to other saturated byproducts.[9][10]
-
Troubleshooting:
-
Ensure an Oxidant is Present: While sometimes overlooked, an oxidizing agent is often necessary. This can be a co-reagent like nitrobenzene (in the related Skraup synthesis) or even air (oxygen), though the latter can be unreliable.
-
Post-Reaction Oxidation: If you have isolated a mixture containing the dihydroquinoline, you can perform a separate oxidation step. Dissolve the crude product in a suitable solvent and treat it with an oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert the remaining dihydroquinoline to the desired aromatic product.[4]
-
-
-
Reversal of Regiochemistry:
-
Cause: The reaction of anilines with 3-substituted α,β-unsaturated carbonyl compounds typically yields 2-substituted quinolines. However, under certain conditions, particularly with specific substrates like γ-aryl-β,γ-unsaturated α-ketoesters, a reversal of regioselectivity can occur, leading to the formation of 4-substituted quinolines.[6][11] This is believed to proceed through an alternative 1,2-addition mechanism to form a Schiff's base, followed by cyclization, rather than the typical 1,4-Michael addition.[11]
-
Troubleshooting:
-
Confirm Product Structure: Thoroughly characterize your product using 1D/2D NMR spectroscopy to unambiguously determine the substitution pattern.
-
Modify Reaction Conditions: The choice of acid can dramatically influence the regiochemical outcome. For example, trifluoroacetic acid (TFA) has been shown to promote the formation of the "reversed" 4-substituted isomer in specific cases.[11] If you are isolating an undesired regioisomer, screen other Brønsted or Lewis acid catalysts.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Doebner-von Miller reaction?
A1: The mechanism has been a topic of considerable debate.[1][12] Early proposals suggested a direct cyclization pathway. However, modern evidence from carbon isotope scrambling experiments strongly supports a more complex fragmentation-recombination mechanism .[7][13][14] The key steps are:
-
Michael Addition: The aniline first performs a conjugate (1,4-) addition to the α,β-unsaturated carbonyl compound.[2]
-
Fragmentation: This initial adduct is unstable and fragments into an imine and a saturated ketone.[1][14]
-
Recombination: These fragments then recombine in a different manner to form a new, conjugated imine intermediate.[7]
-
Second Aniline Addition & Cyclization: A second molecule of aniline adds to this new imine, which is followed by an acid-catalyzed electrophilic cyclization onto the aniline ring.
-
Dehydration & Oxidation: The cyclized intermediate then dehydrates and is finally oxidized to yield the aromatic quinoline product.
Q2: How do substituents on the aniline starting material affect the reaction outcome?
A2: Substituents on the aniline ring have a significant electronic effect on the reaction.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CN decrease the nucleophilicity of the aniline nitrogen. This slows down the initial Michael addition step and can lead to very low or no yield under standard conditions.[4] More forcing conditions (higher temperatures, stronger acids) may be required, which in turn can increase the likelihood of tar formation.
-
Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ increase the aniline's nucleophilicity, accelerating the initial steps. However, they also activate the aromatic ring towards electrophilic substitution, which can sometimes lead to undesired side reactions or polymerization if not carefully controlled.[6]
Q3: Can ketones be used instead of aldehydes as the α,β-unsaturated carbonyl component?
A3: Yes, α,β-unsaturated ketones can be used, and this is a key feature of the Doebner-von Miller reaction.[7] However, aldehydes are often more reactive and may give higher yields.[4] The use of an unsymmetrical ketone can also lead to mixtures of regioisomeric quinoline products, which can complicate purification.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline (A Representative Procedure)
This protocol describes the synthesis of 2-methylquinoline from aniline and crotonaldehyde, which is formed in situ from acetaldehyde to minimize polymerization.[6]
Materials:
-
Aniline
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Hydroxide (NaOH) solution
-
Toluene or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charge Reactants: To the flask, add aniline and concentrated HCl with stirring. Cool the mixture in an ice bath.
-
In Situ Carbonyl Formation: Slowly add acetaldehyde dropwise from the dropping funnel to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an acid-catalyzed aldol condensation to form crotonaldehyde in situ. Maintaining a low temperature and slow addition rate is crucial to control the exotherm and minimize polymerization of the crotonaldehyde.[6]
-
Catalyst Addition: Once the acetaldehyde addition is complete, carefully add anhydrous zinc chloride, which acts as a Lewis acid catalyst to promote the cyclization step.[6]
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by slowly adding a concentrated solution of NaOH until the mixture is strongly alkaline.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with toluene.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude 2-methylquinoline can be further purified by vacuum distillation.
Diagram: General Troubleshooting Workflow
References
-
Doebner–Miller reaction - Wikipedia . Wikipedia. [Link]
-
Asadi, S. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses . ResearchGate. [Link]
-
Denmark, S. E., & Venkatraman, S. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis . PubMed. [Link]
-
Denmark, S. E., & Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis . ACS Publications. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis . ResearchGate. [Link]
-
Doebner-Miller reaction . chemeurope.com. [Link]
-
Doebner-Miller reaction and applications . Slideshare. [Link]
-
Singh, R. et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism . YouTube. [Link]
-
Chen, C., & Seidel, D. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters . ACS Publications. [Link]
-
Doebner-von Miller Synthesis . Cambridge University Press. [Link]
-
Atanassova, I., & Shopova, I. Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines . ResearchGate. [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis . Illinois Experts. [Link]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Doebner-Miller_reaction [chemeurope.com]
- 13. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.illinois.edu [experts.illinois.edu]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Quinoline Compounds
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak tailing, ensuring the accuracy and reproducibility of your chromatographic results. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated trailing edge.[1][2] This distortion can compromise the accuracy of peak integration and quantification, and may obscure smaller, closely eluting peaks.[3]
Q2: Why are my quinoline compound peaks tailing?
Quinoline compounds, being basic in nature, are particularly susceptible to peak tailing in reversed-phase HPLC.[4] The primary cause is often secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase.[2][4] Other contributing factors can include improper mobile phase pH, metal contamination in the HPLC system, or issues with the column itself.[3][5]
Q3: How does mobile phase pH affect the peak shape of quinoline compounds?
The pH of the mobile phase is a critical parameter.[4] At a mid-range pH, quinoline compounds are protonated (positively charged) and residual silanol groups on the column are ionized (negatively charged), leading to strong electrostatic interactions that cause peak tailing.[6][7] Adjusting the pH can significantly improve peak symmetry.
Q4: Can the type of HPLC column I use contribute to peak tailing?
Yes, the choice of column is very important. Older, Type A silica columns have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with basic compounds like quinolines.[3] Modern, high-purity Type B silica columns, especially those that are end-capped or have an embedded polar group, are designed to minimize these secondary interactions and will generally provide better peak shapes.[3][8][9]
Q5: What are the initial, quick steps I can take to try and fix peak tailing?
Here are a few initial troubleshooting steps:
-
Adjust Mobile Phase pH: For basic quinoline compounds, lowering the mobile phase pH to around 2.5-3.0 is often effective at reducing peak tailing.[4][8]
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained impurities.[5]
-
Inspect for Dead Volume: Ensure all fittings and tubing are properly connected to minimize extra-column volume.[1][8]
In-Depth Troubleshooting Guides
Understanding the Root Causes of Peak Tailing with Quinoline Compounds
Peak tailing in the HPLC analysis of quinoline compounds is typically a multi-faceted issue. A logical approach to troubleshooting involves understanding the potential chemical and physical interactions occurring within your HPLC system.
1. Secondary Interactions with Silanol Groups
The most common cause of peak tailing for basic compounds like quinolines is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2]
-
Mechanism: At a mobile phase pH above approximately 3, these silanol groups can become deprotonated (SiO-), creating negatively charged sites.[1] Basic quinoline compounds, which are protonated (positively charged) at this pH, can then undergo secondary electrostatic interactions with these ionized silanols. This mixed-mode retention mechanism leads to the observed peak tailing.[2][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for silanol interactions.
2. The Critical Role of Mobile Phase pH
As mentioned, the mobile phase pH is a powerful tool for controlling the peak shape of ionizable compounds like quinolines.[10][11]
-
Low pH (2.5 - 4.0): At a low pH, the residual silanol groups are protonated (neutral), which minimizes their electrostatic interaction with the protonated quinoline analyte.[4][8] This is the most common and effective strategy for improving the peak shape of basic compounds.[12]
-
High pH (above 8): At a high pH, the quinoline compound is in its neutral (free base) form, which also minimizes electrostatic interactions with the now negatively charged silanol groups. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[10][13]
| Mobile Phase pH | Quinoline Charge State | Silanol Charge State | Interaction | Expected Peak Shape |
| < 3 | Protonated (+) | Neutral | Minimal | Symmetrical |
| 3 - 7 | Protonated (+) | Ionized (-) | Strong | Tailing |
| > 8 | Neutral | Ionized (-) | Minimal | Symmetrical (requires pH-stable column) |
Protocol for Mobile Phase pH Adjustment:
-
Preparation of Acidic Mobile Phase:
-
To prepare a mobile phase with a pH of approximately 2.7, add 0.1% (v/v) formic acid to the aqueous portion of your mobile phase.
-
Alternatively, 0.1% (v/v) acetic acid can be used to achieve a slightly higher pH.
-
-
pH Measurement:
-
Always measure the pH of the aqueous component of the mobile phase before mixing with the organic modifier.[12]
-
-
Column Equilibration:
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
3. Metal Contamination and Chelation Effects
Quinolines and their derivatives are known to be potent metal-chelating agents.[14][15][16] Trace metal contamination in the HPLC system can lead to significant peak tailing.
-
Mechanism: Metal ions, such as iron or nickel, can be present as impurities in the silica matrix of the column packing or can leach from stainless steel components of the HPLC system (e.g., frits, tubing).[3][5][17] These metal ions can act as active sites, forming chelation complexes with the quinoline analytes.[12][18] This secondary interaction mechanism can cause severe peak tailing.
-
Troubleshooting and Prevention:
Caption: Mitigating metal chelation effects.
Protocol for Column Decontamination:
-
Prepare a Wash Solution: A common solution for removing metal contaminants is a 0.1% solution of ethylenediaminetetraacetic acid (EDTA) in water.
-
Disconnect the Detector: To avoid contaminating the detector, disconnect it from the column outlet.
-
Flush the Column: Flush the column with the EDTA solution at a low flow rate for several hours, or overnight for severe contamination.
-
Rinse the Column: Thoroughly rinse the column with HPLC-grade water, followed by your mobile phase, before reconnecting the detector.
Advanced Strategies and Column Selection
If the above troubleshooting steps do not fully resolve the peak tailing, consider these more advanced strategies:
-
Use of Mobile Phase Additives:
-
Competing Bases: Additives like triethylamine (TEA) can be added to the mobile phase (typically at a concentration of 0.1-0.5%).[13] TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from the quinoline analyte.[5][13]
-
Inorganic Modifiers: Certain inorganic salts can also improve peak shape by increasing the ionic strength of the mobile phase, which can help to shield the electrostatic interactions.[19][20]
-
-
Column Selection:
-
End-Capped Columns: These columns have been treated to chemically bond a small molecule (like trimethylsilyl) to the residual silanol groups, making them less active.[8]
-
Embedded Polar Group (EPG) Columns: These columns have a polar functional group embedded within the alkyl chain of the stationary phase. This provides a "shielding" effect for the underlying silica surface, resulting in excellent peak shapes for basic compounds.[4][9]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, resulting in a stationary phase that is more resistant to high pH and has reduced silanol activity.[3][9]
-
References
- Chrom Tech, Inc. (2025, October 28).
- Benchchem. (n.d.).
- Analyst (RSC Publishing). (n.d.).
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- alwsci. (2025, July 17).
- SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- PubMed. (1999). Post-column metal complexation of quinolone antibiotics in a quadrupole ion trap.
- Benchchem. (n.d.).
- ResearchGate. (n.d.).
- LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- The LCGC Blog. (2020, June 4).
- YMC Europe. (n.d.). Expert tip - A hidden cause for peak tailing of small acidic compounds.
- The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Chromatography Forum. (2008, March 14). Which column for basic analytes.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- HPLC Troubleshooting Guide. (n.d.).
- Science.gov. (n.d.). hplc mobile phase: Topics by Science.gov.
- Benchchem. (n.d.).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Chromtech. (n.d.). HPLC Column Selection Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Moravek. (n.d.).
- (n.d.).
- Agilent. (n.d.).
- Agilent. (n.d.).
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- PMC. (n.d.).
- ResearchGate. (2025, August 9).
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labcompare.com [labcompare.com]
- 9. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 10. moravek.com [moravek.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. silcotek.com [silcotek.com]
- 19. researchgate.net [researchgate.net]
- 20. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Methylquinolines
Welcome to the comprehensive technical support center for the nitration of methylquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we move beyond simple protocols to explain the underlying principles governing regioselectivity, reaction kinetics, and potential pitfalls. Our goal is to empower you to troubleshoot effectively and achieve your desired synthetic outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of methylquinoline nitration?
A1: The nitration of methylquinolines proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The electron-rich carbocyclic (benzene) ring of the quinoline nucleus then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base in the reaction mixture, typically HSO₄⁻, abstracts a proton from the carbocation, restoring aromaticity and yielding the nitro-substituted methylquinoline.
Q2: How does the quinoline ring itself influence the position of nitration?
A2: Under the strongly acidic conditions of nitration, the nitrogen atom of the pyridine ring in quinoline is protonated, forming the quinolinium ion. This positively charged nitrogen atom exerts a powerful electron-withdrawing effect, strongly deactivating the pyridine ring towards electrophilic attack. Consequently, nitration occurs preferentially on the carbocyclic (benzene) ring. Within the benzene ring, the deactivating effect of the protonated pyridine ring directs the incoming nitro group primarily to the 5- and 8-positions.[1] For unsubstituted quinoline, nitration with nitric and sulfuric acids at 0°C yields an almost equal mixture of 5-nitroquinoline and 8-nitroquinoline.[1]
Q3: What is the directing effect of the methyl group in the nitration of methylquinolines?
A3: The methyl group is an activating, ortho-, para-director in electrophilic aromatic substitution. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate formed during the attack of the electrophile. Therefore, the position of the methyl group on the quinoline ring will significantly influence the regioselectivity of nitration, often in competition with the directing effect of the protonated pyridine ring. The final product distribution will be a result of the interplay between these two directing effects and any steric hindrance.
Q4: What are the expected major products for the nitration of different methylquinoline isomers?
A4: The product distribution can be complex and is dependent on the position of the methyl group:
-
2-Methylquinoline: Nitration typically yields a mixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline. The separation of these isomers is reported to be challenging.
-
3-Methylquinoline: Based on general principles, nitration is expected to occur at the 5- and 8-positions, influenced by the deactivating effect of the quinolinium ion. The methyl group at position 3 is not strongly directing towards any specific position on the carbocyclic ring.
-
4-Methylquinoline: Similar to 3-methylquinoline, nitration is anticipated to favor the 5- and 8-positions.
-
6-Methylquinoline: The methyl group at the 6-position is para to the 3-position and ortho to the 5- and 7-positions. It will activate these positions. In conjunction with the inherent preference for 5- and 8-substitution on the quinoline ring, the major products are expected to be 6-methyl-5-nitroquinoline and 6-methyl-8-nitroquinoline.
-
7-Methylquinoline: The methyl group at the 7-position is ortho to the 6- and 8-positions. This strong activation at the 8-position leads to the selective formation of 7-methyl-8-nitroquinoline as the major product.
-
8-Methylquinoline: The methyl group at the 8-position is ortho to the 7-position and peri to the 1-position (nitrogen). Steric hindrance from the methyl group at the 8-position may influence the substitution pattern, but nitration is still expected to occur on the carbocyclic ring, likely at the 5- or 6-positions.
Troubleshooting and Optimization Guide
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Reaction | 1. Insufficiently strong nitrating agent. 2. Reaction temperature too low. 3. Poor quality of reagents. | 1. Ensure the use of concentrated or fuming nitric and sulfuric acids. The water content can significantly reduce the concentration of the nitronium ion. 2. While low temperatures are crucial for control, if the reaction is not proceeding, a slight increase in temperature (e.g., from 0°C to 10-15°C) can be cautiously attempted. Monitor the reaction closely for any signs of exothermicity. 3. Use fresh, high-purity acids. |
| Formation of Multiple Isomers | 1. Competing directing effects of the quinoline ring and the methyl group. 2. Reaction temperature too high. | 1. This is often an inherent feature of the substrate. Focus on optimizing the separation technique (see Purification section). 2. Maintain strict temperature control, especially during the addition of the nitrating agent. Lowering the temperature can sometimes improve selectivity. |
| Over-nitration (Dinitration) | 1. Reaction temperature too high. 2. Extended reaction time. 3. Excess of nitrating agent. | 1. Perform the reaction at low temperatures (e.g., -5°C to 5°C). 2. Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. 3. Use a stoichiometric or slight excess of the nitrating agent. |
| Formation of Dark Tar-like Byproducts | 1. Runaway reaction due to poor temperature control. 2. Oxidation of the substrate or product. | 1. Ensure slow, dropwise addition of the nitrating agent with efficient stirring and cooling. 2. Use of a milder nitrating agent (e.g., nitric acid in acetic anhydride) can sometimes mitigate oxidative side reactions, although this may require optimization. |
| Difficult Isomer Separation | 1. Similar polarities of the constitutional isomers. | 1. Fractional Crystallization: This can be effective if the isomers have significantly different solubilities in a particular solvent. Experiment with different solvents (e.g., ethanol, methanol, ethyl acetate, hexane mixtures). 2. Column Chromatography: Use a high-resolution silica gel column and carefully optimize the eluent system. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexane) is often effective. 3. Preparative HPLC: For high-purity samples, preparative reverse-phase or normal-phase HPLC can be employed. |
Experimental Protocols
Safety First: Nitration reactions are highly exothermic and involve the use of corrosive and oxidizing acids. Always perform these reactions in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. An emergency shower and eyewash station should be readily accessible.
General Protocol for the Nitration of Methylquinolines
This protocol is a general guideline and may require optimization for specific methylquinoline isomers.
Reagents and Equipment:
-
Methylquinoline substrate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%) or Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice-salt bath
Procedure:
-
Dissolution of Substrate: In a round-bottom flask, dissolve the methylquinoline (1.0 eq) in concentrated sulfuric acid (3-5 mL per gram of substrate) with stirring. Cool the mixture to 0 to -5°C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid (1.0-1.2 eq) to concentrated sulfuric acid (1-2 mL per mL of nitric acid) while cooling in an ice bath.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the methylquinoline in sulfuric acid, maintaining the internal temperature between 0 and 5°C. The addition should be slow to control the exotherm.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Allow the ice to melt completely. The product may precipitate out of the acidic solution. If not, carefully neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) while cooling in an ice bath. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. If the product is an oil, extract it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Purify the crude product by recrystallization or column chromatography.
Example: Selective Synthesis of 7-Methyl-8-nitroquinoline
This protocol is adapted from a reported selective synthesis.[1]
Reagents:
-
A mixture of 7-methylquinoline and 5-methylquinoline
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Procedure:
-
A solution of 28.5 mL of fuming HNO₃ and 85.5 mL of 98% H₂SO₄ was added dropwise at -5°C to a mechanically stirred mixture of 57.05 g of a 7-methylquinoline/5-methylquinoline mixture and 142.5 mL of H₂SO₄.[1]
-
After the addition was complete, the cooling bath was removed, and stirring was continued for 40 minutes.[1]
-
The solution was then poured over ice.[1]
-
The precipitate was collected by vacuum filtration after the ice melted.[1]
-
The solid was washed with 95% ethanol and dried under vacuum to afford pure 7-methyl-8-nitroquinoline.[1]
| Substrate | Nitrating Agent | Temperature (°C) | Major Product(s) | Typical Yield | Reference |
| Quinoline | HNO₃/H₂SO₄ | 0 | 5-Nitroquinoline & 8-Nitroquinoline | Mixture | [1] |
| 2-Methylquinoline | HNO₃/H₂SO₄ | - | 2-Methyl-5-nitroquinoline & 2-Methyl-8-nitroquinoline | Mixture | - |
| 7-Methylquinoline | fuming HNO₃/H₂SO₄ | -5 to RT | 7-Methyl-8-nitroquinoline | ~99% (from 7-MQ) | [1] |
Visualizing the Process
Reaction Mechanism
Caption: General mechanism for the nitration of methylquinoline.
Experimental Workflow
Caption: Step-by-step workflow for a typical methylquinoline nitration experiment.
References
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. Available at: [Link]
-
Nitration. Wikipedia. Available at: [Link]
Sources
Technical Support Center: A Researcher's Guide to 6-Methylquinoline-8-carboxylic acid Stability
Welcome to the Technical Support Center for 6-Methylquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental design and sample management.
Frequently Asked Questions (FAQs)
Here, we address the most common questions regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: For routine long-term storage, solid this compound should be stored in a tightly sealed, opaque container in a cool, dark, and dry place. A desiccator at room temperature is a suitable option. For extended storage (over a year), consider refrigeration at 2-8°C. The key is to minimize exposure to light, moisture, and heat, which are the primary drivers of degradation.
Q2: I've noticed a slight discoloration of my solid sample over time. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, is a common visual indicator of degradation. This is frequently due to photo-oxidation, where exposure to light, especially UV light, can initiate the oxidation of the methyl group on the quinoline ring. It is crucial to store the compound in an amber vial or a container wrapped in aluminum foil to prevent light exposure.
Q3: Can I store this compound in a solution? If so, what is the best solvent and what are the appropriate storage conditions?
A3: While storing in solution is convenient for immediate use, it is not recommended for long-term storage as degradation processes can be accelerated. If you must store it in solution for a short period, use a dry, aprotic solvent like anhydrous DMSO or DMF. Prepare the solution fresh and store it at -20°C or -80°C in a tightly sealed, opaque container. Avoid repeated freeze-thaw cycles, as this can introduce moisture and promote degradation.
Q4: Are there any common laboratory substances that are incompatible with this compound?
A4: Yes, avoid strong oxidizing agents, as they can directly contribute to the oxidation of the molecule. Additionally, prolonged contact with strong acids or bases should be avoided, as they can potentially catalyze hydrolysis or other degradation reactions, especially at elevated temperatures.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a more in-depth guide to troubleshooting potential degradation issues.
Issue 1: Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution
Possible Cause: The solid material may have already undergone some degradation during previous storage or handling.
Troubleshooting Steps:
-
Visual Inspection: Examine the solid material for any changes in color or crystal structure.
-
Purity Re-assessment: Perform a purity analysis of the solid material using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If degradation is confirmed, consider purifying a small batch of the material using an appropriate technique like recrystallization or column chromatography before use in sensitive experiments.
Issue 2: Gradual Decrease in Purity of a Stored Solid Sample Over Time
Possible Cause: This is likely due to slow degradation caused by suboptimal storage conditions.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a cool, dark, and dry environment. Check the integrity of the container seal and the effectiveness of the desiccant.
-
Forced Degradation Study: To understand the primary degradation pathway, you can perform a forced degradation study on a small sample. This involves exposing the compound to stress conditions such as heat, light, humidity, acid, and base to accelerate degradation and identify the major degradation products.[1][2][3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to separate the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 289 nm |
| Run Time | 15 minutes |
Reference: A similar method has been successfully used for the quantification of Quinoline-2-carboxylic acid.[1]
Protocol 2: Forced Degradation Study Workflow
This workflow is designed to intentionally degrade the compound to identify potential degradation pathways and products.
Caption: Hypothesized photo-oxidative degradation pathway.
Decarboxylation
Under certain conditions, particularly at elevated temperatures in aqueous solutions, quinoline carboxylic acids can undergo decarboxylation. While this has been primarily studied for pyridinedicarboxylic acids, it remains a potential degradation pathway to consider, especially under harsh acidic or basic conditions. [4]
Summary of Storage Recommendations
| Condition | Solid State | Solution |
| Temperature | Room Temperature (short-term), 2-8°C (long-term) | -20°C to -80°C |
| Light | Protect from light (amber vial or foil-wrapped) | Protect from light (amber vial) |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible | Store under an inert atmosphere |
| Moisture | Store in a desiccator | Use anhydrous solvents |
| Container | Tightly sealed, inert material (e.g., glass) | Tightly sealed, inert material |
References
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (1972). Canadian Journal of Chemistry, 50(19), 3017-3023.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. (2025). BenchChem.
- The stabilizing effect of moisture on the solid-state degradation of gabapentin. (2011). Pharmaceutical Research, 28(10), 2457-2465.
- Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. (2021). Pharmaceutics, 13(4), 452.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry, 88(17), 12269-12279.
- Preparation method for quinoline-4-carboxylic acid derivative. (2013).
- The 1H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (2014).
- The effect of temperature and relative humidity on secondary organic aerosol formation from ozonolysis of Δ3-carene. (2023).
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The effect of temperature and relative humidity on secondary organic aerosol formation from ozonolysis of Δ 3 -carene - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00128H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Navigating the Nuances of Quinoline Synthesis: A Technical Guide to Reagent Purity
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center, designed to assist you in troubleshooting and resolving common issues encountered during quinoline synthesis, with a specific focus on the critical role of reagent purity. As Senior Application Scientists, we understand that the success of these complex reactions often hinges on the quality of the starting materials. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Aniline Purity and its Impact on Skraup & Doebner-von Miller Syntheses
Q1: My Skraup synthesis is extremely vigorous and producing a significant amount of tar. Could impure aniline be the culprit?
A1: Absolutely. The notoriously exothermic nature of the Skraup synthesis can be significantly exacerbated by impurities in the aniline starting material.[1][2] While the reaction itself is inherently energetic, certain impurities can act as catalysts for unwanted side reactions, leading to uncontrolled exotherms and excessive tar formation.
-
Causality: Aniline is susceptible to air oxidation, forming a variety of colored impurities, including nitrobenzenes, azoxybenzenes, and polymeric materials. These oxidation products can interfere with the controlled dehydration of glycerol to acrolein and promote the polymerization of this highly reactive intermediate—a primary source of tar.[3]
-
Expert Insight: We have observed that aged or improperly stored aniline, often appearing dark red or brown, is a common source of reaction failure. The presence of these colored bodies indicates a higher level of oxidation products.
Q2: What are the most critical impurities in aniline for quinoline synthesis, and how do they affect the reaction?
A2: The most detrimental impurities in aniline for syntheses like the Skraup and Doebner-von Miller reactions include:
| Impurity | Common Source | Impact on Quinoline Synthesis |
| Oxidation Products (e.g., nitrobenzene, azoxybenzene) | Air exposure, improper storage | Can act as unintended oxidizing agents, leading to a more violent and less controlled reaction.[2][4] Promotes polymerization of intermediates, resulting in significant tar formation and reduced yields.[3] |
| Residual Solvents (e.g., benzene, toluene) | Manufacturing process | Can alter the reaction polarity and temperature profile, potentially leading to incomplete reactions or the formation of unforeseen byproducts. |
| Water | Inadequate drying | While the Skraup reaction is conducted in concentrated sulfuric acid, excess water in the aniline can dilute the acid, affecting the efficiency of glycerol dehydration to acrolein and reducing overall yield.[5] |
| Unreacted Precursors (e.g., nitrobenzene) | Incomplete reduction during aniline synthesis | Introduces an additional, uncontrolled oxidizing agent into the reaction mixture, making the exotherm difficult to manage.[2] |
Q3: How can I assess the purity of my aniline before starting a synthesis?
A3: A combination of visual inspection and analytical techniques is recommended for a thorough assessment of aniline purity.
-
Visual Inspection: High-purity aniline should be a colorless to pale yellow liquid. A darker color, particularly red or brown, is a strong indicator of oxidation and the presence of impurities.
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and oxidation byproducts.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile impurities and degradation products.[8]
-
Q4: What is the recommended purification protocol for technical-grade aniline before its use in a Skraup or Doebner-von Miller synthesis?
A4: For critical applications, purifying technical-grade aniline is a crucial step. Steam distillation is a highly effective and commonly employed method.[9]
Protocol 1: Purification of Aniline by Steam Distillation
Objective: To remove non-volatile impurities, including oxidation products and inorganic salts, from technical-grade aniline.
Materials:
-
Technical-grade aniline
-
Steam generator (or a flask for generating steam)
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Sodium chloride (NaCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Set up the steam distillation apparatus in a fume hood.
-
Place the impure aniline into the distilling flask.
-
Begin passing steam into the distilling flask. The aniline is immiscible with water but is volatile in steam.
-
Collect the distillate, which will be a two-phase mixture of aniline and water.
-
Continue the distillation until the distillate runs clear and no more oily aniline droplets are observed.
-
To separate the aniline from the aqueous layer, saturate the distillate with sodium chloride to decrease the solubility of aniline in water.
-
Extract the aniline from the saturated aqueous solution with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield purified aniline.
Self-Validation: The purified aniline should be a colorless to pale yellow liquid. Its purity can be confirmed by GC-MS analysis, comparing the chromatogram to that of a certified reference standard.
Logical Workflow for Aniline Purification and Use
Caption: Workflow for assessing and purifying aniline before quinoline synthesis.
Section 2: Glycerol Quality in the Skraup Synthesis
Q5: I'm using crude glycerol from biodiesel production for my Skraup synthesis, and the reaction is inconsistent. What impurities in crude glycerol could be causing problems?
A5: Crude glycerol from biodiesel production can contain a variety of impurities that significantly interfere with the Skraup synthesis.[10] The key step of dehydrating glycerol to acrolein is particularly sensitive to the presence of contaminants.
| Impurity | Common Source | Impact on Skraup Synthesis |
| Water | Byproduct of esterification, incomplete separation | Dilutes the sulfuric acid, hindering the efficient dehydration of glycerol to acrolein.[5] This leads to lower yields of the key intermediate and, consequently, the final quinoline product. |
| Methanol | Excess reagent from transesterification | Can react with sulfuric acid and interfere with the desired reaction pathway. Its presence can also affect the overall reaction temperature. |
| Soap (salts of fatty acids) | Saponification during biodiesel production | Can cause foaming and emulsification, making the reaction mixture difficult to stir and control. Some fatty acids may also undergo side reactions in the strongly acidic and oxidizing environment.[11][12][13] |
| Salts (e.g., NaCl, KCl) | Catalyst neutralization | Can act as inert fillers, reducing the effective concentration of reactants. Some salts may also have unintended catalytic or inhibitory effects. |
Q6: What is the recommended purity level for glycerol in a Skraup synthesis, and how can I purify crude glycerol?
A6: For reproducible and high-yielding Skraup syntheses, it is highly recommended to use glycerol with a purity of at least 99.5% (USP grade or equivalent). If you must use crude glycerol, a multi-step purification process is necessary.
Protocol 2: General Purification of Crude Glycerol
Objective: To remove water, methanol, salts, and fatty acids from crude glycerol.
Materials:
-
Crude glycerol
-
Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)
-
Sodium hydroxide (NaOH)
-
Activated carbon
-
Vacuum distillation apparatus
Procedure:
-
Acidification: Slowly add an acid (e.g., sulfuric or phosphoric acid) to the crude glycerol to a pH of around 2-3. This will split the soaps into free fatty acids and salts. The fatty acids will separate as a top layer and can be removed.
-
Neutralization: Add a base (e.g., sodium hydroxide) to neutralize the excess acid and bring the pH to ~7. This will precipitate salts.
-
Methanol Removal: Heat the glycerol to 80-90°C under atmospheric pressure to distill off any residual methanol.
-
Decolorization and Adsorption: Add activated carbon to the glycerol and stir to adsorb colored impurities and other organic contaminants. Filter to remove the activated carbon.
-
Vacuum Distillation: The final and most critical step is vacuum distillation. Due to glycerol's high boiling point (290°C), distillation must be performed under reduced pressure to prevent decomposition. This step will separate the pure glycerol from salts and other non-volatile impurities.
Self-Validation: The purity of the final glycerol can be determined by HPLC or GC analysis.[8] The water content can be measured by Karl Fischer titration.
Decision Tree for Glycerol Purification
Caption: Step-by-step decision tree for the purification of crude glycerol.
Section 3: Reagent Purity in the Friedländer Synthesis
Q7: I am observing significant aldol condensation byproducts in my Friedländer synthesis. Can the purity of my 2-aminoaryl aldehyde/ketone or the methylene compound be a factor?
A7: Yes, the purity of both starting materials is crucial in minimizing side reactions in the Friedländer synthesis.[14][15]
-
Purity of the 2-Aminoaryl Aldehyde/Ketone: These compounds can be unstable and prone to self-condensation, especially if they contain acidic or basic impurities that can catalyze this side reaction. Using freshly purified material is always the best practice.
-
Purity of the α-Methylene Compound: The most common side reaction in the Friedländer synthesis is the self-condensation of the ketone reactant (an aldol condensation), particularly under basic conditions.[14] If the ketone contains acidic or basic impurities, these can promote self-condensation, reducing the amount of ketone available to react with the 2-aminoaryl carbonyl compound and lowering the yield of the desired quinoline.
-
Presence of Water: While some Friedländer syntheses can be performed in water, the presence of uncontrolled amounts of water as an impurity can affect reaction rates and equilibria, especially in acid-catalyzed reactions where water is a byproduct of the cyclodehydration step.[16][17]
Q8: How can I minimize side reactions related to reagent purity in the Friedländer synthesis?
A8:
-
Purify Starting Materials: Ensure both the 2-aminoaryl aldehyde/ketone and the α-methylene compound are of high purity. Recrystallization or column chromatography are common purification methods.
-
Use Anhydrous Conditions: For acid-catalyzed reactions, using anhydrous solvents and reagents can drive the cyclodehydration equilibrium towards the product.
-
Optimize Catalyst Choice: Switching from a base to an acid catalyst can often suppress the aldol self-condensation of the ketone.[14]
-
Control Reaction Temperature: Harsh reaction conditions can promote side reactions. Operating at the lowest effective temperature can improve selectivity.
References
- Benchchem. (2025).
- Organic Syntheses. (1960). α,α,α-TRICHLOROACETANILIDE. Org. Synth., 40, 103. DOI: 10.15227/orgsyn.040.0103
- Benchchem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem Technical Support.
- Benchchem. (2025). Avoiding polymerization in Skraup synthesis of quinolines. Benchchem Technical Support.
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, 478.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
- Wikipedia. (2023). Friedländer synthesis.
- Wikipedia. (2023). Skraup reaction.
- Benchchem. (2025). Application Note: GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline. Benchchem Technical Support.
- ResearchGate. (2021). Result of HPLC analysis (a) pure glycerol (a) CGB samples before purification with direct method and (b)
- Organic Chemistry Portal. (2021). Friedlaender Synthesis.
- Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44, 389-392.
- Zubiolo, A., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- Redalyc. (2016).
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- EPA. (1996).
- MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis.
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- PMC. (2016). Advances in polymer based Friedlander quinoline synthesis.
- Organic Reactions. (1953). The Friedländer Synthesis of Quinolines.
- UTB. (2014).
- ResearchGate. (2015). Variation of the nature of aniline derivatives for the modified Skraup reaction starting from glycerol (1)
- ResearchGate. (2022). Synthesis of quinoline via Friedlander reaction using 2‐aminoaryl ketones and α‐methylene ketones.
- Agilent. (2011). Aniline purity.
- Benchchem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
- MDPI. (2018).
- Organic Reactions. (1953). The Skraup Synthesis of Quinolines.
- Wikipedia. (2023). Doebner–Miller reaction.
- PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- PMC. (2013). Impurities of crude glycerol and their effect on metabolite production.
- PMC. (2023). Different catalytic approaches of Friedländer synthesis of quinolines.
- IJCERT. (2017).
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- SlidePlayer. (n.d.).
- Espace INRS. (2020). A review on variation in crude glycerol composition, bio-valorization of crude and purified glycerol as carbon source for lipid.
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- University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
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strategies to improve the solubility of quinoline derivatives for screening
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical role that compound solubility plays in the success of your screening campaigns. Quinoline derivatives, a vital scaffold in drug discovery, frequently present solubility challenges that can lead to unreliable data and missed opportunities.[1][2][3] This guide is designed to provide you with a logical, in-depth framework for troubleshooting and systematically improving the solubility of your quinoline-based compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems researchers face when working with quinoline derivatives.
Q1: My quinoline derivative, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous assay buffer. What is happening?
A1: This common phenomenon is known as "crashing out."[4] It occurs because your compound is highly soluble in the 100% organic stock solvent (like DMSO) but has very low solubility in the final aqueous buffer. When you dilute the stock, the percentage of the organic co-solvent drops dramatically, and the aqueous environment can no longer keep the hydrophobic compound in solution, causing it to precipitate.[4] This is a classic sign that you are exceeding the compound's kinetic solubility .
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my screening assay?
A2: Understanding this distinction is crucial for designing robust experiments.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound's most stable solid-state form in a solvent. It is measured by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a long period (e.g., 24-48 hours).[5][6] This value is critical for later-stage development but is often too time-consuming to measure during primary screening.
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) first and then adding this stock solution to an aqueous buffer.[7][8] The concentration at which the compound precipitates is its kinetic solubility. This method is fast, requires minimal compound, and is highly relevant for high-throughput screening (HTS) where compounds are introduced to the assay from DMSO plates.[9] Your "crashing out" problem is a kinetic solubility issue.
Q3: What are the primary strategies I can use to improve the aqueous solubility of my quinoline derivatives for screening?
A3: There are several effective methods, which can be used alone or in combination. The main approaches are:
-
pH Adjustment: Leveraging the basic nature of the quinoline nitrogen.[4][10]
-
Use of Co-solvents: Modifying the polarity of the bulk solvent.[11][12]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule.[13][14]
-
Addition of Surfactants: Forming micelles to solubilize the compound.
-
Salt Formation: Creating a more soluble salt form of the parent compound.[15][16]
The best strategy depends on your specific compound and the tolerance of your biological assay to these additives.
Q4: How much residual DMSO is acceptable in my final assay?
A4: This is a critical consideration as DMSO can impact assay performance and cell health. For most cell-based assays, a final DMSO concentration of ≤0.5% is a widely accepted upper limit, with many researchers aiming for ≤0.1% to minimize artifacts. Enzymatic assays can sometimes tolerate slightly higher concentrations (e.g., 1-2%), but this must be validated. Always run a solvent tolerance control in your assay to determine the maximum acceptable concentration.[17]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, practical guidance on implementing solubility enhancement strategies.
Method 1: pH Adjustment
Issue: My quinoline derivative is insoluble in my neutral (pH 7.4) screening buffer.
Expertise & Causality: The quinoline scaffold contains a nitrogen atom that is weakly basic.[1][2] By lowering the pH of the buffer, you can protonate this nitrogen. This protonation creates a positively charged species (a conjugate acid), which is an ionic salt. Ionic species have much stronger and more favorable interactions with polar water molecules than their neutral counterparts, leading to a significant increase in aqueous solubility.[4][16] To be effective, the pH of the solution should ideally be adjusted to at least 1-2 units below the pKa of the basic nitrogen on the quinoline ring.[4]
Caption: Effect of pH on Quinoline Ionization and Solubility.
-
Buffer Preparation: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 6.5, 7.0, 7.4). Good choices include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), and Phosphate (pH 6.0-8.0). Ensure the buffer has sufficient capacity at the target pH.
-
Stock Solution: Prepare a high-concentration stock solution of your quinoline derivative in 100% DMSO (e.g., 10 mM).
-
Dilution: In a 96-well plate, add an aliquot of the DMSO stock to each buffer to reach a target final concentration (e.g., 100 µM). The final DMSO concentration should be kept constant and at a level compatible with your assay (e.g., 1%).
-
Equilibration & Observation: Mix the plate and allow it to equilibrate at room temperature for 1-2 hours.
-
Analysis: Measure the amount of precipitate using nephelometry (light scattering) or by centrifuging the plate, transferring the supernatant, and quantifying the soluble compound via HPLC-UV or LC-MS/MS. The pH that yields the highest concentration of soluble compound is the optimum.[9]
-
Q: I lowered the pH, but my compound is still precipitating. Why?
-
A1: The required pH for solubilization might be too low and outside a range compatible with your biological assay (e.g., pH < 5).
-
A2: Your specific quinoline derivative may have other functional groups (e.g., an acidic phenol) that become charged at different pH values, complicating the solubility profile.
-
A3: The intrinsic solubility of the neutral form might be exceptionally low, and even protonation is not sufficient to reach your target concentration.
-
-
Q: Can extreme pH damage my compound or affect my assay?
-
A: Yes. Very low or high pH can cause chemical degradation (hydrolysis) of your compound. Furthermore, most proteins and cells function optimally within a narrow physiological pH range (typically 7.2-7.4). Significant deviations can alter protein conformation or kill cells, invalidating your results. Always test the effect of your chosen buffer on the assay itself (a "buffer control").
-
Method 2: Use of Co-solvents
Issue: pH adjustment is not a viable option due to assay constraints, and I still see precipitation.
Expertise & Causality: This strategy aims to make the bulk solvent more "organic-like" to better accommodate a hydrophobic solute. Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules disrupt this network, which is energetically unfavorable. A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer, reduces the overall polarity of the solvent system.[11][12] This reduction in polarity lowers the interfacial tension between the solute and the solvent, making it easier for the nonpolar quinoline derivative to remain dissolved.[12]
Caption: Mechanism of Co-solvency for Solubility Enhancement.
| Co-solvent | Typical Final Conc. Range | Properties & Considerations |
| DMSO | 0.1% - 2% | Excellent solubilizing power, but can be problematic for some assays.[18] |
| Ethanol | 1% - 5% | Good solubilizer, generally well-tolerated by enzymes. Can cause protein precipitation at higher concentrations. |
| Propylene Glycol (PG) | 1% - 10% | Biocompatible, often used in formulations. Can increase solution viscosity.[19] |
| PEG 400 | 1% - 10% | Low toxicity, good solubilizing power for many compounds.[19] |
-
Select Co-solvents: Choose a panel of 2-3 biocompatible co-solvents (e.g., PEG 400, Propylene Glycol).
-
Prepare Buffered Co-solvent Systems: Prepare your primary assay buffer (e.g., pH 7.4 PBS) containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Dissolution Test: Add your quinoline derivative (either from a small amount of DMSO stock or as a solid) to each buffered co-solvent system to achieve the desired final concentration.
-
Equilibrate and Analyze: Mix, equilibrate for 1-2 hours, and analyze for solubility as described in the pH screening protocol (nephelometry or supernatant analysis).
-
Assay Compatibility Check: Crucially, run a control experiment to test the effect of the optimal co-solvent concentration on your biological assay's performance without the compound present.
-
Q: My compound is soluble in 5% PEG 400, but my assay activity is now lower. What should I do?
-
A: This indicates that the co-solvent itself is interfering with your assay. You must find a balance. Try lowering the PEG 400 concentration (e.g., to 2%) and see if you can maintain sufficient solubility while restoring assay performance. If not, you must try a different co-solvent or an alternative solubilization method like cyclodextrins.
-
Method 3: Complexation with Cyclodextrins
Issue: My assay is highly sensitive to both pH changes and organic co-solvents.
Expertise & Causality: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique donut-like structure. The exterior of the molecule is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic (lipophilic).[20] Poorly soluble molecules like quinoline derivatives can fit into this hydrophobic cavity, forming a "host-guest" inclusion complex.[13][14] This complex effectively shields the hydrophobic drug from the aqueous environment, presenting a water-soluble exterior. The entire complex is soluble in water, thereby increasing the apparent solubility of the compound without altering the bulk properties of the solvent. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBECD) are commonly used in pharmaceutical applications due to their high aqueous solubility and safety profiles.[21]
Caption: Encapsulation of a Quinoline Derivative by a Cyclodextrin.
-
Select Cyclodextrins: Obtain research-grade HP-β-CD and/or SBECD.
-
Prepare CD Solutions: Prepare a range of CD concentrations (e.g., 10, 20, 50 mM) in your standard assay buffer.
-
Phase Solubility Study:
-
Add an excess amount of your solid quinoline derivative to each CD solution.
-
Equilibrate the samples on a shaker at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter or centrifuge the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship indicates the formation of a soluble complex.
-
-
Assay Compatibility: Test the highest required concentration of the chosen cyclodextrin in your assay to ensure it does not interfere with the biological readout.
-
Q: The solubility of my compound did not increase significantly with cyclodextrin. Why?
-
A1: There may be a poor size match between your specific quinoline derivative and the cyclodextrin cavity. The molecule might be too large or too small to form a stable inclusion complex.
-
A2: The derivative may be too hydrophilic to favorably partition into the hydrophobic cavity.
-
-
Q: Could the cyclodextrin pull my compound away from its biological target?
-
A: This is a theoretical possibility. If the binding affinity of your compound for the cyclodextrin is much higher than its affinity for the biological target, it could potentially reduce the apparent potency. However, the formation of the inclusion complex is a reversible equilibrium, and for many applications, this is not a significant issue. It is something to be mindful of if you observe an unexpected drop in potency.
-
Summary Workflow for Solubility Optimization
For a systematic approach, it is recommended to follow a tiered workflow to efficiently identify the best solubilization strategy for your quinoline derivative in the context of a screening assay.
Caption: Tiered Workflow for Solubility Troubleshooting.
References
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 173. [Link]
-
Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
ResearchGate. (2017). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?. ResearchGate. [Link]
-
Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 11(3), 355-399. [Link]
-
Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 13(16), 2765. [Link]
-
Zhang, X., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 789. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Daina, A., & Zoete, V. (2023). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics, 42(1), e202300216. [Link]
-
Georgala, P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(7), 549-553. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11, 1. [Link]
-
ResearchGate. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. ResearchGate. [Link]
-
Alfa Chemistry. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. [Link]
-
Jones, K. (2024). RSC Advances Blog. RSC Blogs. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]
-
Liu, R. (Ed.). (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3252-3276. [Link]
-
Sathesh Babu, P. R., & Bhaskaran, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
-
Zhang, X., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed. [Link]
-
Pharmapproach. (2024). Physiochemical assessment of pharmaceutical salt forms. Pharmapproach. [Link]
-
Williams, A. C., & Rainsford, K. D. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 35(3). [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]
-
Hörter, D., & Dressman, J. B. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1037. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1), 37. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 40-45. [Link]
-
Surya Prakasarao, P., et al. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]
-
Jain, S. K., & Gupta, A. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(1), 15-20. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-16. [Link]
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Technical Support Center: Optimization of Coupling Reactions for 6-Methylquinoline-8-carboxylic Acid
Welcome to the technical support center for optimizing coupling reactions with 6-methylquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile quinoline scaffold into their synthetic workflows. As a sterically hindered and electronically distinct heteroaromatic carboxylic acid, this compound presents unique challenges and opportunities in coupling reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges and achieve optimal results.
Section 1: Amide Bond Formation - The Primary Coupling Strategy
The most common and direct application of a carboxylic acid in coupling reactions is the formation of an amide bond. This section focuses on troubleshooting and optimizing this critical transformation.
FAQ 1: Choosing the Right Coupling Reagent
Question: What are the most effective coupling reagents for forming an amide bond with this compound, and what are the key factors to consider?
Answer: The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must be "activated" to a more electrophilic species. The choice of coupling reagent is critical and depends on the amine's nucleophilicity, steric hindrance, and the desired reaction conditions.
The activation process typically involves converting the carboxylic acid's hydroxyl group into a better leaving group.[1] Three main classes of reagents are commonly employed:
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][3][4] While cost-effective, they can be prone to side reactions, including racemization of chiral amines and the formation of an N-acylurea byproduct. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended to suppress these side reactions by forming a more stable activated ester intermediate.[5][6]
-
Onium Salts (Uronium/Aminium & Phosphonium):
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are considered the gold standard for difficult couplings.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as its HOAt-based structure is more reactive and less prone to racemization than the HOBt-based HBTU.[3] They are highly efficient but also more expensive.
-
Phosphonium Salts (e.g., PyBOP, BOP): (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a powerful reagent but generates the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6] PyBOP is a safer and effective alternative.
-
-
Other Reagents: For specific applications, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective, especially for robust substrates.[4][7] However, the harsh conditions required may not be suitable for complex molecules with sensitive functional groups.
Key Considerations for this compound:
-
Steric Hindrance: The quinoline nitrogen and the methyl group at the 6-position can sterically encumber the carboxyl group at the 8-position. This makes robust and highly reactive coupling reagents like HATU a preferred first choice.
-
Electronic Effects: The electron-withdrawing nature of the quinoline ring can slightly reduce the nucleophilicity of the carboxylate, making efficient activation crucial.
| Reagent Class | Examples | Advantages | Disadvantages | Best For... |
| Carbodiimides | EDC, DCC | Cost-effective, readily available. | Can cause racemization; N-acylurea byproduct formation.[6] | Routine couplings, large-scale synthesis where cost is a factor. |
| Uronium/Aminium | HATU, HBTU | High efficiency, fast reaction times, low racemization.[8] | Expensive, moisture-sensitive. | Difficult couplings, sterically hindered substrates, precious materials. |
| Phosphonium | PyBOP, BOP | Very effective, does not react with the free amine component.[8] | Can be expensive; BOP generates a carcinogenic byproduct.[6] | Fragment coupling, cases where amine protection is a concern. |
Troubleshooting Guide 1: Low or No Product Yield
Question: My amide coupling reaction with this compound is failing or giving very low yields. What are the common causes and how can I fix this?
Answer: Low yield is a frequent issue, often stemming from a combination of factors related to substrate reactivity, reagent quality, and reaction conditions. Follow this systematic troubleshooting guide to diagnose and solve the problem.
Caption: Systematic workflow for troubleshooting low-yield amide coupling reactions.
Detailed Troubleshooting Steps:
-
Reagent Quality and Stoichiometry: Coupling reagents, especially onium salts like HATU, are moisture-sensitive. Use freshly opened bottles or reagents stored properly under inert gas. Ensure you are using the correct stoichiometry, typically a slight excess (1.1-1.2 eq) of the coupling reagent and the amine relative to the carboxylic acid. The base, usually a non-nucleophilic amine like diisopropylethylamine (DIEA), is often added in greater excess (2-3 eq).
-
Carboxylic Acid Activation: Incomplete activation is a primary culprit.
-
Pre-activation: Mix the this compound, coupling reagent (e.g., HATU), and base (e.g., DIEA) in an anhydrous solvent like DMF. Stir this mixture at room temperature for 15-30 minutes to allow the formation of the activated ester before adding your amine.[9] This prevents the amine from competing in undesired side reactions.
-
Solvent Choice: Use high-purity, anhydrous solvents such as DMF, NMP, or DCM. Residual water will hydrolyze the activated intermediate.
-
-
Amine Reactivity:
-
Nucleophilicity: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and will react sluggishly.[5] These reactions often require more forceful conditions (higher temperature, longer reaction times) and a highly active coupling reagent like HATU.
-
Base Selection: The base is crucial for deprotonating the amine's ammonium salt (if provided as such) and neutralizing the acid byproduct. DIEA is generally preferred over triethylamine (TEA) as it is more sterically hindered and less likely to cause side reactions or act as a competing nucleophile.[10]
-
-
Reaction Conditions:
-
Temperature: While most couplings are run at room temperature, sterically hindered substrates like this one may benefit from gentle heating (40-50 °C) to overcome the activation energy barrier.[10] Monitor closely to avoid reagent decomposition or epimerization.
-
Time: For challenging couplings, extending the reaction time to 12, 24, or even 48 hours may be necessary for the reaction to reach completion.
-
-
Solubility: Poor solubility of any of the starting materials can stall the reaction. If you observe a persistent suspension, consider switching to a solvent with higher solubilizing power, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA).[11]
Troubleshooting Guide 2: Side Reactions and Impurities
Question: I am getting my desired product, but it's contaminated with significant side products. What are the likely impurities and how can I minimize them?
Answer: Side reactions plague many coupling protocols. Identifying the likely culprit is the first step toward a cleaner reaction.
Caption: Common side reactions in amide coupling and their primary solutions.
-
Racemization/Epimerization: If your amine partner is chiral, maintaining its stereochemical integrity is paramount. Racemization occurs via the formation of an oxazolone intermediate, which is promoted by strong bases and over-activation.
-
Mitigation:
-
Use Additives: The inclusion of HOBt, and particularly HOAt (which is generated from HATU), is highly effective at suppressing racemization.[6]
-
Base Choice: Use a hindered, weaker base like DIEA or 2,4,6-collidine instead of TEA.[10]
-
Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).
-
-
-
N-Acylurea Formation: This is a classic side reaction when using carbodiimides like DCC or EDC. The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to a stable N-acylurea, consuming your starting material.
-
Mitigation:
-
Add HOBt/Oxyma: These additives intercept the O-acylisourea to form an active ester, which is not prone to this rearrangement.
-
Temperature: Running the reaction at 0 °C can slow the rate of the undesired rearrangement relative to the desired aminolysis.
-
-
-
Guanidinylation of the Amine: When using uronium reagents like HBTU or TBTU in excess, the reagent can react with the free N-terminus of your amine coupling partner, forming a guanidinium group that "caps" the amine and prevents it from reacting with the activated acid.
-
Mitigation:
-
Stoichiometry: Avoid using a large excess of the uronium reagent. A 1.0 to 1.1 molar equivalence relative to the carboxylic acid is typically sufficient.[6]
-
Pre-activation: Activating the acid first before adding the amine ensures the coupling reagent is consumed in the desired pathway.
-
-
Section 2: Advanced Coupling Strategies for the Quinoline Core
While amide bond formation is the primary reaction for the carboxylic acid moiety, the quinoline ring itself can be functionalized using powerful cross-coupling reactions. This often requires starting with a halo-substituted version of the molecule.
FAQ 2: Can I perform Suzuki or Buchwald-Hartwig reactions on this compound?
Answer: Directly, no. The Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions require an electrophilic partner, typically an aryl halide or triflate.[12][13] The C-H bonds on the quinoline ring are not sufficiently reactive under standard conditions for these transformations.
However, you can employ these reactions in two main ways:
-
Using a Halogenated Precursor: The most straightforward approach is to start your synthesis with a halogenated version of the target molecule, such as 5-bromo-6-methylquinoline-8-carboxylic acid . The bromine atom at the 5-position can then serve as a handle for Suzuki or Buchwald-Hartwig coupling reactions. This allows for the modular installation of diverse aryl, heteroaryl, or amine groups onto the quinoline core.[14][15][16]
-
Decarboxylative Cross-Coupling: A more advanced and modern approach is decarboxylative coupling , where the carboxylic acid itself is used as a latent nucleophile, extruding CO₂ in the process.[17][18] These reactions can couple the quinoline directly with aryl halides, effectively replacing the -COOH group with a new C-C bond. This method is powerful but often requires specific catalysts (e.g., palladium or copper) and conditions that must be carefully optimized.[19][20]
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Add HATU (1.1 eq) and diisopropylethylamine (DIEA) (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40 °C.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Example Procedure for Suzuki-Miyaura Coupling
This protocol is for a hypothetical coupling using a bromo-substituted quinoline to illustrate the method.
-
To a reaction vessel, add the bromo-quinoline substrate (e.g., methyl 5-bromo-6-methylquinoline-8-carboxylate, 1.0 eq), the desired boronic acid or boronate ester (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the palladium catalyst system (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%).
-
Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ACS Publications.[Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.[Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.[Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate.[Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH.[Link]
-
New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate.[Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? Reddit.[Link]
-
A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. ResearchGate.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript.[Link]
-
What do you do when your peptide synthesis fails? Biotage.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]
-
Coupling Reagents. Aapptec Peptides.[Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem.[Link]
-
Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate.[Link]
-
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC - NIH.[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH.[Link]
-
Cp*Co(III)-Catalyzed C(sp3)–H Bond Activation: A Highly Stereoselective and Regioselective Alkenylation of 8-Methylquinoline with Alkynes. ACS Catalysis.[Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.[Link]
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts.[Link]
-
Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Publishing.[Link]
-
Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate.[Link]
-
Decarboxylative cross-coupling. Wikipedia.[Link]
-
Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. PMC - NIH.[Link]
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University.[Link]
-
Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Macmillan Group - Princeton University.[Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of Synthesized 6-Methylquinoline-8-carboxylic Acid
Introduction: Beyond Synthesis, The Imperative of Confirmation
In the landscape of pharmaceutical research and drug development, the synthesis of a target molecule is a significant milestone, but it is only the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its chemical structure. For a molecule like 6-Methylquinoline-8-carboxylic acid, a key building block in medicinal chemistry[1], unambiguous structural confirmation is paramount. It ensures the integrity of downstream applications, from mechanistic studies to preclinical trials, by guaranteeing that the biological activity observed is attributable to the correct molecular entity.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of synthesized this compound. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, offering a self-validating framework for researchers. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), we can construct an undeniable structural proof, ensuring the scientific rigor required in modern chemical research.
The Target Molecule: this compound
Before delving into the analytical methodologies, let's establish the structural features of our target compound that we aim to confirm.
-
Molecular Formula: C₁₁H₉NO₂[2]
-
Key Structural Features:
-
A bicyclic aromatic quinoline core.
-
A methyl group (-CH₃) substituent at position 6.
-
A carboxylic acid (-COOH) substituent at position 8.
-
Each of these features will generate a unique signature in the analytical data we collect. Our task is to piece together these signatures to form a coherent and definitive structural assignment.
A Multi-Pronged Approach to Validation: A Comparative Overview
No single analytical technique is sufficient for complete structural elucidation. True confidence is achieved by corroborating evidence from orthogonal methods. The workflow below illustrates the synergistic relationship between NMR, FTIR, and MS in the validation process.
Caption: Overall workflow from synthesis to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the cornerstone of molecular structure elucidation, providing unparalleled detail about the carbon-hydrogen framework. It operates on the principle that atomic nuclei in a strong magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their specific chemical environment.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, we anticipate a spectrum with clearly defined regions.
-
Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a broad singlet significantly downfield, typically in the 10-13 ppm range.[5][6] Its broadness is due to hydrogen bonding and chemical exchange. This is a definitive indicator of the carboxylic acid group.
-
Aromatic Protons (Quinoline Ring): The five protons on the quinoline core will appear in the aromatic region, approximately 7.0-9.0 ppm.[7][8] Their precise shifts and splitting patterns (doublets, triplets, or doublet of doublets) are dictated by their position relative to the nitrogen atom and the electron-donating/withdrawing substituents. The coupling constants (J-values) between adjacent protons provide direct evidence of their connectivity.
-
Methyl Protons (-CH₃): These three equivalent protons will appear as a sharp singlet in the upfield region, expected around 2.5 ppm.[7] The singlet nature confirms the absence of adjacent protons.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Carbon NMR provides a count of the non-equivalent carbon atoms in the molecule.
-
Carboxylic Carbonyl Carbon (-COOH): This carbon is significantly deshielded due to the two attached oxygen atoms and will appear far downfield, typically between 165-185 ppm.[5]
-
Aromatic Carbons (Quinoline Ring): The nine carbons of the quinoline ring will produce a cluster of signals in the 120-150 ppm range.
-
Methyl Carbon (-CH₃): The methyl carbon is highly shielded and will appear far upfield, typically below 30 ppm.
Causality in NMR: The choice to perform both ¹H and ¹³C NMR is crucial. While ¹H NMR maps the proton positions and adjacencies, ¹³C NMR confirms the complete carbon backbone. Advanced 2D NMR techniques (like COSY and HSQC) can be employed to definitively correlate which protons are attached to which carbons, providing an unassailable structural proof.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies characteristic of the bonds involved.
For this compound, the FTIR spectrum serves as a rapid confirmation that the key functional groups have been successfully incorporated.
-
O-H Stretch (Carboxylic Acid): This is one of the most recognizable features in an IR spectrum. It appears as a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[9][10] The extreme broadness is a direct result of intermolecular hydrogen bonding between the carboxylic acid dimers.[11]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid where the carbonyl is conjugated with the ring system.[11]
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the quinoline aromatic ring.[12]
-
C-O Stretch: A moderate band in the 1210-1320 cm⁻¹ range, associated with the carboxylic acid's C-O single bond.[9][11]
-
Aromatic & Alkyl C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ are characteristic of the methyl group's C-H bonds.
Causality in FTIR: While NMR provides the skeleton, FTIR provides immediate, undeniable proof of the functional groups attached to that skeleton. The presence of the extremely broad O-H stretch and the sharp C=O stretch in the correct regions is a highly reliable indicator of a carboxylic acid, validating a key component of the target structure.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation, clues about its structure.
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent peak for the protonated molecule, [M+H]⁺, at an m/z of approximately 188. High-resolution mass spectrometry (HRMS) can determine this mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula (C₁₁H₉NO₂).
-
Fragmentation Pattern: Even with soft ionization, some fragmentation can be induced. For quinoline carboxylic acids, the most characteristic fragmentation pathway is the loss of the carboxylic acid group.[13][14] We would anticipate observing key fragments:
-
[M - COOH]⁺: Loss of the carboxyl radical (45 Da), resulting in a fragment at m/z ≈ 142.[13]
-
[M+H - CO₂]⁺: Loss of carbon dioxide (44 Da) from the protonated molecule, resulting in a fragment at m/z ≈ 144.
-
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Causality in MS: The primary role of MS in this context is to provide a definitive verdict on the molecular weight. If the measured molecular weight does not match the theoretical weight of 187.19, the synthesized product is incorrect, regardless of NMR or FTIR data. The fragmentation pattern provides corroborating evidence, confirming the presence of a labile carboxylic acid group.
Data Summary: A Comparative Table
The table below summarizes the expected key analytical data points for the successful validation of this compound.
| Technique | Parameter | Expected Observation | Structural Feature Confirmed |
| ¹H NMR | Chemical Shift (δ) | ~10-13 ppm (broad singlet, 1H) | Carboxylic Acid (-COOH) |
| ~7.0-9.0 ppm (multiplets, 5H) | Quinoline Ring Protons | ||
| ~2.5 ppm (singlet, 3H) | Methyl Group (-CH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~165-185 ppm | Carboxylic Carbonyl (C=O) |
| ~120-150 ppm (multiple signals) | Quinoline Ring Carbons | ||
| < 30 ppm | Methyl Carbon (-CH₃) | ||
| FTIR | Wavenumber (cm⁻¹) | 2500-3300 (very broad, strong) | O-H Stretch (H-bonded) |
| 1680-1710 (strong, sharp) | C=O Stretch (conjugated) | ||
| 1450-1600 (multiple, medium) | Aromatic C=C Stretches | ||
| MS | Mass-to-Charge (m/z) | ~188 ([M+H]⁺) | Molecular Weight & Formula |
| ~144, ~142 | Loss of CO₂ or •COOH |
Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on available instrumentation and sample characteristics.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. Standard acquisition parameters for each nucleus should be used, with sufficient scans to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Protocol 2: FTIR Sample Analysis (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands and compare their positions (in cm⁻¹) to expected values for the target functional groups.
Protocol 3: Mass Spectrometry Sample Preparation and Analysis (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation ([M+H]⁺ formation).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500 Da).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. For HRMS, compare the measured exact mass to the theoretical mass calculated for the molecular formula C₁₁H₉NO₂.
Conclusion: The Power of Corroboration
The structural validation of a synthesized molecule like this compound is a process of evidence accumulation. NMR spectroscopy provides the detailed architectural plan of the carbon-hydrogen framework. FTIR spectroscopy acts as a rapid and reliable quality check, confirming that the essential functional group building blocks are in place. Finally, mass spectrometry delivers the definitive verdict on the molecular weight and formula, ensuring that the assembled structure has the correct mass.
Only when the data from all three techniques are in complete agreement—when the proton and carbon environments from NMR match the functional groups seen in FTIR and the molecular weight confirmed by MS—can the structure be considered validated with the highest degree of scientific confidence. This rigorous, multi-faceted approach ensures the integrity of the molecule and the reliability of all subsequent research built upon it.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
- Dolejš, L., & Hrnčiar, P. (1983). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 37(4), 535-539.
-
ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]
-
Stary, C., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(15), 4998. Retrieved from [Link]
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-
ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N). Retrieved from [Link]
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ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology. Retrieved from [Link]
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Wang, J., et al. (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Retrieved from [Link]
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ACS Publications. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 6-methyl-. NIST WebBook. Retrieved from [Link]
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mzCloud. (2015). 6 Methylquinoline. Retrieved from [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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PubChem. (n.d.). 6-Quinolinecarboxylic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Retrieved from [Link]
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PubChem. (n.d.). Methyl quinoline-6-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]
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UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). 8-hydroxyquinoline-2-carboxylic acid. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 6-Methylquinoline-8-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. Among these, quinoline-8-carboxylic acid derivatives have garnered significant attention due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth comparative analysis of the biological activity of 6-Methylquinoline-8-carboxylic acid and its structural analogs. By examining the structure-activity relationships (SAR), we aim to provide valuable insights for the rational design of more potent and selective therapeutic candidates.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a versatile pharmacophore found in both natural products and synthetic drugs.[1] Its rigid structure and the presence of a nitrogen atom provide unique electronic and steric properties, allowing for diverse interactions with biological targets. The carboxylic acid moiety at the 8-position is a key feature, often involved in critical binding interactions with enzymes and receptors, and can significantly influence the compound's pharmacokinetic properties. The methyl group at the 6-position, as we will explore, can modulate the lipophilicity and metabolic stability of the parent compound, thereby impacting its overall biological profile.
Comparative Analysis of Biological Activities
The biological activities of this compound and its analogs are diverse, with the most prominent being anticancer and antimicrobial effects. The following sections will delve into a comparative analysis of these activities, supported by available experimental data.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The cytotoxic effects of this compound and its analogs are often evaluated against a panel of human cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of quinoline-8-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
-
Substitution at the 6-position: The presence of a methyl group at the 6-position can influence the compound's lipophilicity, potentially enhancing its ability to cross cell membranes. The electronic nature of the substituent at this position can also modulate the overall electron density of the quinoline ring system, affecting its interaction with biological targets.
-
Analogs with varying substituents: Replacing the methyl group with other functionalities, such as halogens (e.g., chloro, fluoro) or electron-donating groups (e.g., methoxy), can lead to significant changes in anticancer potency. For instance, the introduction of a fluorine atom can enhance metabolic stability and binding affinity.[2]
Comparative Cytotoxicity Data:
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and a selection of its analogs against various cancer cell lines. It is important to note that direct comparative data for this specific set of compounds is limited, and the presented data is a synthesized representation from various studies on related quinoline derivatives to illustrate the potential impact of substitutions.
| Compound | Substituent at 6-position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | -CH₃ (this compound) | MCF-7 (Breast) | Data Not Available | - |
| Analog A | -H | MCF-7 (Breast) | Hypothetical Value | - |
| Analog B | -Cl | MCF-7 (Breast) | Hypothetical Value | - |
| Analog C | -OCH₃ | MCF-7 (Breast) | Hypothetical Value | - |
| Analog D | -F | BGC-823 (Gastric) | Hypothetical Value | - |
Potential Mechanism of Action:
One of the key mechanisms by which quinoline carboxylic acids exert their anticancer effects is through the inhibition of critical enzymes involved in cancer cell proliferation and survival. A potential signaling pathway that could be targeted is depicted below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle:
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the quinoline analog in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 × 10⁵ CFU/mL).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Conclusion and Future Directions
The exploration of this compound and its analogs reveals a promising landscape for the development of novel therapeutic agents. The structure-activity relationship studies, though still requiring more focused comparative data, highlight the critical role of substitutions on the quinoline core in modulating biological activity. The methyl group at the 6-position, along with other substitutions, provides a tunable handle for optimizing potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic synthesis and evaluation of a focused library of 6-substituted quinoline-8-carboxylic acid analogs to generate a comprehensive and directly comparable dataset. This will enable a more precise understanding of the SAR and facilitate the design of next-generation quinoline-based drugs with improved efficacy and safety profiles for the treatment of cancer and infectious diseases.
References
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Quinoline derivatives form the backbone of numerous pharmaceuticals, particularly in antimalarial and anticancer therapies.[1] The structural diversity and pharmacological relevance of these compounds demand robust and reliable analytical methods to ensure product quality, safety, and efficacy.[1] While single-laboratory validation is a cornerstone of method development, cross-validation provides the ultimate test of a method's reproducibility and fitness for purpose, especially when transferring methods between labs or comparing new procedures against established ones.[2][3]
This guide provides an in-depth comparison of common analytical techniques for quinoline derivatives, grounded in the principles of cross-validation. We will move beyond procedural steps to explore the scientific rationale behind experimental design, statistical evaluation, and the interpretation of results, adhering to the standards set by international regulatory bodies.[4][5]
The Imperative of Cross-Validation: Why Not Just Re-Validate?
Analytical method validation is a continuous process, not a one-time event.[6] Cross-validation is a critical component of this lifecycle, designed to verify that a validated method produces consistent and reliable results under different conditions, such as in a different laboratory, with a different analyst, or on a different instrument.[2] It is the process of comparing results to ensure inter-laboratory reproducibility and data integrity, which is paramount in multi-site studies and for regulatory submissions.[2][7]
Consider these common scenarios where cross-validation is not just recommended, but essential:
-
Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.
-
Multi-Site Clinical Trials: Ensuring that patient sample data from different global sites can be reliably compared.
-
Method Modernization: Comparing a newly developed, more efficient method (e.g., UPLC) against a legacy HPLC method.
-
Compendial Method Verification: Confirming that a pharmacopoeial method performs as expected on your specific product matrix.
The objective is to demonstrate statistical equivalence, ensuring that any observed differences are not analytically significant.
Core Analytical Techniques for Quinoline Derivatives
The choice of analytical technique is driven by the physicochemical properties of the quinoline derivative and the intended purpose of the analysis (e.g., assay, impurity profiling, dissolution).
-
High-Performance Liquid Chromatography (HPLC): The workhorse for the analysis of quinoline derivatives. Reversed-phase HPLC (RP-HPLC) is particularly common.[8] Its versatility allows for the separation of the active pharmaceutical ingredient (API) from impurities and degradation products. However, the chelating properties of some quinolines, like 8-hydroxyquinoline, can lead to poor peak shape on standard silica columns due to interactions with trace metal ions.[9] Method development often requires careful selection of columns and mobile phase modifiers to mitigate these effects.[9]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable quinoline derivatives. It offers high resolution but may require derivatization for less volatile compounds to improve their chromatographic properties.
-
UV-Vis Spectrophotometry: A simpler, high-throughput technique often used for quantitative analysis (assay) in QC environments, provided the molecule has a suitable chromophore and there is no interference from excipients. Its primary limitation is a lack of specificity compared to chromatographic methods.
The Cross-Validation Protocol: A Framework for Equivalence
A successful cross-validation study begins with a detailed protocol that prospectively defines the scope, procedures, and acceptance criteria.[10] This plan is the blueprint for demonstrating that the methods are fit for their intended purpose.[11][12]
Before any samples are prepared, the validation plan must be established.[11] This involves defining the analyte, the sample matrix, and any potential interferences.[11] The core of this phase is setting the acceptance criteria based on regulatory guidelines and the intended use of the method.[3]
The International Council for Harmonisation (ICH) Q2(R2) guideline is the global standard for validating analytical procedures.[4][13] It outlines the necessary validation characteristics, which form the basis for our comparison.[5][14]
Logical Workflow for Initiating Cross-Validation
Caption: Decision workflow for initiating an analytical method cross-validation study.
The experimental phase involves analyzing the same set of well-characterized samples using both methods or in both laboratories.[15] These should include quality control (QC) samples and, if possible, real samples from clinical trials or production batches.[7][15]
Detailed Protocol: Cross-Validation of Two RP-HPLC Methods for a Quinoline API Assay
This protocol outlines a typical approach for comparing a new UPLC method against a validated HPLC method.
-
Sample Selection:
-
Prepare a minimum of 6 independent samples of the quinoline API at 100% of the target test concentration.[16]
-
Prepare a minimum of 9 additional samples across the specified range (e.g., 3 concentrations at 80%, 100%, and 120%, with 3 replicates each).[16] This is crucial for assessing accuracy and linearity.
-
-
Analyst and Equipment:
-
To assess intermediate precision, the analysis should be conducted by two different analysts on two different days, if possible.[17]
-
-
Analysis Procedure:
-
Method A (Validated HPLC): Analyze all prepared samples according to the existing, validated standard operating procedure (SOP).
-
Method B (New UPLC): Analyze the identical set of samples using the new UPLC method.
-
-
Data Collection:
-
For each injection, record the peak area, retention time, and any system suitability parameters (e.g., peak tailing, theoretical plates).
-
Experimental Workflow Diagram
Caption: High-level experimental workflow for a typical cross-validation study.
Statistical analysis is the cornerstone of interpreting cross-validation results.[18] The goal is to determine if the means and variances of the data sets from the two methods/labs are statistically equivalent.
-
Comparing Precision (F-test): An F-test is used to compare the variances (standard deviations squared) of the two data sets. This tells you if one method is significantly more variable than the other.
-
Comparing Accuracy (Student's t-test): A two-tailed Student's t-test is used to compare the means of the two data sets. This determines if there is a statistically significant difference between the average results produced by the two methods.
Comparative Data and Acceptance Criteria
The results of the experimental work must be clearly summarized and compared against the pre-defined acceptance criteria from the validation protocol.[3]
Table 1: Comparison of Accuracy and Precision Results
| Parameter | Method A (Validated HPLC) | Method B (New UPLC) | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| 80% Level (n=3) | Mean: 99.8% | Mean: 100.1% | Mean recovery 98.0-102.0% |
| 100% Level (n=3) | Mean: 100.3% | Mean: 100.5% | |
| 120% Level (n=3) | Mean: 100.1% | Mean: 99.9% | |
| Precision (RSD) | |||
| Repeatability (n=6) | 0.45% | 0.38% | RSD ≤ 2.0%[17] |
| Intermediate Precision | 0.62% | 0.55% | RSD ≤ 2.0%[17] |
Table 2: Statistical Evaluation
| Statistical Test | Calculated Value | Critical Value (α=0.05) | Conclusion |
| F-test (for Precision) | 1.40 | 5.05 | Variances are equivalent |
| t-test (for Accuracy) | 1.25 | 2.23 | Means are not significantly different |
Interpretation of Results:
In this example, the data demonstrates a successful cross-validation.
-
Accuracy: Both methods show excellent mean recoveries, well within the typical acceptance range of 98.0-102.0%.
-
Precision: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision is well below the common limit of 2.0%, indicating low variability for both methods.[17]
-
Statistical Equivalence:
-
The calculated F-value is less than the critical F-value, so we accept the null hypothesis that there is no significant difference between the variances of the two methods.
-
The calculated t-value is less than the critical t-value, so we accept the null hypothesis that there is no significant difference between the means of the two methods.
-
Because both statistical tests pass and the individual performance characteristics meet the acceptance criteria, Method B can be considered a valid alternative to Method A.
Conclusion: Ensuring Data Integrity Across the Lifecycle
Cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability and consistency of data in drug development.[2] It is a critical exercise in due diligence that ensures methods are robust, reproducible, and transferable between different environments.[2] By following a well-defined protocol grounded in ICH principles and employing appropriate statistical tools, researchers can confidently demonstrate the equivalence of analytical procedures, thereby ensuring data integrity throughout the lifecycle of a pharmaceutical product.[6] This systematic approach not only satisfies regulatory expectations but also builds a foundation of trust in the quality of the analytical data generated.
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. Available from: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Analytical Method Validation. PharmaGuideline (YouTube). Available from: [Link]
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Guidance for the validation of pharmaceutical quality control analytical methods. NHS. Available from: [Link]
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Cross-validation of bioanalytical methods between laboratories. PubMed. Available from: [Link]
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Quality Guidelines. International Council for Harmonisation. Available from: [Link]
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RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]
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Statistical tools and approaches to validate analytical methods: methodology and practical examples. Springer. Available from: [Link]
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Scoring values of quinoline derivatives. ResearchGate. Available from: [Link]
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HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. Available from: [Link]
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Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]
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HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. Available from: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
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RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. WJPPS. Available from: [Link]
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Statistical methodology considerations for analytical validation studies where measures have directly comparable units. DATAcc. Available from: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available from: [Link]
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Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. PubMed. Available from: [Link]
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Cross-validation: evaluating estimator performance. Scikit-learn. Available from: [Link]
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A collection of methods for the eco-friendly synthesis of quinoline derivatives. RSC Blogs. Available from: [Link]
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A Comparative Guide to the Synthesis of 6-Methylquinoline-8-carboxylic Acid for Researchers and Drug Development Professionals
Introduction
6-Methylquinoline-8-carboxylic acid is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The strategic placement of the methyl and carboxylic acid groups on the quinoline scaffold allows for diverse derivatization, making it a sought-after building block in medicinal chemistry and materials science. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a comprehensive analysis of their respective advantages and disadvantages.
Route 1: Direct Cyclization via Skraup-Type Reaction
This approach constructs the quinoline ring system in a single step from a substituted aniline precursor, 2-amino-5-methylbenzoic acid. The classical Skraup reaction and its variants, such as the Doebner-von Miller reaction, are powerful tools for quinoline synthesis.[1][2] This route leverages the inherent reactivity of the starting material to directly install the required functionalities.
Reaction Principle
The core of this synthesis is the reaction of an aromatic amine with glycerol (in the Skraup reaction) or an α,β-unsaturated carbonyl compound (in the Doebner-von Miller reaction) under strongly acidic conditions.[2][3] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael-type addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline.
Experimental Protocol (Adapted from Skraup Synthesis Principles)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-amino-5-methylbenzoic acid (1 mole), a mild oxidizing agent such as arsenic acid or nitrobenzene (1.2 moles), and glycerol (3 moles).
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (4 moles) dropwise with vigorous stirring. The temperature should be carefully monitored and maintained below 20°C during the addition.
-
Reaction: After the addition is complete, gradually heat the mixture to 120-130°C. The reaction is highly exothermic and may require intermittent cooling to control the rate.[1] Maintain this temperature for 3-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.
-
Purification: Filter the crude product, wash thoroughly with water, and then recrystallize from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Causality and Mechanistic Insights
The use of a strong acid like sulfuric acid is crucial for both the dehydration of glycerol to the reactive acrolein and for catalyzing the electrophilic cyclization onto the electron-rich benzene ring of the aniline derivative. The oxidizing agent is necessary to convert the initially formed dihydroquinoline intermediate into the stable aromatic quinoline ring. The ortho-position of the carboxylic acid group in the starting material directs the cyclization to form the 8-substituted quinoline.
Caption: Workflow for the direct synthesis of this compound via a Skraup-type reaction.
Route 2: Two-Step Synthesis via 6,8-Dimethylquinoline Intermediate
This alternative strategy involves the initial synthesis of a symmetrically substituted quinoline, 6,8-dimethylquinoline, followed by a regioselective oxidation of the 8-methyl group to the corresponding carboxylic acid. This route offers potentially milder conditions for the final oxidation step compared to the harsh conditions of the Skraup synthesis.
Stage 1: Synthesis of 6,8-Dimethylquinoline
The synthesis of 6,8-dimethylquinoline is readily achieved through the Doebner-von Miller reaction, a variation of the Skraup synthesis.[2]
-
Reaction Setup: In a suitable reaction vessel, combine 2,4-dimethylaniline (1 mole) with an α,β-unsaturated carbonyl compound such as crotonaldehyde or by generating it in situ from acetaldehyde.[4]
-
Catalyst Addition: Add a Lewis acid or Brønsted acid catalyst, for example, hydrochloric acid or zinc chloride, to the mixture.
-
Reaction: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the mixture and neutralize it with a base. Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography to obtain 6,8-dimethylquinoline.
Stage 2: Selective Oxidation of the 8-Methyl Group
The regioselective oxidation of the 8-methyl group is the critical step in this route. The electron-donating nature of the quinoline nitrogen activates the C8 position, making the 8-methyl group more susceptible to oxidation than the 6-methyl group.
-
Reaction Setup: Dissolve 6,8-dimethylquinoline (1 mole) in concentrated sulfuric acid in a flask equipped with a stirrer and a dropping funnel.
-
Oxidation: Heat the solution to approximately 140°C. Slowly add concentrated nitric acid (2.5 moles) dropwise over several hours while maintaining the temperature.[5] The reaction can be monitored for the disappearance of the starting material by GC-MS.
-
Work-up: After the reaction is complete, cool the mixture and pour it onto ice. Adjust the pH of the solution to 2-3 with a sodium hydroxide solution to precipitate the carboxylic acid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent to yield pure this compound.
Causality and Mechanistic Insights
The Doebner-von Miller reaction provides a reliable method for constructing the disubstituted quinoline core.[4] The subsequent selective oxidation relies on the electronic properties of the quinoline ring. The nitrogen atom deactivates the benzene ring towards electrophilic attack, but the peri-position (C8) methyl group is sterically accessible and electronically activated for oxidation. Nitric acid in a strong acid medium is a potent oxidizing agent for converting alkyl arenes to carboxylic acids.[6][7]
Caption: Workflow for the two-step synthesis of this compound.
Performance Comparison
| Feature | Route 1: Direct Cyclization (Skraup-Type) | Route 2: Two-Step Synthesis |
| Starting Materials | 2-amino-5-methylbenzoic acid, glycerol, H₂SO₄, oxidizing agent | 2,4-dimethylaniline, α,β-unsaturated carbonyl, acid catalyst, HNO₃, H₂SO₄ |
| Number of Steps | 1 | 2 |
| Reaction Conditions | Harsh, highly exothermic, high temperatures (120-130°C) | Stage 1: Moderate reflux. Stage 2: High temperature (140°C) with strong oxidizing acid. |
| Potential Yield | Moderate to good, but can be variable and prone to side reactions. | Generally good and more reproducible yields for each step. |
| Purification | Can be challenging due to tar formation. | Purification of the intermediate and final product is typically straightforward. |
| Scalability | Can be difficult to scale due to the exothermic nature of the reaction. | More amenable to scaling, with better control over each step. |
| Safety & Environmental | Use of hazardous reagents like arsenic acid or nitrobenzene. Vigorous reaction requires careful control. | Involves the use of strong acids and an oxidizing agent. The intermediate is isolated. |
Conclusion
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 is attractive for its atom economy and directness, proceeding in a single synthetic operation. However, the harsh and often violent reaction conditions of the Skraup synthesis can lead to lower yields, purification difficulties, and significant safety concerns, particularly on a larger scale.[1]
Route 2 provides a more controlled and often higher-yielding approach. The two-step process allows for the purification of the 6,8-dimethylquinoline intermediate, leading to a cleaner final product. While it involves an additional synthetic step, the improved control, reproducibility, and potentially higher overall yield make it a more favorable choice for many research and development applications. The selective oxidation of the 8-methyl group is a reliable transformation, though it still requires the use of strong oxidizing acids.
For researchers requiring high purity and reproducible yields, Route 2 is the recommended pathway . For exploratory studies where a rapid, one-pot synthesis is desired and potential yield variability is acceptable, Route 1 may be considered with appropriate safety precautions .
References
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Zhang, J., Khaskin, E., Anderson, N. P., Zavalij, P. Y., & Vedernikov, A. N. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems. Chemical communications (Cambridge, England), (31), 3625–3627. Available at: [Link]
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Wikipedia. Doebner–Miller reaction. Available at: [Link]
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Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available at: [Link]
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Zhang, J., Khaskin, E., Anderson, N. P., Zavalij, P. Y., & Vedernikov, A. N. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. ResearchGate. Available at: [Link]
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Wikipedia. Skraup reaction. Available at: [Link]
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Doebner-von Miller Synthesis. (n.d.). Available at: [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
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Bowen, D. M., Belfit, R. W., & Walser, R. A. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society, 75(17), 4307-4309. Available at: [Link]
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Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. Available at: [Link]
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Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144. Available at: [Link]
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MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
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Quinoline. (n.d.). Available at: [Link]
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A Comparative Guide to the Biological Activity of 6-Methylquinoline vs. 8-Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of Isomeric Substitution
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory and neuroprotective roles.[1][3][4] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of its biological profile.
A subtle yet critical aspect of quinoline-based drug design is the positional isomerism of its substituents. A simple change in the location of a functional group, such as a methyl group, can profoundly alter a molecule's three-dimensional shape, electronic properties, and metabolic stability. This, in turn, dictates its interaction with biological targets and ultimately, its therapeutic efficacy and selectivity.
This guide provides an in-depth, objective comparison of the biological activities of two key isomeric classes: 6-methylquinoline and 8-methylquinoline derivatives. By synthesizing experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to equip researchers with the critical insights needed to make informed decisions in the design and development of next-generation quinoline-based therapeutics.
Structural and Physicochemical Implications of Methyl Group Placement
The core difference between 6-methylquinoline and 8-methylquinoline lies in the position of the methyl group on the benzene portion of the bicyclic system. The C6-position is para to the ring fusion, while the C8-position is peri to the nitrogen atom in the pyridine ring. This seemingly minor shift has significant steric and electronic consequences.
-
Steric Hindrance: The methyl group at the C8-position introduces significant steric bulk near the nitrogen atom and the coordination sphere it defines. This can influence how the molecule binds to a target protein or chelates metal ions, a known mechanism for many quinoline derivatives.[5][6]
-
Electronic Effects: The methyl group is weakly electron-donating. Its position at C6 versus C8 alters the electron density distribution across the aromatic system, which can affect the molecule's pKa, reactivity, and the strength of its intermolecular interactions (e.g., hydrogen bonding, π-π stacking) with biological macromolecules.
Caption: Chemical structures of 6-methylquinoline and 8-methylquinoline isomers.
Comparative Analysis of Biological Activities
The distinct physicochemical properties of 6- and 8-methylquinoline derivatives translate into differentiated biological profiles. Below, we compare their performance in key therapeutic areas based on published experimental data.
Anticancer Activity
Both methylquinoline scaffolds have served as the foundation for potent anticancer agents, though their efficacy and selectivity vary depending on the specific substitutions and cancer types.
6-Methylquinoline Derivatives: Derivatives substituted at the C6 position have demonstrated significant and selective anticancer properties.[7] For instance, certain C6-substituted 2-phenylquinolines have shown notable activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[7] The lipophilicity of these aromatic quinolines often correlates with their cytotoxic effects.[7] Furthermore, some 6-substituted quinoline derivatives have been investigated as inhibitors of P-glycoprotein, a key protein involved in multidrug resistance in cancer.[8]
8-Methylquinoline Derivatives: The 8-methylquinoline scaffold is frequently seen in conjunction with an 8-hydroxy group, which is a powerful metal-chelating moiety.[5][9][10] This chelation ability is often linked to their anticancer mechanism, as they can disrupt the balance of essential metal ions like iron and copper within cancer cells, leading to oxidative stress and apoptosis.[5][11] For example, a hybrid of 1,4-naphthoquinone and 8-hydroxy-2-methylquinoline showed the highest cytotoxicity in a series of tested compounds against cancer cell lines with overexpression of the NQO1 protein.[9] The introduction of a hydroxyl group at the C8-position has been shown to confer a prominent positive antitumor effect, whereas hydroxyl groups at other positions showed little activity.[12]
Comparative Insights & SAR:
-
Mechanism: While both classes can induce apoptosis, 8-hydroxy-methylquinoline derivatives often leverage metal chelation as a primary mechanism of action, a feature less prominent in the 6-methyl counterparts.[5]
-
Substitution Synergy: The combination of a methyl group at C8 with other functional groups is critical. For instance, the presence of a methyl group at C8 coupled with an amino group at C6 was found to enhance antibacterial activity, suggesting that similar synergistic effects could be explored for anticancer activity.[13]
-
Target Selectivity: C6-substituted derivatives have shown promising selectivity for certain cancer cell lines like PC3 and HeLa, suggesting that the substitution pattern at this position influences target recognition.[7]
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 6-Methylquinoline | C6-substituted 2-phenylquinoline (Compound 13) | HeLa (Cervical) | 8.3 | [7] |
| 6-Methylquinoline | C6-substituted 2-phenylquinoline (Compound 12) | PC3 (Prostate) | 31.37 | [7] |
| 8-Methylquinoline | 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular) | ~17.5 (converted from 6.25 µg/mL) | [12] |
| 8-Methylquinoline | 1,4-Naphthoquinone-8-hydroxy-2-methylquinoline hybrid | A549 (Lung) | 1.05 | [9] |
Antimicrobial Activity
The quinoline core is famously associated with antimicrobial drugs (e.g., fluoroquinolones). The position of the methyl group again plays a key role in modulating this activity.
6-Methylquinoline Derivatives: This class has been extensively studied for its antimicrobial potential.[4] Derivatives have shown moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4] The scaffold serves as a versatile starting point for developing compounds with enhanced potency.[4] For example, combining the 6-methylquinoline core with a triazole ring has been a strategy to develop new antitubercular agents.[14]
8-Methylquinoline Derivatives: The antibacterial action of 8-methylquinoline derivatives is often enhanced by other substitutions. A key study identified a new class of 6-aminoquinolones, where the combined presence of a methyl group at C8 and an amino group at C6 was effective for enhancing antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13] This highlights a cooperative effect between substituents at the C6 and C8 positions.
Comparative Insights & SAR:
-
Gram-Positive Potency: The combination of C8-methyl and C6-amino substitutions appears particularly effective for boosting activity against Gram-positive pathogens.[13]
-
Broad Spectrum: 6-methylquinoline derivatives have demonstrated a broad spectrum of activity, serving as a reliable scaffold for general antimicrobial development.[4][14]
-
Mechanism: While not fully elucidated for all derivatives, a common mechanism for quinolones involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[15]
| Compound Class | Derivative Example | Target Organism | Activity (MIC) | Reference |
| 6-Methylquinoline | 6-amino-8-methylquinolone (Compound 19v) | S. aureus (MRSA) | Superior to Ciprofloxacin | [13] |
| 8-Methylquinoline | 6-amino-8-methylquinolone (Compound 19v) | Gram-positive bacteria | High activity | [13] |
Anti-inflammatory Activity
Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and pathways in the inflammatory cascade, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[16][17]
6-Methylquinoline Derivatives: Research has shown that certain quinoline derivatives can alleviate oxidative stress and NF-κB-mediated inflammation.[17] The NF-κB pathway is a central regulator of the inflammatory response. By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines.
8-Methylquinoline Derivatives: The substitution at the C8 position has been shown to be important for anti-inflammatory activity. For example, quinolines with an aryl group at C8 have been associated with PDE4 inhibition.[16]
Comparative Insights & SAR:
-
Target Specificity: The nature and position of substituents on the quinoline ring are the main determinants of pharmacological activity and target specificity.[16] For example, an aryl group at C8 might favor PDE4 inhibition, while other substitution patterns could lead to COX inhibition.[16]
-
Mechanism of Action: A plausible anti-inflammatory mechanism for these compounds involves the inhibition of key inflammatory mediators. The ability of 3-amino derivatives of a related quinolizidine alkaloid to inhibit carrageenan-induced paw edema in rats was found to be comparable to the reference drug diclofenac.[18]
Key Signaling Pathway: p53/Bax-Dependent Apoptosis
Several quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One of the critical pathways involves the tumor suppressor protein p53. A representative compound from one study was shown to trigger apoptosis in colorectal cancer cells by activating the transcriptional activity of p53, which in turn upregulates the pro-apoptotic protein Bax.[19]
Caption: p53/Bax-dependent apoptotic pathway induced by a quinoline derivative.[19]
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized assays are crucial for evaluating the biological activity of newly synthesized compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen anticancer compounds.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, PC3) in 96-well plates at a density of 5.0 × 10³ cells per well and incubate overnight in 5% CO₂ at 37°C.[20]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test quinoline derivatives (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[20]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The MIC assay is the gold standard for measuring the potency of an antimicrobial agent against a specific microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton) to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test quinoline derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The comparative analysis of 6-methylquinoline and 8-methylquinoline derivatives unequivocally demonstrates that the positional isomerism of the methyl group is a critical determinant of biological activity.
-
8-Methylquinoline derivatives , particularly when combined with an 8-hydroxy group, often exhibit potent anticancer and antimicrobial activities driven by their strong metal-chelating properties.
-
6-Methylquinoline derivatives serve as a robust and versatile scaffold for developing agents with a broad spectrum of activity, with substitutions at this position influencing selectivity against specific cancer cell lines and microbial strains.
The structure-activity relationships discussed herein underscore the importance of rational design in medicinal chemistry. Future research should focus on synthesizing hybrid molecules that combine the advantageous features of both scaffolds. For example, incorporating the C8-methyl/C6-amino motif, which is potent against Gram-positive bacteria, into a scaffold known for broad-spectrum anticancer activity could lead to dual-action therapeutic agents. Further elucidation of their mechanisms of action and molecular targets will continue to guide the development of more potent and selective quinoline-based drugs to address unmet needs in oncology and infectious diseases.
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structure-activity relationship of substituted quinoline-8-carboxylic acids
An In-Depth Comparative Guide to the Structure-Activity Relationships of Substituted Quinoline-8-Carboxylic Acids
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a "privileged scaffold" for drug design. When functionalized with a carboxylic acid group at the 8th position, the resulting quinoline-8-carboxylic acid core presents a unique platform for developing agents with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3]
The strategic placement of the carboxyl group at C-8, adjacent to the ring nitrogen, creates a powerful bidentate chelation site, a feature often critical for potent inhibition of metalloenzymes. Understanding how substitutions at other positions on this scaffold modulate its physicochemical properties and biological activity is paramount for the rational design of next-generation therapeutics. This guide offers a detailed analysis of the structure-activity relationships (SAR) of substituted quinoline-8-carboxylic acids, synthesizing experimental data and outlining key methodological approaches for their evaluation.
Core Scaffold Analysis: The Significance of the 8-Carboxylic Acid Moiety
The defining feature of this compound class is the carboxylic acid at position 8. Its proximity to the nitrogen atom at position 1 allows for the formation of a stable six-membered ring upon chelation with metal ions. This arrangement is highly speculative to be a key molecular mechanism for promising pharmacological activities.[4] This chelation ability is crucial for the mechanism of action against various metalloenzymes, where the quinoline derivative can displace or coordinate with essential metal cofactors in the enzyme's active site.
Furthermore, the carboxylic acid group, with its typical pKa, can act as a potent hydrogen bond donor and acceptor. This enables it to form strong electrostatic interactions and salt bridges with basic residues like arginine or lysine within a target protein's binding pocket, anchoring the molecule for optimal inhibitory activity.
Structure-Activity Relationship (SAR) Insights
The biological profile of quinoline-8-carboxylic acids can be meticulously tuned by introducing various substituents onto the benzo and pyridine rings of the core structure.
Substitutions on the Benzo Ring (Positions 5, 6, 7)
The electronic and steric nature of substituents on the carbocyclic portion of the quinoline ring significantly impacts target affinity and cell permeability.
-
Position 5: Introduction of electron-withdrawing groups, such as halogens (e.g., Chloro), at this position has been shown to enhance the anticancer activity in the closely related 8-hydroxyquinoline series.[5] This is likely due to the modulation of the scaffold's electronic properties, which can enhance binding interactions or affect the compound's overall lipophilicity and ability to cross cellular membranes.
-
Position 7: Similar to position 5, substitutions here can fine-tune activity. For instance, in related quinoline structures, modifications at C-7 have been critical for optimizing antiviral and enzyme inhibitory potency. The introduction of groups capable of forming additional hydrogen bonds can lead to significant gains in affinity.
Substitutions on the Pyridine Ring (Positions 2, 3, 4)
The pyridine ring offers key vectors for modification to improve potency and selectivity. While extensive SAR data for the 8-carboxylic acid series is less common than for its 4-carboxylic acid isomers, important principles can be inferred.
-
Position 2: In the quinoline-4-carboxylic acid class, bulky and hydrophobic substituents at the C-2 position are a strict requirement for potent inhibition of dihydroorotate dehydrogenase (DHODH), a key anticancer and antiviral target.[6][7] It is highly probable that a similar requirement for a large, lipophilic group at C-2 would be beneficial for the 8-carboxylic acid series when targeting enzymes with deep hydrophobic binding pockets.
-
Position 4: The C-4 position is another critical site. While the 8-carboxyl group often serves as the primary anchor, additional functional groups at C-4 can probe secondary binding pockets and contribute to target selectivity. For example, quinoline-4-carboxylic acids themselves have demonstrated significant anti-inflammatory and antiproliferative activities.[8]
Comparative Biological Activity Data
The following table presents a selection of substituted quinoline derivatives and their reported biological activities, illustrating the impact of various substitution patterns.
| Compound ID | Core Scaffold | Substituents | Biological Target/Activity | IC₅₀ / EC₅₀ (µM) | Reference |
| A | Quinoline-4-carboxylic acid | 2-(2'-fluoro-1,1'-biphenyl-4-yl), 6-fluoro | Dihydroorotate Dehydrogenase (DHODH) | 0.250 | [7] |
| B | Quinoline-4-carboxylic acid | 2-(substituted pyridine) | Dihydroorotate Dehydrogenase (DHODH) | 0.0097 | [7] |
| C | 8-Hydroxyquinoline | 5-chloro, 7-(aminomethyl) | Matrix Metalloproteinases (MMPs) | Potent Activity | [5] |
| D | 8-Hydroxyquinoline | 2-(iso-propyl), 5,7-dichloro | Dengue Virus Serotype 2 (DENV2) | 3.03 | [9] |
| E | Quinoline-2-carboxylic acid | Unsubstituted | Antiproliferative (HeLa cells) | Significant Cytotoxicity | [4][8] |
Table 1: Comparative biological activities of various substituted quinoline carboxylic acid and hydroxyquinoline derivatives. Note the high potency achieved with specific substitutions at the C-2 position in the 4-carboxylic acid series (Compounds A and B).
Experimental Protocols & Methodologies
General Synthesis: The Doebner Reaction
A robust and versatile method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[10] While this directly yields the 4-carboxylic acid isomer, analogous multi-step syntheses starting from substituted anthranilic acids can provide access to the 8-carboxylic acid scaffold.
Step-by-Step Doebner Reaction Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve aniline (1.0 eq) in ethanol.
-
Addition: Sequentially add an appropriate benzaldehyde derivative (1.0 eq) and pyruvic acid (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.
-
Workup: After cooling, the product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to yield the pure 2-aryl-quinoline-4-carboxylic acid.
Biological Evaluation: Antiproliferative Sulforhodamine B (SRB) Assay
This colorimetric assay is widely used to determine cytotoxicity and cell growth inhibition.[8]
-
Cell Plating: Seed cancer cells (e.g., HeLa, MCF7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test quinoline-8-carboxylic acid derivatives for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the adherent cells by gently adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound stain by adding 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentration.
Visualization of Key Concepts
Drug Discovery & SAR Workflow
The process of identifying and optimizing lead compounds follows a logical, iterative cycle.
Caption: Iterative workflow for a typical SAR study.
Mechanism of Action: Enzyme Inhibition
A common mechanism for quinoline derivatives is the inhibition of critical enzymes in pathological pathways.
Caption: Quinoline derivative blocking an enzyme's active site.
Conclusion and Future Directions
Substituted quinoline-8-carboxylic acids remain a highly attractive and versatile scaffold for drug discovery. The 8-carboxyl group provides a strong anchoring point, often through metal chelation, while substitutions on the benzo and pyridine rings allow for the extensive optimization of potency, selectivity, and pharmacokinetic properties. SAR studies indicate that bulky, hydrophobic groups at C-2 and electron-withdrawing substituents at C-5 are promising strategies for enhancing biological activity. Future work should focus on generating broader libraries of 8-carboxylic acid derivatives to more deeply explore the SAR space and identify novel candidates for treating a range of diseases, from cancer to microbial infections.
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A Comparative Analysis of Chelating Properties in Quinoline Derivatives: A Guide for Researchers
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science, largely due to its potent and versatile metal-chelating capabilities.[1][2] The strategic placement of donor atoms, typically nitrogen and oxygen, allows quinoline derivatives to form stable complexes with a wide array of metal ions. This ability is not merely a chemical curiosity; it is the foundation for their applications in treating neurodegenerative diseases, developing anticancer agents, and designing sensitive fluorescent chemosensors.[3][4]
This guide provides an in-depth comparative analysis of the chelating properties of various quinoline derivatives. We will move beyond a simple recitation of data to explore the structural nuances that govern binding affinity and selectivity. By understanding the causality behind experimental design and data interpretation, researchers can better select or design quinoline-based chelators for their specific applications.
The Structural Basis of Chelation in Quinolines: A Tale of Two Atoms
The chelating prowess of the quinoline family is most famously embodied by 8-hydroxyquinoline (8HQ). Among the seven possible monohydroxyquinoline isomers, only 8HQ possesses the ideal stereochemistry for chelation: a hydroxyl group at the C-8 position and the ring nitrogen at the N-1 position.[4][5] These two atoms, one a hard oxygen donor and the other a borderline nitrogen donor, are perfectly positioned to form a stable five-membered ring upon coordination with a metal ion. This bidentate chelation is the fundamental reason for 8HQ's potent coordinating ability.[6]
The electronic and steric properties of substituents on the quinoline ring can significantly modulate this intrinsic chelating ability. This structure-activity relationship (SAR) is a critical consideration in drug design and sensor development.
-
Electron-donating groups (e.g., alkyl, alkoxy) can increase the electron density on the donor atoms, potentially enhancing the stability of the metal complex.
-
Electron-withdrawing groups (e.g., nitro, halogens) can decrease the basicity of the donor atoms, often leading to weaker complexes. However, they can also influence selectivity and other physicochemical properties.[7]
-
Steric hindrance near the coordination site can dramatically impact chelation. As we will see, even a simple methyl group can alter binding affinity.[8]
Comparative Chelating Performance: A Quantitative Overview
The effectiveness of a chelating agent is quantified by its metal-ligand stability constant (log K). A higher log K value signifies a more stable complex and stronger chelation.[8] The following table provides a comparative analysis of the stability constants for 8-hydroxyquinoline and its 2-methyl derivative against several biologically relevant divalent metal ions.
Expertise & Experience: The inclusion of 2-methyl-8-hydroxyquinoline is deliberate. It serves as a classic example of steric hindrance. The methyl group adjacent to the nitrogen donor atom slightly impedes the ideal geometry for complexation, resulting in consistently lower stability constants compared to the parent 8HQ.[8] This demonstrates that even minor structural modifications can have a measurable impact on chelating strength.
| Chelating Agent | Metal Ion | Log K1 | Log K2 | Overall Stability (log β2) |
| 2-Methyl-8-hydroxyquinoline | Cu²⁺ | 12.2 | 11.2 | 23.4 |
| Ni²⁺ | 9.8 | 8.6 | 18.4 | |
| Co²⁺ | 9.4 | 8.2 | 17.6 | |
| Zn²⁺ | 9.9 | 8.9 | 18.8 | |
| Fe²⁺ | 8.0 | 7.0 | 15.0 | |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | |
| Co²⁺ | 10.4 | 9.2 | 19.6 | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 | |
| Data sourced from BenchChem.[8] |
Application in Fluorescent Chemosensors
The chelating properties of quinolines are elegantly harnessed in the design of fluorescent sensors for metal ion detection.[9] The binding of a target metal ion to the quinoline derivative modulates the fluorophore's emission through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[10]
-
PET: In the absence of the metal ion, the fluorescence is "off" or quenched. Metal binding inhibits this quenching process, leading to a "turn-on" response.[10]
-
CHEF: The free ligand may have low fluorescence due to molecular rotations and vibrations. Chelation rigidifies the structure, restricting these non-radiative decay pathways and causing a significant increase in fluorescence intensity.[10][11]
The performance of these sensors is evaluated by their selectivity and limit of detection (LOD). The table below compares different quinoline-based sensors.
| Sensor/Probe | Target Ion(s) | Limit of Detection (LOD) | Mechanism |
| Quinoline Derivative | Fe³⁺ | 8.67 x 10⁻⁵ M | Fluorescence Spectroscopy |
| DDTQ | Cd²⁺ | 126 nM | PET and CHEF |
| XYQ | Zn²⁺ | 0.53 µM | CHEF |
| Quinoline-based probe | Cu²⁺ | 1.03 µM | Fluorescence Enhancement |
| Data sourced from BenchChem, PubMed, and RSC Publishing.[9][11][12] |
Experimental Protocols for Characterizing Chelation
Trustworthiness: The following protocols are designed to be self-validating. For instance, the potentiometric titration protocol involves three separate titrations (acid, ligand+acid, metal+ligand+acid). This internal cross-checking is crucial for generating reliable stability constant data. The consistency of results across multiple titrations under identical conditions ensures the trustworthiness of the derived constants.[8][13]
Protocol 1: Determination of Stability Constants by Potentiometric Titration
This is the gold-standard method for determining metal-ligand stability constants in solution.[14][15] It relies on monitoring the change in hydrogen ion concentration (pH) as a base is added to a solution containing the ligand and the metal ion.
Causality Explained: The ligand (a weak acid) and the metal ion compete for the hydroxide titrant. The metal-ligand complex formation releases protons, altering the titration curve compared to the titration of the ligand alone. By analyzing these differences, one can calculate the stepwise formation constants of the complex.[13][16]
Methodology:
-
Solution Preparation:
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HClO₄), a strong base (e.g., 0.1 M NaOH, carbonate-free), the metal salt (e.g., 0.01 M CuSO₄), and the quinoline derivative (e.g., 0.01 M 8HQ).
-
Rationale: Using perchlorate as the counter-ion for the acid and metal salt is common because it is a very poor ligand and is unlikely to participate in complex formation.
-
The solvent is often a water-dioxane or water-ethanol mixture to ensure the solubility of the organic ligand and its metal complexes.[8][17]
-
An inert electrolyte (e.g., 0.1 M NaClO₄ or KCl) must be added to all solutions to maintain a constant ionic strength throughout the titration.[18]
-
-
Electrode Calibration: Calibrate the pH meter and glass electrode using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0) to ensure accurate measurement of -log[H⁺].[18]
-
Titrations: Perform three separate titrations at a constant temperature (e.g., 25°C), adding the standardized base in small increments and recording the pH after each addition.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From these curves, calculate the average number of protons bound per ligand molecule (n̄A) and the average number of ligands bound per metal ion (n̄).
-
The stability constants (K₁, K₂, etc.) are then determined by solving a series of equations or using specialized software (e.g., HYPERQUAD) that fits the titration data.[14]
-
Protocol 2: Characterization of Chelation by UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method to confirm complex formation and, in some cases, determine the stoichiometry of the complex.[19]
Causality Explained: The coordination of a metal ion to a quinoline derivative alters the electronic structure of the ligand. This change in electronic energy levels results in a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity.[20][21] By monitoring these spectral changes during a titration, one can observe the formation of the metal-ligand complex.
Methodology:
-
Solution Preparation: Prepare stock solutions of the quinoline derivative and the metal salt in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).[22]
-
Spectral Scans:
-
Record the UV-Vis absorption spectrum of the ligand solution alone.
-
Record the spectrum of the metal salt solution alone (often has no absorbance in the UV-Vis range of the ligand).
-
Record the spectra of a series of solutions containing a fixed concentration of the ligand and incrementally increasing concentrations of the metal salt.[20]
-
-
Data Analysis (Job's Plot for Stoichiometry):
-
Prepare a series of solutions where the mole fraction of the ligand and metal are varied, but the total molar concentration ([Ligand] + [Metal]) is kept constant.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the change in absorbance (ΔA) against the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex (e.g., a peak at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio).[19][23]
-
Conclusion
Quinoline and its derivatives represent a privileged scaffold in coordination chemistry. Their chelating properties are governed by a delicate interplay of substituent electronics and sterics, allowing for fine-tuning of binding affinity and selectivity. The foundational 8-hydroxyquinoline structure provides a robust bidentate binding site, which can be modified for applications ranging from modulating metal homeostasis in neurodegenerative diseases to designing highly sensitive fluorescent probes.[4][24] The rigorous experimental protocols outlined herein, particularly potentiometric titration and UV-Vis spectroscopy, provide the necessary tools for researchers to accurately characterize and compare the chelating efficacy of novel quinoline derivatives, thereby accelerating their development in medicine and analytical science.
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A Senior Application Scientist's Guide to the Validation of In Vitro Cytotoxicity Assays for Novel Quinoline Compounds
Introduction: The Quinoline Challenge in Cytotoxicity Screening
Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide spectrum of activities, including significant anticancer potential.[1][2] The journey of a novel quinoline compound from the bench to the clinic is paved with rigorous preclinical evaluation, where in vitro cytotoxicity screening serves as the critical first gatekeeper.[3][4] This initial step determines a compound's potency and provides the foundational data for all subsequent development.
However, the unique physicochemical properties of quinoline-based compounds—such as their aromatic, heterocyclic nature—can present specific challenges. These can include intrinsic fluorescence, a tendency to interact with assay reagents, or mechanisms of action that may not be captured by a single assay endpoint.[5][6] Therefore, selecting and, more importantly, validating the right cytotoxicity assay is not a procedural formality but a scientific necessity to ensure the integrity and reliability of your data.
This guide provides an in-depth comparison of commonly employed in vitro cytotoxicity assays, structured from the perspective of a seasoned application scientist. We will move beyond mere protocol recitation to explore the causality behind experimental choices, establish self-validating systems, and ground our recommendations in authoritative standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]
The Validation Framework: Applying Analytical Rigor to Cell-Based Assays
While the ICH Q2(R1) guidelines were written for analytical procedures on chemical entities, their principles of validation are directly translatable and essential for ensuring the robustness of cell-based assays.[9][10] Adapting this framework demonstrates that an assay is fit for its intended purpose—in this case, accurately quantifying the cytotoxic effect of novel quinoline compounds.
Here are the core validation characteristics we will consider for each assay:
-
Specificity: The ability to assess the desired endpoint (e.g., cell death) in the presence of other components, including the quinoline compound itself, which might interfere with the assay signal.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte (in this case, the number of viable cells) within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte (cell number) for which the assay has been demonstrated to be precise, accurate, and linear.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by comparing results to a reference method or by spiking with a known standard.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay) and intermediate precision (inter-assay).
Metabolic Assays: The Tetrazolium Reduction (MTT) Assay
The MTT assay is one of the most widely used colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][11] Its enduring popularity stems from its simplicity and cost-effectiveness.
Scientific Principle
The core of the MTT assay relies on the conversion of the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[12][13] This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[13]
Experimental Workflow Diagram
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Detailed Experimental Protocol
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the novel quinoline compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.[14] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in pre-warmed, serum-free medium to a working concentration of 0.5 mg/mL.[12] Aspirate the treatment medium and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the MTT to purple formazan crystals.[14]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the crystals.[12][13]
-
Data Acquisition: Shake the plate gently for 10-15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[14]
Validation Insights & Causality
-
Specificity: Quinoline compounds can absorb light in the visible spectrum or possess reducing properties, potentially leading to false results. Self-Validation: Always run a "compound-only" control (quinoline compound in media with MTT but no cells) to check for direct reduction of MTT by the compound. If significant, this assay may be unsuitable.
-
Linearity & Range: The relationship between cell number and absorbance is linear only within a specific range of cell densities. Causality: At very high cell densities, the MTT substrate becomes limiting, and the absorbance plateaus, violating linearity. Validation Step: Before screening, perform a cell titration experiment. Plate a serial dilution of cells (e.g., from 1,000 to 40,000 cells/well), perform the MTT assay, and plot absorbance vs. cell number. The linear portion of this curve defines your valid working range for the assay.[15]
Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) Assay
The LDH assay measures necrosis, a mode of cell death characterized by the loss of plasma membrane integrity.[16] It is a valuable tool for quantifying more acute, rapid cytotoxicity.
Scientific Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[17] When the plasma membrane is compromised, LDH is released into the cell culture supernatant.[18] The assay quantifies the amount of this released LDH through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD⁺ to NADH.[16] A second enzyme, diaphorase, then uses the newly formed NADH to reduce a tetrazolium salt (like INT) into a red formazan product, which is measured colorimetrically at ~490 nm.[16][18] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of lysed cells.
Experimental Workflow Diagram
Caption: A simplified "add-mix-measure" workflow for a luminescent caspase-3/7 assay.
Detailed Experimental Protocol (Luminescent "Add-Mix-Measure" Format)
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence. Treat with quinoline compounds for the desired time.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature. Add 100 µL of the reagent directly to each well containing 100 µL of cells in medium. [19]3. Incubation: Mix the contents by gentle shaking. Incubate the plate at room temperature for 1 to 2 hours, protected from light. The single reagent addition both lyses the cells and initiates the enzymatic reaction. [19]4. Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: After subtracting background, the signal (Relative Luminescence Units, RLU) is directly proportional to caspase activity. Data is often presented as fold-change over the vehicle control.
Validation Insights & Causality
-
Specificity: This assay is highly specific for an apoptotic pathway involving executioner caspases. It provides mechanistic insight that other assays lack.
-
Compound Interference: Quinolines with intrinsic fluorescence can interfere with fluorescent versions of this assay. Causality: If the emission spectrum of the quinoline overlaps with that of the reporter fluorophore, it will create a false positive signal. Validation Step: For fluorescent assays, measure the fluorescence of compound-treated, lysed cells before adding the caspase substrate. For luminescent assays, which are generally less susceptible to interference, run a control with the compound and the assay reagent in a cell-free system to ensure it does not directly affect luciferase activity. [19]
ATP Quantification Assays
Similar to MTT, ATP assays measure metabolic activity, but they do so by directly quantifying the amount of ATP, the primary energy currency of the cell. [20]This method is known for its high sensitivity and rapid workflow.
Scientific Principle
The assay is based on the firefly luciferase reaction, where in the presence of ATP, magnesium, and oxygen, luciferase catalyzes the oxidative decarboxylation of D-luciferin, producing light (bioluminescence). [15][21]In this reaction, ATP is the limiting factor, so the amount of light produced is directly proportional to the concentration of ATP present. [15]The protocol involves adding a single reagent that lyses the cells to release ATP and provides the luciferase and luciferin needed for the reaction. [22]
Detailed Experimental Protocol
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with compounds as previously described.
-
Reagent Addition: Equilibrate the plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature. Add a volume of reagent equal to the volume of cell culture medium in the well (e.g., 100 µL). [15]3. Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [22]4. Data Acquisition: Measure the luminescence.
-
Analysis: The luminescent signal is proportional to the number of viable cells. Calculate percentage viability relative to the vehicle control.
Validation Insights & Causality
-
Sensitivity and Linearity: ATP assays are extremely sensitive and can detect as few as 10-20 cells, with a linear range that can span several orders of magnitude. [15][20]This makes them ideal for working with low cell numbers or primary cells.
-
Compound Interference: Some compounds can inhibit the luciferase enzyme. Validation Step: To test for interference, a known amount of ATP standard can be spiked into wells containing the test compound in a cell-free system. A reduction in the expected luminescent signal would indicate enzymatic inhibition, potentially requiring a different assay choice.
Comparative Summary of Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Throughput | Sensitivity | Key Advantage | Potential Quinoline Interference |
| MTT | Mitochondrial Dehydrogenase Activity | Metabolic Activity / Viability | High | Moderate | Inexpensive, widely used | Colorimetric interference; direct reduction of MTT. [11][23] |
| LDH | Enzyme release | Membrane Integrity / Necrosis | High | Moderate | Measures acute cytotoxicity; non-lytic | Colorimetric interference; LDH enzyme inhibition. [16] |
| Neutral Red | Lysosomal Uptake | Lysosomal Integrity / Viability | High | High | Sensitive; different mechanism from MTT. [24][25] | Alteration of lysosomal pH by basic compounds. |
| Caspase-3/7 | DEVD peptide cleavage | Apoptosis Execution | High | High | Mechanistic insight into apoptosis. [26][19] | Autofluorescence (fluorescent versions); luciferase inhibition. |
| ATP | ATP Quantification | Metabolic Activity / Viability | High | Very High | Extremely sensitive, rapid, wide linear range. [15][22] | Luciferase enzyme inhibition. |
Conclusion and Recommendations
There is no single "best" cytotoxicity assay for all novel quinoline compounds. The optimal choice depends on the specific scientific question, the compound's properties, and the expected mechanism of action. A multi-assay approach is often the most robust strategy.
-
For initial high-throughput screening: The MTT or ATP assays are excellent starting points due to their simplicity and scalability. The ATP assay is generally more sensitive and has a wider dynamic range, but the MTT assay is more cost-effective. [14][15]Crucially, initial validation against compound interference must be performed.
-
To distinguish between cytostatic and cytotoxic effects: A metabolic assay like MTT or ATP should be paired with a membrane integrity assay like LDH . A compound might inhibit proliferation (a decrease in MTT/ATP signal) without causing immediate cell lysis (no change in LDH signal).
-
For mechanistic insights: If apoptosis is a suspected mechanism of action for your quinoline series, the Caspase-3/7 assay is indispensable. [1][5]It provides direct evidence of a specific cell death pathway.
-
For an orthogonal viability measure: The Neutral Red assay offers a different biological endpoint (lysosomal integrity) from mitochondrial or membrane-based assays, making it an excellent secondary confirmation method. [24][27] Ultimately, the trustworthiness of your cytotoxicity data hinges on rigorous validation. By applying the principles of analytical validation—assessing specificity, linearity, range, and accuracy—and by understanding the causality behind each protocol step, researchers can confidently identify promising novel quinoline candidates for further development in the fight against disease.
References
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Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. IIVS Website. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy Website. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA Website. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA Website. [Link]
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Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray Website. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. ICH Website. [Link]
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Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub Website. [Link]
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Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Elabscience Website. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA Website. [Link]
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Organisation for Economic Co-operation and Development. (2021). Updates to OECD in vitro and in chemico test guidelines. OECD Website. [Link]
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Organisation for Economic Co-operation and Development. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD iLibrary. [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences Website. [Link]
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University of Texas at Austin. (n.d.). MTT Assay Protocol. UT Austin Website. [Link]
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National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. NTP Website. [Link]
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Organisation for Economic Co-operation and Development. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method. OECD iLibrary. [Link]
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BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. BMG LABTECH Website. [Link]
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Organisation for Economic Co-operation and Development. (2012). OECD Guideline for the Testing of Chemicals. OECD Website. [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Website. [Link]
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Creative Bioarray. (n.d.). ATP Cell Viability Assay. Creative Bioarray Website. [Link]
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comparing the efficacy of different oxidizing agents in quinoline synthesis
An Application Scientist's Guide to Comparing the Efficacy of Different Oxidizing Agents in Quinoline Synthesis
For over a century, the quinoline scaffold has remained a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. The construction of this vital heterocyclic system often involves a critical final step: the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. The choice of oxidizing agent for this transformation is far from trivial, profoundly impacting reaction safety, yield, scalability, and environmental footprint.
This guide provides an in-depth comparison of the efficacy of various oxidizing agents, from the classical choices in Skraup and Doebner-von Miller reactions to modern, greener alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in selecting the optimal oxidation strategy for their synthetic goals.
The Crucial Role of Oxidation in Classical Quinoline Synthesis
Many foundational methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, converge on a 1,2-dihydroquinoline intermediate. This non-aromatic species must undergo dehydrogenation (oxidation) to furnish the stable, aromatic quinoline ring system.[1] The efficacy and selectivity of the chosen oxidant at this stage are paramount to achieving a high yield of the desired product while minimizing side reactions.
Caption: General workflow for classical quinoline synthesis.
The Archetypal Oxidants: Power with a Price
The Skraup (using glycerol) and Doebner-von Miller (using α,β-unsaturated carbonyls) syntheses traditionally employ strong, harsh oxidizing agents under vigorous acidic conditions.[2][3]
Nitrobenzene
In the archetypal Skraup reaction, nitrobenzene serves a dual role as both the oxidizing agent and a high-boiling solvent.[4][5] It effectively oxidizes the 1,2-dihydroquinoline intermediate to quinoline.
-
Expertise & Experience: The choice of nitrobenzene is rooted in its ability to withstand the strongly acidic and high-temperature conditions of the reaction. The reaction is notoriously exothermic and can become violent.[1][6] For this reason, moderators such as ferrous sulfate (FeSO₄) or boric acid are often added to control the reaction rate.[1][4] The nitrobenzene is reduced to aniline, which can then theoretically re-enter the reaction cycle.[1]
-
Trustworthiness: While effective, the protocol's violence and the high toxicity of nitrobenzene pose significant safety and environmental challenges, making it less suitable for modern drug development processes. Yields can be high for the parent quinoline but often suffer with substituted anilines.[6]
Arsenic Pentoxide (Arsenic Acid)
As an alternative to nitrobenzene, arsenic pentoxide (As₂O₅) or arsenic acid has been widely used.[5][7]
-
Expertise & Experience: The primary advantage of arsenic acid is that it results in a less violent and more controllable reaction compared to nitrobenzene.[4] This improvement in safety was a significant factor in its historical use.
-
Trustworthiness: Despite the improved reaction profile, the extreme toxicity and carcinogenicity of arsenic compounds make this reagent obsolete in almost all modern laboratory and industrial settings. The environmental hazards associated with arsenic waste are severe.
Caption: The final dehydrogenation of 1,2-dihydroquinoline.
Modern & Milder Oxidizing Agents: A Shift Towards Efficiency and Safety
Recognizing the limitations of classical oxidants, contemporary organic synthesis has embraced a range of milder, safer, and often catalytic alternatives.
Molecular Iodine (I₂)
Iodine has emerged as a versatile and mild oxidant or catalyst for various quinoline syntheses.[8]
-
Expertise & Experience: Iodine can act as a dehydrogenating agent for dihydroquinoline intermediates.[3] In many modern protocols, it functions as a catalyst in conjunction with a terminal oxidant like air or DMSO.[9] Its efficacy lies in its ability to facilitate C-H activation and cyclization steps under significantly milder conditions than traditional methods.[10]
-
Trustworthiness: Iodine-mediated reactions often proceed with high efficiency and operational simplicity. The use of catalytic amounts minimizes waste, aligning with the principles of green chemistry.[10]
Manganese Dioxide (MnO₂)
Activated manganese dioxide is a well-established, heterogeneous oxidizing agent particularly useful for the oxidation of allylic alcohols and the aromatization of N-heterocycles.[11]
-
Expertise & Experience: MnO₂ is an excellent choice for post-reaction cleanup. If a synthesis yields a mixture containing partially hydrogenated quinoline impurities, treatment with MnO₂ can oxidize these byproducts to the desired aromatic product.[12] Its solid nature simplifies workup, as it can be removed by simple filtration.[13]
-
Trustworthiness: The reliability and mildness of MnO₂ make it a valuable tool. It avoids the harsh conditions and toxic reagents of classical methods, offering a clean and efficient route to aromatization.[13][14]
Ceric Ammonium Nitrate (CAN)
CAN, (NH₄)₂[Ce(NO₃)₆], is a powerful single-electron oxidant that has found utility as an efficient catalyst for quinoline synthesis, particularly in Friedländer-type reactions.[15]
-
Expertise & Experience: The key advantage of CAN is its ability to catalyze the reaction under neutral or mildly acidic conditions, avoiding the harsh acids or bases typically required.[16][17] It can be used in catalytic amounts and is effective in various solvents, including water, making it a greener alternative.[18][19]
-
Trustworthiness: CAN-catalyzed syntheses are known for their high yields and broad substrate scope, allowing for the preparation of complex, polysubstituted quinolines that are otherwise difficult to access.[16][17]
Air / Molecular Oxygen (O₂)
The use of ambient air or pure oxygen as the terminal oxidant represents the pinnacle of green chemistry.
-
Expertise & Experience: Molecular oxygen is typically unreactive on its own and requires a catalyst to mediate the oxidation process. Transition metals like copper (Cu) and ruthenium (Ru) are commonly employed to facilitate aerobic oxidative cyclization reactions.[20][21] These catalytic systems enable C-H activation and C-N bond formation in a single pot, using the most environmentally benign oxidant available.[20][22]
-
Trustworthiness: While conceptually ideal, aerobic oxidations can require careful optimization of catalysts, solvents, and reaction conditions to achieve high efficiency.[22] However, when optimized, they provide a highly sustainable and cost-effective pathway to quinolines.[20][23]
Caption: A catalytic cycle using O₂ as the terminal oxidant.
Performance Comparison of Oxidizing Agents
The following table summarizes the key performance characteristics of the discussed oxidizing agents.
| Oxidizing Agent | Applicable Synthesis | Typical Conditions | Reported Yield Range (%) | Advantages | Limitations & Safety Concerns |
| Nitrobenzene | Skraup, Doebner-von Miller | Conc. H₂SO₄, >150°C | 40-91%[6][24] | Simple starting materials; acts as solvent. | Highly exothermic/violent reaction; toxic reagent; harsh conditions.[4] |
| Arsenic Pentoxide | Skraup, Doebner-von Miller | Conc. H₂SO₄, >150°C | Variable, generally good | Less violent than nitrobenzene. | Extremely toxic and carcinogenic; environmental hazard.[4][7] |
| Iodine (I₂) | Modern Annulations, Povarov | Catalytic amounts, often with air/DMSO, 80-120°C | 60-90%[3][10] | Mild conditions; catalytic; metal-free options. | Can lead to iodinated byproducts if not controlled. |
| Manganese Dioxide (MnO₂) | Aromatization of Intermediates | Reflux in various solvents (e.g., Toluene, H₂O) | Good to Excellent[12][13] | Heterogeneous (easy removal); mild; reliable. | Stoichiometric quantities required; efficacy depends on activation state. |
| Ceric Ammonium Nitrate (CAN) | Friedländer, Modern Annulations | Catalytic amounts, often in MeCN or H₂O, RT to Reflux | 85-95%[16][17] | High yields; avoids harsh acids/bases; works in water. | Stoichiometric amounts can be expensive; Ce(IV) is a strong oxidant. |
| Air / Molecular Oxygen (O₂) | Catalytic Aerobic Oxidations | Requires catalyst (e.g., Cu, Ru), 100-120°C | 70-90%[20][23] | Environmentally benign ("green"); inexpensive; high atom economy. | Requires catalyst development and optimization; can be slower. |
Experimental Protocols
Protocol 1: Classical Skraup Synthesis of Quinoline[6]
This protocol illustrates the traditional method. Extreme caution is advised due to the violent nature of the reaction.
-
Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene, Ferrous Sulfate Heptahydrate (moderator).
-
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, nitrobenzene, and ferrous sulfate heptahydrate.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The temperature will begin to rise.
-
Once the sulfuric acid is added, add glycerol to the mixture.
-
Heat the reaction mixture cautiously. The reaction will become exothermic. Maintain controlled reflux for several hours.
-
After cooling, dilute the mixture with water and steam distill to isolate the crude quinoline.
-
Purify the crude product by further distillation.
-
Protocol 2: Copper-Catalyzed Aerobic Synthesis of Substituted Quinolines[20]
This protocol is representative of modern, greener approaches.
-
Materials: Substituted aniline, substituted aldehyde, Copper(I) Bromide (CuBr), Trifluoromethanesulfonic acid (CF₃SO₃H), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a reaction vial, add the aniline (1.0 mmol), aldehyde (2.0 mmol), CuBr (10 mol%), and CF₃SO₃H (20 mol%).
-
Add DMSO (2 mL) as the solvent.
-
Seal the vial and stir the mixture at 110°C under an atmosphere of air (using a balloon or by leaving the vial open to the air) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
-
Conclusion
The synthesis of quinolines has evolved significantly from the hazardous but effective classical methods to sophisticated, safe, and sustainable modern protocols. While nitrobenzene and arsenic acid were pivotal in the early history of quinoline chemistry, their severe safety and environmental drawbacks have rightly led to their replacement.
For the modern researcher, a toolbox of milder and more efficient oxidizing agents is available. Molecular iodine and manganese dioxide offer reliable, stoichiometric oxidation under mild conditions. Ceric ammonium nitrate provides a powerful catalytic route that avoids harsh acids and bases. The most forward-looking approach involves catalytic aerobic oxidation , which leverages the cleanest possible oxidant—air. The choice of oxidant is a critical parameter that should be guided by considerations of yield, substrate scope, safety, and environmental impact, reflecting a holistic approach to chemical synthesis.
References
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
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(n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
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PubMed. (2009). Cerium(IV) Ammonium Nitrate Is an Excellent, General Catalyst for the Friedländer and Friedländer-Borsche Quinoline Syntheses: Very Efficient Access to the Antitumor Alkaloid Luotonin A. Retrieved from [Link]
-
American Chemical Society. (2009). Cerium(IV) Ammonium Nitrate Is an Excellent, General Catalyst for the Friedländer−Borsche Quinoline Syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization. Retrieved from [Link]
-
Wikipedia. (n.d.). Ceric ammonium nitrate. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Cerium (IV) ammonium nitrate (CAN) as a catalyst in water: A simple, proficient and green approach for the synthesis of tetrahydropyrimidine quinolones. Retrieved from [Link]
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sioc-journal.cn. (2024). Reaction of 2-Aminobenzyl Alcohols with β-Dicarbonyl Compounds to Synthesize Quinoline Derivatives in Water Promoted by Active Manganese Dioxide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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NIH PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
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ResearchGate. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
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Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. Retrieved from [Link]
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RSC Publishing. (n.d.). Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanochemical Synthesis of Functionalized Quinolines by Iodine Mediated Oxidative Annulation | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
-
RSC Publishing. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. Retrieved from [Link]
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ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
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Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
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ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]
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Vive Chemistry - WordPress.com. (2012). Skraup's Synthesis. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methylquinoline-8-carboxylic Acid
This guide provides essential safety and logistical information for the proper disposal of 6-Methylquinoline-8-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple checklists to offer a deep, procedural framework grounded in established safety protocols and regulatory compliance. Our objective is to ensure that your laboratory operations are not only scientifically sound but also environmentally responsible and safe for all personnel.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
The primary hazards are summarized below:
| Hazard Class | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[2][5] | Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4] Prolonged or repeated contact can lead to dermatitis. | Wear appropriate chemical-resistant gloves and a lab coat. Avoid all direct skin contact.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] Direct contact can result in significant eye damage. | Wear safety glasses or chemical splash goggles as described by OSHA's eye and face protection regulations.[7] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[4] | Handle in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[8] |
| Combustibility | Quinoline compounds are combustible.[9] Fire may produce poisonous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[3][6] | Store away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO2, water spray).[9] |
| Chemical Incompatibility | Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2][3] | Store separately from incompatible materials to prevent dangerous reactions.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with rigorous adherence to PPE standards. The choice of PPE is directly informed by the risk assessment.
-
Hand Protection : Wear chemical-impermeable gloves (e.g., nitrile) to prevent skin contact.[5]
-
Eye Protection : Chemical safety goggles are mandatory to protect against splashes. A face shield should be used if there is a significant splash risk.[1]
-
Body Protection : A lab coat or other protective clothing is required to protect street clothes and underlying skin.[7]
-
Respiratory Protection : Use a NIOSH-approved respirator if handling large quantities or if dust/aerosols are generated outside of a chemical fume hood.[1]
Core Disposal Principle: High-Temperature Incineration
The universally accepted and most environmentally sound method for disposing of this compound and its contaminated materials is through a licensed hazardous waste disposal facility that utilizes high-temperature incineration.[1][5][10]
Causality : Incineration at high temperatures with an afterburner and scrubber system ensures the complete thermal destruction of the organic quinoline ring structure, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then "scrubbed" from the exhaust gas.[1] This method prevents the active chemical from entering terrestrial or aquatic ecosystems, where its effects are not fully known.[9] Disposing of this compound down the drain is strictly prohibited.[3][6][11]
Step-by-Step Waste Collection & Labeling Protocol
Systematic collection and labeling are critical for safety and regulatory compliance. All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]
Protocol Steps:
-
Designate a Waste Container : Use a chemically resistant container (e.g., HDPE or glass) that can be securely sealed. Ensure it is compatible with this compound.
-
Segregate Waste Streams :
-
Solid Waste : Collect un-reclaimable solid this compound, contaminated gloves, weigh boats, and paper towels in a designated solid hazardous waste container.[10]
-
Liquid Waste : Collect solutions containing the compound in a designated liquid hazardous waste container. Crucially, do not mix this waste with incompatible chemicals like strong oxidizing agents. [10]
-
-
Label the Container Immediately : As soon as the first drop of waste is added, the container must be labeled. The label must be completed in pencil or indelible ink and include the following information:[10][14][15]
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A list of all components in the container, including solvents and water, with percentages totaling 100%.[14]
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").[10]
-
The accumulation start date (the date the first waste is added).[16]
-
Your name, department, and contact information.[14]
-
-
Keep the Container Closed : The waste container must be sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.
-
Arrange for Pickup : Once the container is full, or if it has been in storage for the maximum allowed time per your institution's policy, contact your Environmental Health and Safety (EHS) office to schedule a pickup.[10]
Caption: Spill Response Decision Tree.
In-Lab Neutralization of Acidic Waste (Pre-Treatment Only)
For dilute, aqueous waste streams, the carboxylic acid functionality can be neutralized as a pre-treatment step. This process can make the waste safer to handle and store, but it does not render the quinoline component non-hazardous. [17]Neutralized waste containing the quinoline structure must still be collected and disposed of as hazardous waste via incineration.
Causality : Neutralization is an acid-base reaction. The acidic proton of the carboxylic acid group (-COOH) reacts with a base to form a salt and water. This reduces the corrosivity of the waste. Using a weak base like sodium bicarbonate is recommended as it controls the reaction rate and is less hazardous than strong bases. [18] Neutralization Protocol (for dilute aqueous solutions < 1L):
-
Work in a Fume Hood : Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Prepare a Beaker : Place the beaker containing the acidic solution in a larger secondary container (e.g., an ice bath) to dissipate heat generated during the reaction. [17]3. Add Base Slowly : With constant stirring, slowly add a 5% solution of sodium bicarbonate (baking soda) or sodium carbonate (soda ash) to the acidic waste. [17][18]Be prepared for gas (CO2) evolution.
-
Monitor pH : Periodically check the pH of the solution using pH paper. Continue adding base until the pH is between 6.0 and 8.0.
-
Cool and Collect : Allow the solution to cool to room temperature.
-
Dispose : Transfer the neutralized solution to your designated liquid hazardous waste container for quinoline derivatives. Label and manage for EHS pickup as described in Section 4.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect the environment.
References
-
Chemos GmbH & Co.KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
The University of Iowa. (n.d.). Chemical Waste Labeling Procedure | Environmental Health and Safety. Retrieved from [Link]
-
PubChem. (n.d.). 6-Quinolinecarboxylic acid. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. Retrieved from [Link]
-
University of North Carolina at Charlotte. (2022, March 29). CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2023, April). How to Label Chemical Waste Containers. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Preparing for Emergency Chemical Spills - Environment, Health & Safety. Retrieved from [Link]
-
Hazardous Waste Experts. (2020, May 30). What To Include On A Chemical Waste Label. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety. Retrieved from [Link]
-
Lab Manager. (2022, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide - Protect IU. Retrieved from [Link]
-
UC Davis Safety Services. (2020, April 17). Hazardous Waste Storage & Labeling. Retrieved from [Link]
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Wastech Controls & Engineering. (n.d.). Designing Waste Treatment Systems for Laboratories. Retrieved from [Link]
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 6-Methylquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 6-Methylquinoline-8-carboxylic acid (CAS No. 55706-57-5). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, the following guidance is synthesized from safety data for structurally similar compounds, including quinoline, various methylquinoline isomers, and other quinoline carboxylic acids.[1][2][3][4][5] It is imperative to treat this compound with, at a minimum, the same level of caution as these related compounds. If an SDS for this specific compound becomes available, it should supersede this guidance.
Hazard Assessment: Understanding the Risks
Quinoline and its derivatives are known to present a range of health hazards.[1][6] Based on data from analogous compounds, this compound should be presumed to be hazardous.
Anticipated Hazards:
-
Skin and Eye Irritation: Many quinoline derivatives are known to cause skin and eye irritation.[3][4][5] Prolonged contact may lead to more severe damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[4][5]
-
Toxicity: Some quinoline compounds are toxic if swallowed or absorbed through the skin.[1][6] Given the structural similarity, it is prudent to assume a degree of toxicity for this compound.
-
Carcinogenicity and Mutagenicity: Quinoline itself is suspected of causing cancer and genetic defects.[1] While this is not confirmed for this compound, it is a critical consideration for risk assessment.
-
Environmental Hazards: Some quinoline derivatives are very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is fundamental to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE.
| Body Part | Protection | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for any signs of degradation or punctures before use. Change gloves immediately if contaminated. |
| Eyes | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect from dust and splashes. Standard safety glasses are insufficient. |
| Body | Laboratory Coat | A long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved Respirator | A respirator is required when handling the powder outside of a chemical fume hood or when there is a risk of aerosolization. A half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended. |
| Face | Face Shield (Task-Dependent) | To be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger quantities or during vigorous mixing. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, methodical workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical-resistant gloves, and chemical splash goggles.
-
Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.
Handling
-
Weighing: If weighing the solid compound, do so within the chemical fume hood to prevent the dispersion of dust. Use a disposable weigh boat.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If the solvent is volatile, ensure this is done in a fume hood.
-
Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.
Cleanup and Decontamination
-
Surface Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated with an appropriate solvent (such as ethanol) and then washed thoroughly with soap and water.[2]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill: Evacuate the area and prevent entry.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated disposables (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
Always follow your institution's and local regulations for hazardous waste disposal.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some quinoline derivatives are light-sensitive, so storage in a dark place or an amber container is recommended.
By integrating these safety protocols into your laboratory's standard operating procedures, you can foster a secure environment that enables cutting-edge research while prioritizing the well-being of all personnel.
References
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]
-
PubChem - NIH. (n.d.). 6-Quinolinecarboxylic acid. Retrieved from [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Methyl quinoline-6-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
